molecular formula C8H8N2O B159181 1-Methyl-2-benzimidazolinone CAS No. 1849-01-0

1-Methyl-2-benzimidazolinone

Cat. No.: B159181
CAS No.: 1849-01-0
M. Wt: 148.16 g/mol
InChI Key: PYEHNKXDXBNHQQ-UHFFFAOYSA-N
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Description

1-Methyl-2-benzimidazolinone is a useful research compound. Its molecular formula is C8H8N2O and its molecular weight is 148.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methyl-1H-benzimidazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c1-10-7-5-3-2-4-6(7)9-8(10)11/h2-5H,1H3,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYEHNKXDXBNHQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90343559
Record name 1-Methyl-2-benzimidazolinone
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Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1849-01-0
Record name 1-Methyl-2-benzimidazolinone
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Record name 1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 1-Methyl-2-benzimidazolinone

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 1-Methyl-2-benzimidazolinone (MBI) is a heterocyclic organic compound belonging to the benzimidazolone class. This scaffold is of significant interest to researchers in medicinal chemistry and drug development due to its presence in various biologically active molecules. Benzimidazolone derivatives have been investigated for a range of pharmacological activities, including as potential cytotoxic agents against cancer cells. This guide provides a comprehensive overview of the core properties, synthesis, analytical protocols, and proposed biological mechanisms of this compound, tailored for researchers, scientists, and drug development professionals.

Core Properties and Data

This compound is a stable, crystalline solid at room temperature. Its core chemical and physical properties are summarized below.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 1849-01-0[1][2][3][4]
Molecular Formula C₈H₈N₂O[1][2][3][4]
Molecular Weight 148.16 g/mol [1][4]
IUPAC Name 1-methyl-1,3-dihydro-2H-benzimidazol-2-one[3]
Synonyms 1-Methyl-1H-benzo[d]imidazol-2(3H)-one[2][4]
Appearance White to light beige crystalline powder[3][4]
Melting Point 192 - 196 °C[3][4]
Density ~1.21 g/cm³[4]
pKa (Predicted) 12.29 ± 0.30[5]
Solubility Soluble in methanol. Generally soluble in polar organic solvents like DMSO and chloroform for analytical purposes.[6]
XLogP3-AA 0.7[1]

Synthesis and Characterization

The synthesis of this compound can be achieved through a two-step process involving the formation of the core benzimidazolone ring followed by N-methylation.

Experimental Protocol: Synthesis

Step 1: Synthesis of 2-Benzimidazolinone from o-Phenylenediamine and Urea

This procedure is adapted from general methods for benzimidazolone synthesis.[7]

  • Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer, add o-phenylenediamine (10.8 g, 0.1 mol), urea (6.6 g, 0.11 mol), and an organic solvent such as dichlorobenzene (100 mL).

  • Catalyst Addition: Add a phase-transfer catalyst, such as tetrabutylammonium chloride (TBAC) (0.2 g, ~0.7 mmol).

  • Heating: Heat the reaction mixture to 170-180 °C with vigorous stirring. Ammonia gas will evolve during the reaction.

  • Reaction Monitoring: Maintain the temperature and continue stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 7:3 v/v).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. The product will precipitate. Filter the solid precipitate and wash it with hexane to remove the high-boiling solvent.

  • Purification: Recrystallize the crude product from ethanol or an ethanol/water mixture to yield pure 2-benzimidazolinone as a white solid.

Step 2: N-Methylation of 2-Benzimidazolinone

This procedure is adapted from standard N-alkylation methods for related heterocycles.[8]

  • Reaction Setup: In a 250 mL round-bottom flask, suspend the synthesized 2-benzimidazolinone (13.4 g, 0.1 mol) in a mixture of ethanol (100 mL) and water (50 mL).

  • Base Addition: Add potassium hydroxide (KOH) (6.2 g, 0.11 mol) to the suspension and stir until a clear solution is formed.

  • Methylation: Cool the solution in an ice bath and add methyl iodide (15.6 g, 0.11 mol) dropwise over 30 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 8-12 hours.

  • Work-up: Remove the ethanol under reduced pressure. The aqueous residue will contain the precipitated product. Filter the solid, wash thoroughly with cold water, and dry under vacuum.

  • Purification: Recrystallize the crude this compound from ethanol to obtain the final product.

G cluster_0 Step 1: Benzimidazolone Formation cluster_1 Step 2: N-Methylation A o-Phenylenediamine + Urea B Reaction Mixture (Dichlorobenzene, TBAC) A->B C Heat (170-180°C) Reflux for 4-6h B->C D Cooling & Precipitation C->D E Filtration & Washing D->E F Recrystallization (Ethanol) E->F G 2-Benzimidazolinone F->G H 2-Benzimidazolinone + KOH G->H Intermediate Product I Reaction Mixture (Ethanol/Water) H->I J Add Methyl Iodide (CH3I) Stir for 8-12h I->J K Solvent Removal J->K L Filtration & Washing K->L M Recrystallization (Ethanol) L->M N This compound M->N

Figure 1: Workflow for the two-step synthesis of this compound.

Analytical Characterization Protocols

Accurate structural elucidation and purity assessment are critical. The following protocols outline standard procedures for the analysis of this compound.

Experimental Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: a. Accurately weigh 5-10 mg of the synthesized this compound. b. Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean glass vial. c. Transfer the solution to a 5 mm NMR tube. For quantitative NMR (qNMR), add a precisely weighed internal standard.

  • Instrument Setup: a. Insert the NMR tube into the spectrometer's probe. b. Tune and match the probe for the desired nuclei (¹H and ¹³C). c. Shim the magnetic field to achieve optimal homogeneity, using the solvent lock signal.

  • ¹H NMR Acquisition: a. Acquire a standard one-dimensional proton spectrum. b. Typical parameters on a 400 MHz spectrometer: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 8-16 scans.

  • ¹³C NMR Acquisition: a. Acquire a proton-decoupled ¹³C spectrum. b. Typical parameters: spectral width of 220-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2 seconds, and a sufficient number of scans (e.g., 1024 or more) to achieve adequate signal-to-noise.

  • Data Processing: a. Apply Fourier transformation to the acquired Free Induction Decays (FIDs). b. Phase the spectra and perform baseline correction. c. Calibrate the chemical shift axis using the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C). d. Integrate the peaks in the ¹H spectrum and analyze chemical shifts and coupling patterns to confirm the structure.

Experimental Protocol: Mass Spectrometry (MS)
  • Sample Preparation: a. Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable volatile solvent, such as methanol or acetonitrile.

  • Instrumentation (Electrospray Ionization - ESI): a. Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min). b. Set the mass spectrometer to operate in positive ion mode. c. Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the protonated molecule [M+H]⁺. d. Acquire data over a relevant mass range (e.g., m/z 50-500).

  • Data Analysis: a. Identify the molecular ion peak. For this compound (C₈H₈N₂O), the expected exact mass is 148.0637 Da. The [M+H]⁺ ion should be observed at m/z 149.0715. b. For high-resolution mass spectrometry (HRMS), confirm that the measured mass is within 5 ppm of the theoretical mass to validate the elemental composition.

G cluster_ana General Analytical Workflow start Purified Compound nmr_prep Sample Prep for NMR (Dissolve in DMSO-d6) start->nmr_prep ms_prep Sample Prep for MS (Dissolve in Methanol) start->ms_prep ir_prep Sample Prep for IR (Prepare KBr pellet) start->ir_prep nmr_acq NMR Data Acquisition (¹H, ¹³C) nmr_prep->nmr_acq ms_acq MS Data Acquisition (ESI-MS) ms_prep->ms_acq ir_acq IR Spectrum Acquisition ir_prep->ir_acq process Data Processing & Analysis nmr_acq->process ms_acq->process ir_acq->process confirm Structure & Purity Confirmation process->confirm

Figure 2: General workflow for the analytical characterization of the synthesized compound.

Biological Activity and Proposed Mechanism of Action

While specific signaling pathways for this compound are not extensively detailed in the public literature, the broader class of benzimidazole derivatives has shown significant anti-cancer activity, often by functioning as microtubule-targeting agents (MTAs).[9] These agents disrupt microtubule dynamics, which are essential for cell division, leading to mitotic arrest and subsequent programmed cell death (apoptosis).[9][10] Related nitroimidazole compounds have also been shown to induce apoptosis and cytotoxicity through mechanisms involving oxidative stress and DNA damage.[11][12]

The proposed cytotoxic mechanism for this compound in cancer cells is likely to follow this established pattern for related compounds.

Proposed Cytotoxic Signaling Pathway:

  • Microtubule Disruption: The compound interferes with the polymerization or depolymerization of tubulin, the protein subunit of microtubules. This destabilizes the mitotic spindle, a critical structure for chromosome segregation during mitosis.

  • Mitotic Arrest: The failure to form a functional mitotic spindle activates the spindle assembly checkpoint (SAC), causing the cell to arrest in the G2/M phase of the cell cycle.[10]

  • Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway. This involves the activation of pro-apoptotic proteins (e.g., Bax, Bak) and the inhibition of anti-apoptotic proteins (e.g., Bcl-2), leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and the activation of caspase cascades (e.g., Caspase-9, Caspase-3), ultimately resulting in cell death.

G cluster_cell Cancer Cell MBI This compound (MBI) tubulin Tubulin Polymerization MBI->tubulin Inhibition spindle Mitotic Spindle Formation tubulin->spindle mitosis Successful Mitosis spindle->mitosis arrest G2/M Mitotic Arrest spindle->arrest Checkpoint Activation apoptosis Apoptosis Induction (Caspase Activation) arrest->apoptosis death Cell Death apoptosis->death

References

An In-depth Technical Guide to 1-Methyl-2-benzimidazolinone

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 1-Methyl-2-benzimidazolinone, a heterocyclic organic compound of interest to researchers, scientists, and drug development professionals. The document details its chemical identity, synthesis, and known biological activities, with a focus on its potential as a cytotoxic agent.

Chemical Identity and Structure

IUPAC Name: 1-methyl-1,3-dihydro-2H-benzimidazol-2-one. It can also exist in a tautomeric form as 3-methyl-1H-benzimidazol-2-one.

Synonyms: this compound, 1-Methyl-1,3-dihydro-2H-benzimidazol-2-one.

CAS Number: 1849-01-0

Molecular Formula: C₈H₈N₂O

Molecular Weight: 148.16 g/mol

Structure:

The chemical structure of this compound consists of a benzene ring fused to a methylated imidazolinone ring.

Experimental Protocols

Representative Synthesis of a Methylated Benzimidazolone Derivative

Materials:

  • N-methyl-o-phenylenediamine

  • Urea

  • A suitable solvent (e.g., high-boiling point solvent like diglyme)

Procedure:

  • A mixture of N-methyl-o-phenylenediamine and urea is heated in a high-boiling point solvent.

  • The reaction is monitored for completion using an appropriate technique, such as Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the product is precipitated.

  • The crude product is collected by filtration and purified by recrystallization from a suitable solvent to yield this compound.

Cytotoxicity Evaluation by MTT Assay

The following protocol is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines, as described for a similar benzimidazolone derivative.[2]

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, HEK 293 for kidney cancer)[2]

  • This compound (dissolved in a suitable solvent like DMSO)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with Fetal Bovine Serum (FBS) and antibiotics

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed the cells in 96-well plates at a desired density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24 hours).[2] Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.[2]

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.[2]

  • Absorbance Measurement: Measure the absorbance at 550 nm using a microplate reader.[2]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can then be determined.

Quantitative Data

Quantitative data for the cytotoxicity of this compound is not extensively available in the reviewed literature. However, a study on the structurally related compound, 1-propenyl-1,3-dihydro-benzimidazol-2-one, provides an indication of its potential cytotoxic effects against various cancer cell lines.[2]

CompoundCell LineConcentration (µM)Cell Viability (%)
1-propenyl-1,3-dihydro-benzimidazol-2-oneNeura 2a (Neuroblastoma)2050.76[2]
1-propenyl-1,3-dihydro-benzimidazol-2-oneMCF-7 (Breast Cancer)2037.67[2]
1-propenyl-1,3-dihydro-benzimidazol-2-oneHEK 293 (Kidney Cancer)2047.08[2]

Signaling Pathways and Experimental Workflows

Potential Involvement of the Dopamine D4 Receptor Signaling Pathway

There is a suggestion in the literature that the cytotoxicity of this compound may involve the dopamine D4 receptor.[3] The dopamine D4 receptor is a G protein-coupled receptor (GPCR) that, upon activation by dopamine, typically couples to Gαi/o proteins. This coupling leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. Downstream effects can include the modulation of ion channels and other signaling cascades.

Dopamine_D4_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular D4R Dopamine D4 Receptor G_protein Gαi/o Protein D4R->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to Dopamine Dopamine Dopamine->D4R Activates Compound 1-Methyl-2- benzimidazolinone Compound->D4R Potentially Modulates G_protein->AC Inhibits PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream

Caption: Potential modulation of the Dopamine D4 receptor signaling pathway.

Experimental Workflow for Cytotoxicity Assessment

The following diagram illustrates a typical workflow for assessing the cytotoxic properties of this compound.

Cytotoxicity_Workflow start Start cell_culture Culture Cancer Cell Lines (e.g., MCF-7, HEK 293) start->cell_culture treatment Treat cells with varying concentrations of This compound cell_culture->treatment incubation Incubate for 24 hours treatment->incubation mtt_assay Perform MTT Assay incubation->mtt_assay data_analysis Measure Absorbance and Calculate Cell Viability mtt_assay->data_analysis ic50 Determine IC50 Value data_analysis->ic50 end End ic50->end

Caption: Experimental workflow for determining cytotoxicity.

References

Spectroscopic Profile of 1-Methyl-2-benzimidazolinone: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-Methyl-2-benzimidazolinone, a key heterocyclic compound with applications in medicinal chemistry and materials science. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, along with generalized experimental protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound. The proton (¹H) and carbon-13 (¹³C) NMR spectra provide detailed information about the chemical environment of each atom.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound exhibits characteristic signals for the aromatic protons and the N-methyl group. The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard reference, such as tetramethylsilane (TMS).

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Aromatic Protons7.10 - 7.50Multiplet-
N-CH₃3.40Singlet-
NH~10.8Broad Singlet-

Note: The chemical shift of the NH proton can be variable and is dependent on solvent and concentration.

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Carbon Assignment Chemical Shift (δ, ppm)
C=O~155.6
Aromatic C (quaternary)~131.0, ~129.0
Aromatic CH~121.5, ~109.0
N-CH₃~27.5

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in this compound. The spectrum shows characteristic absorption bands corresponding to the vibrational frequencies of specific bonds.

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
~3200N-H StretchAmide
~3100 - 3000C-H StretchAromatic
~2950C-H StretchMethyl
~1700C=O StretchCarbonyl (Amide I)
~1600, ~1480C=C StretchAromatic Ring
~1350C-N StretchAmine

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, confirming its elemental composition and structural features. The molecular formula is C₈H₈N₂O, with a molecular weight of 148.16 g/mol .[1]

Mass Spectral Data

The electron ionization (EI) mass spectrum typically shows a prominent molecular ion peak (M⁺) and several characteristic fragment ions.

m/z Relative Intensity (%) Proposed Fragment
148100[M]⁺
119High[M - CO - H]⁺
105Moderate[M - HNCO]⁺
92Moderate[C₆H₄N]⁺
77Moderate[C₆H₅]⁺

The fragmentation of benzimidazole derivatives often involves the loss of small neutral molecules like CO and HCN.[2] The base peak is typically the molecular ion, indicating a stable structure.[2]

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Specific parameters may need to be optimized based on the instrumentation and sample purity.

NMR Spectroscopy

Sample Preparation:

  • Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Add a small amount of a reference standard (e.g., TMS) if not already present in the solvent.

Data Acquisition (General Parameters for a 400 MHz Spectrometer):

  • ¹H NMR:

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: ~16 ppm.

    • Acquisition Time: ~2-3 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64.

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled experiment.

    • Spectral Width: ~240 ppm.

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more, depending on sample concentration.

IR Spectroscopy (Solid Sample)

Thin Film Method:

  • Dissolve a small amount of the solid sample in a volatile solvent (e.g., methylene chloride or acetone).[3]

  • Apply a drop of the solution to a salt plate (e.g., KBr or NaCl) and allow the solvent to evaporate, leaving a thin film of the compound.[3]

  • Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum.

KBr Pellet Method:

  • Grind 1-2 mg of the sample with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle.[4]

  • Press the mixture into a thin, transparent pellet using a hydraulic press.[4]

  • Place the pellet in the sample holder for analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation:

  • Prepare a dilute solution of the sample (approximately 10 µg/mL) in a volatile organic solvent such as dichloromethane or methanol.[5]

Instrumentation and Conditions (Typical):

  • Gas Chromatograph:

    • Injector Temperature: 250 °C.

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or equivalent).

    • Oven Temperature Program: Start at a suitable initial temperature (e.g., 100 °C), hold for a few minutes, then ramp at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 280 °C).

    • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 500.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

Logical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample This compound NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep IR_Prep Prepare Thin Film or KBr Pellet Sample->IR_Prep MS_Prep Dissolve in Volatile Solvent Sample->MS_Prep NMR_Analysis NMR Spectrometer (¹H and ¹³C) NMR_Prep->NMR_Analysis IR_Analysis FT-IR Spectrometer IR_Prep->IR_Analysis MS_Analysis GC-MS MS_Prep->MS_Analysis NMR_Data Chemical Shifts, Coupling Constants NMR_Analysis->NMR_Data IR_Data Absorption Bands, Functional Groups IR_Analysis->IR_Data MS_Data Molecular Weight, Fragmentation Pattern MS_Analysis->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the spectroscopic characterization of this compound.

References

1-Methyl-2-benzimidazolinone: A Technical Guide to its Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available information on the solubility and stability of 1-Methyl-2-benzimidazolinone (MBI). It is intended to be a valuable resource for researchers and professionals involved in drug development and other scientific endeavors where this compound is of interest.

Disclaimer: Publicly available, specific experimental data on the solubility and stability of this compound is limited. This guide summarizes the existing information and provides generalized experimental protocols and expected trends based on structurally related compounds.

Physicochemical Properties

This compound, with the CAS number 1849-01-0, is a crystalline powder.[1][2] Its molecular formula is C8H8N2O, and it has a molecular weight of 148.16 g/mol .[2][3]

PropertyValueReference
Molecular FormulaC8H8N2O[2]
Molecular Weight148.16 g/mol [2][3]
Physical StateCrystalline Powder[2]
ColorWhite to slightly beige[2]
Melting Point192-196°C[2]
pKa12.29 ± 0.30 (Predicted)[1]
Density1.213 g/cm³[2]

Solubility Profile

Table 1: Expected Solubility of this compound

Solvent ClassExpected SolubilityRationale
Polar Protic (e.g., Methanol, Ethanol)Soluble to Freely SolubleBased on the solubility of related benzimidazoles.[4][6]
Polar Aprotic (e.g., DMSO, DMF)Soluble to Freely SolubleCommon solvents for similar heterocyclic compounds.
Non-Polar (e.g., Toluene, Hexane)Sparingly Soluble to InsolubleBenzimidazole is practically insoluble in benzene and petroleum ether.[4]
AqueouspH-dependentThe presence of acidic and basic functionalities suggests pH-dependent solubility.[5]
Experimental Protocol for Solubility Determination

A standard method for determining the solubility of a compound is the shake-flask method.

Objective: To determine the equilibrium solubility of this compound in various solvents at a controlled temperature.

Materials:

  • This compound

  • Selected solvents (e.g., water, phosphate buffer at various pH values, methanol, ethanol, acetonitrile, dimethyl sulfoxide)

  • Shaking incubator or orbital shaker

  • Centrifuge

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • HPLC system with a suitable column and detector

Procedure:

  • Add an excess amount of this compound to a known volume of the selected solvent in a sealed container.

  • Agitate the mixture at a constant temperature (e.g., 25°C and 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, centrifuge the suspension to separate the undissolved solid.

  • Carefully withdraw an aliquot of the clear supernatant.

  • Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantify the concentration of this compound in the diluted sample using a validated HPLC method.

  • Perform the experiment in triplicate for each solvent and temperature.

G cluster_prep Sample Preparation cluster_analysis Analysis A Add excess MBI to solvent B Equilibrate with shaking (24-48h) A->B C Centrifuge to separate solid B->C D Collect supernatant C->D E Dilute aliquot D->E Aliquot F Quantify by validated HPLC method E->F

Figure 1: Workflow for Solubility Determination.

Stability Profile

Detailed stability data for this compound is not extensively reported. Safety data sheets often indicate that no data is available on its chemical stability or hazardous decomposition products.[2] However, forced degradation studies are a standard approach to evaluate the intrinsic stability of a drug substance.[7][8] These studies expose the compound to stress conditions like acid, base, oxidation, heat, and light to identify potential degradation pathways and products.[9][10]

Table 2: General Forced Degradation Conditions and Expected Stability of Benzimidazoles

Stress ConditionTypical Reagents and ConditionsExpected Stability/Degradation Pathway for Benzimidazoles
Acid Hydrolysis0.1 M - 1 M HCl, heat (e.g., 60-80°C)Benzimidazole ring is generally stable, but substituents may be labile.
Base Hydrolysis0.1 M - 1 M NaOH, heat (e.g., 60-80°C)Potential for degradation, especially under harsh conditions.[7]
Oxidation3-30% H₂O₂, room temperature or gentle heatThe imidazole ring can be susceptible to oxidative cleavage.[11]
Thermal DegradationDry heat (e.g., 80-100°C)Generally stable, but depends on the melting point and presence of other functional groups.
PhotostabilityExposure to UV and visible light (ICH Q1B)Photodegradation is a common pathway for benzimidazole derivatives.[9][11]
Experimental Protocol for Forced Degradation Studies

Objective: To investigate the degradation pathways of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • A suitable organic solvent (e.g., methanol or acetonitrile)

  • Temperature-controlled oven

  • Photostability chamber

  • HPLC or UPLC system, preferably with a mass spectrometer (LC-MS) for peak identification.[12]

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in the chosen organic solvent.

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat the mixture at 80°C for a specified time (e.g., 2, 4, 8, 24 hours). At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute for analysis.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Heat the mixture at 80°C for the specified time points. Withdraw samples, neutralize with 0.1 M HCl, and dilute for analysis.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep the mixture at room temperature for the specified time points. Withdraw samples and dilute for analysis.

  • Thermal Degradation: Store a solid sample and a solution of the compound at 80°C. Analyze samples at various time points.

  • Photolytic Degradation: Expose a solid sample and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, by a stability-indicating HPLC or LC-MS method.[12][13] The method should be capable of separating the parent compound from all degradation products.

G cluster_stress Stress Conditions cluster_analysis Analysis A Acid Hydrolysis (HCl, Heat) F Sample at Time Points A->F B Base Hydrolysis (NaOH, Heat) B->F C Oxidation (H2O2) C->F D Thermal (Dry Heat) D->F E Photolytic (UV/Vis Light) E->F MBI This compound (Stock Solution) MBI->A MBI->B MBI->C MBI->D MBI->E G Analyze by Stability- Indicating HPLC/LC-MS F->G H Identify Degradation Products G->H I Elucidate Degradation Pathways H->I

Figure 2: Forced Degradation Study Workflow.

Analytical Methodologies

A stability-indicating analytical method is crucial for the accurate assessment of a compound's stability. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.[11]

Key Features of a Stability-Indicating HPLC Method:

  • Specificity: The ability to resolve the parent peak from any degradation products and impurities.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to be precise, accurate, and linear.

When coupled with Mass Spectrometry (LC-MS), it becomes a powerful tool for the identification and structural elucidation of unknown degradation products.[11][12]

G cluster_method Stability-Indicating Method Development cluster_validation Validation Parameters A Method Development (Column, Mobile Phase, etc.) B Forced Degradation Study A->B Initial Method C Method Validation (ICH Guidelines) B->C Demonstrate Specificity D Specificity C->D E Accuracy C->E F Precision C->F G Linearity C->G H Range C->H

Figure 3: Development of a Stability-Indicating Method.

Conclusion

While specific experimental data for this compound is scarce, this guide provides a framework for its characterization based on the properties of related compounds and established scientific methodologies. The provided experimental protocols for solubility and stability assessment offer a clear path for researchers to generate the necessary data for their specific applications. The use of robust, validated analytical methods, particularly stability-indicating HPLC and LC-MS, is paramount for obtaining reliable and accurate results in the study of this and other novel chemical entities.

References

Synthesis and Characterization of 1-Methyl-2-benzimidazolinone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-Methyl-2-benzimidazolinone, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details the synthetic pathway, experimental protocols, and in-depth characterization of the target molecule, presenting quantitative data in a clear, tabular format.

Introduction

This compound is a derivative of benzimidazolone, a bicyclic structure composed of a fused benzene and imidazole ring system. Benzimidazole scaffolds are prevalent in a variety of biologically active molecules, exhibiting a broad spectrum of pharmacological activities, including antimicrobial, antiviral, and anticancer properties. The methylation at the N1 position can significantly influence the compound's physicochemical properties and biological activity. This guide outlines a reliable method for the preparation and characterization of this compound.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process. The first step involves the cyclization of o-phenylenediamine with urea to form the 2-benzimidazolinone core. The subsequent step is the N-methylation of the benzimidazolinone intermediate.

Synthesis_Workflow Reactants_Step1 o-Phenylenediamine + Urea Step1 Step 1: Cyclization Reactants_Step1->Step1 Intermediate 2-Benzimidazolinone Step1->Intermediate Step2 Step 2: N-Methylation Intermediate->Step2 Reactants_Step2 Methyl Iodide + Base Reactants_Step2->Step2 Product This compound Step2->Product

Figure 1: Two-step synthesis workflow for this compound.
Experimental Protocols

Step 1: Synthesis of 2-Benzimidazolinone

This protocol describes the synthesis of the intermediate, 2-benzimidazolinone, from o-phenylenediamine and urea.

  • Materials:

    • o-Phenylenediamine

    • Urea

    • Hydrochloric Acid (HCl) or an organic solvent (e.g., o-dichlorobenzene) with a phase transfer catalyst (e.g., benzyltriethylammonium chloride)[1]

    • Water

    • Sodium Hydroxide (NaOH) solution (for neutralization if using HCl)

  • Procedure (Acid-Catalyzed Method):

    • In a round-bottom flask equipped with a reflux condenser, combine o-phenylenediamine and urea in a 1:1.2 molar ratio.

    • Add a sufficient amount of dilute hydrochloric acid to the mixture.

    • Heat the reaction mixture to reflux (approximately 130 °C) for 2-3 hours.[2]

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Neutralize the mixture with a sodium hydroxide solution, which will cause the product to precipitate.

    • Collect the precipitate by filtration, wash thoroughly with cold water, and dry under vacuum to yield 2-benzimidazolinone as a solid.

Step 2: Synthesis of this compound

This protocol details the N-methylation of 2-benzimidazolinone to yield the final product.

  • Materials:

    • 2-Benzimidazolinone (from Step 1)

    • Methyl Iodide (CH₃I)

    • Potassium Hydroxide (KOH) or another suitable base (e.g., K₂CO₃)[3]

    • Ethanol

    • Water

    • Chloroform or other suitable extraction solvent

  • Procedure:

    • In a round-bottom flask, suspend 2-benzimidazolinone in a mixture of ethanol and water.

    • Add potassium hydroxide (1.1 equivalents) to the suspension and stir.

    • Add methyl iodide (1.1 equivalents) dropwise to the reaction mixture at room temperature.[3]

    • Heat the mixture to reflux and continue stirring for 4-6 hours.

    • Monitor the reaction by TLC.

    • After the reaction is complete, cool the mixture to room temperature.

    • If a precipitate forms, it can be collected by filtration. Otherwise, the mixture can be concentrated under reduced pressure.

    • Perform a liquid-liquid extraction using chloroform and water.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

    • Remove the solvent under reduced pressure to obtain the crude product.

    • Purify the crude this compound by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

Characterization of this compound

The synthesized this compound should be characterized to confirm its identity and purity. The following tables summarize the key characterization data.

Physical and Chemical Properties
PropertyValueReference
Molecular Formula C₈H₈N₂O[4]
Molecular Weight 148.16 g/mol [4]
Appearance White to light beige crystalline powder
Melting Point 192-196 °C
CAS Number 1849-01-0[4]
Spectroscopic Data
TechniqueData
¹H NMR (DMSO-d₆)Predicted shifts (ppm): ~7.0-7.2 (m, 4H, Ar-H), ~3.3 (s, 3H, N-CH₃). The aromatic protons will appear as a complex multiplet, and the methyl protons will be a singlet.
¹³C NMR (DMSO-d₆)Predicted shifts (ppm): ~154 (C=O), ~130-140 (quaternary Ar-C), ~110-125 (tertiary Ar-C), ~27 (N-CH₃).
Infrared (IR) (KBr)Characteristic peaks (cm⁻¹): ~3200-3400 (N-H stretch, may be absent or weak if fully methylated), ~1680-1720 (C=O stretch), ~1600 (C=C aromatic stretch), ~1200-1300 (C-N stretch).
Mass Spectrometry m/z: 148 [M]⁺, with fragmentation patterns corresponding to the loss of CO and other fragments.

Biological Activity and Potential Signaling Pathway

Benzimidazole derivatives are known to exhibit a range of biological activities, including anticancer effects. While the specific signaling pathway for this compound is not extensively detailed in the literature, many benzimidazoles exert their anticancer effects by targeting microtubule dynamics. This mechanism is similar to that of established anticancer drugs like vinca alkaloids and taxanes.

Anticancer_Mechanism Compound This compound Tubulin Tubulin Dimers Compound->Tubulin Binds to Microtubule Microtubule Polymerization Compound->Microtubule Inhibits Tubulin->Microtubule Polymerizes into MitoticSpindle Mitotic Spindle Formation Microtubule->MitoticSpindle Forms CellCycleArrest Cell Cycle Arrest (G2/M Phase) MitoticSpindle->CellCycleArrest Disruption leads to Apoptosis Apoptosis (Cell Death) CellCycleArrest->Apoptosis Induces

Figure 2: Proposed mechanism of anticancer activity via microtubule disruption.

The proposed mechanism involves the binding of the benzimidazole compound to tubulin, the protein subunit of microtubules. This interaction can disrupt the dynamic process of microtubule polymerization and depolymerization, which is crucial for the formation and function of the mitotic spindle during cell division. The resulting spindle defects trigger a cell cycle checkpoint, leading to arrest in the G2/M phase and subsequent induction of apoptosis (programmed cell death) in rapidly dividing cancer cells.[5][6]

Conclusion

This technical guide provides a detailed framework for the synthesis and characterization of this compound. The two-step synthetic route is robust and can be adapted for the synthesis of various N-substituted benzimidazolinone derivatives. The characterization data presented here will aid researchers in confirming the successful synthesis and purity of the compound. The potential anticancer mechanism through microtubule inhibition highlights a promising area for further investigation into the therapeutic applications of this and related compounds.

References

An In-depth Technical Guide to 1-Methyl-2-benzimidazolinone Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-methyl-2-benzimidazolinone derivatives and their analogs, focusing on their synthesis, diverse biological activities, and mechanisms of action. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Core Structure and Chemical Properties

This compound is a heterocyclic compound featuring a benzene ring fused to a 1-methyl-2-oxoimidazoline ring. The core structure, with its hydrogen bond donor and acceptor capabilities, provides a versatile scaffold for chemical modifications to develop novel therapeutic agents. The IUPAC name for this core structure is 1-methyl-1,3-dihydro-2H-benzimidazol-2-one.

Synthesis of this compound Derivatives

The synthesis of this compound and its derivatives can be achieved through various chemical reactions. A common approach involves the cyclization of N-methyl-o-phenylenediamine with a carbonyl source. Modifications at the N-3 position and on the benzene ring allow for the creation of a diverse library of analogs with varied physicochemical properties and biological activities.

Below is a generalized experimental workflow for the synthesis of N-substituted this compound derivatives.

G cluster_0 Step 1: Synthesis of this compound cluster_1 Step 2: N-Substitution start N-methyl-o-phenylenediamine reaction1 Cyclization Reaction start->reaction1 reagent1 Carbonyl Source (e.g., Urea, Phosgene, CDI) reagent1->reaction1 product1 This compound reaction1->product1 product1_ref This compound reaction2 N-Alkylation/Arylation product1_ref->reaction2 reagent2 Alkyl/Aryl Halide (R-X) reagent2->reaction2 base Base (e.g., K2CO3, NaH) base->reaction2 final_product N-Substituted-1-methyl- 2-benzimidazolinone Derivatives reaction2->final_product G cluster_pathway MBIC Signaling Pathway in Breast Cancer Cells MBIC MBIC Microtubules Microtubule Dynamics MBIC->Microtubules targets MitoticArrest Mitotic Arrest Microtubules->MitoticArrest disruption leads to p53_wt Wild-type p53 (e.g., MCF-7) MitoticArrest->p53_wt p53_mut Mutated p53 (e.g., MDA-MB-231) MitoticArrest->p53_mut CyclinB1_up Cyclin B1 ↑ p53_wt->CyclinB1_up Cdk1_down Cdk1 ↓ p53_wt->Cdk1_down CyclinB1_down Cyclin B1 ↓ p53_mut->CyclinB1_down Survivin_up Survivin ↑ p53_mut->Survivin_up Apoptosis_wt Apoptosis CyclinB1_up->Apoptosis_wt Cdk1_down->Apoptosis_wt Resistance Relative Resistance Survivin_up->Resistance

The 1-Methyl-2-benzimidazolinone Scaffold: A Privileged Core in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Biological Activity, Mechanisms, and Experimental Evaluation for Researchers, Scientists, and Drug Development Professionals.

The 1-methyl-2-benzimidazolinone moiety represents a significant and privileged scaffold in medicinal chemistry. As a derivative of benzimidazole, which shares structural similarities with naturally occurring nucleotides, this core structure has been extensively explored as a pharmacophore for a diverse range of biological activities. Its unique electronic and structural features allow for versatile interactions with various biological targets, leading to promising therapeutic applications. This technical guide provides a comprehensive overview of the key biological activities associated with the this compound scaffold, including its roles in anticancer therapy through PARP inhibition, its potential as a dopamine D2 receptor antagonist for neurological disorders, and its emerging anticonvulsant properties. Detailed experimental protocols, quantitative bioactivity data, and mechanistic signaling pathways are presented to facilitate further research and development in this promising area of drug discovery.

Anticancer Activity: Targeting DNA Repair Mechanisms

Derivatives of the benzimidazole scaffold have demonstrated significant potential as anticancer agents, with some acting as potent inhibitors of Poly(ADP-ribose) polymerase (PARP), a key enzyme in the DNA damage response (DDR).

Signaling Pathway: PARP1 Inhibition

PARP1 is a critical enzyme in the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway. In cancer cells with deficiencies in other DNA repair pathways, such as homologous recombination (HR) due to BRCA1/2 mutations, the inhibition of PARP1 leads to the accumulation of unrepaired SSBs. During DNA replication, these SSBs are converted into toxic double-strand breaks (DSBs). The inability of HR-deficient cancer cells to repair these DSBs results in genomic instability and ultimately, cell death, a concept known as synthetic lethality. PARP inhibitors not only block the catalytic activity of PARP1 but can also "trap" the enzyme on the DNA, creating a cytotoxic lesion that further enhances their anticancer effect.[1][2]

PARP1_Inhibition_Pathway cluster_0 DNA Damage Response cluster_1 Therapeutic Intervention DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP1 Activation DNA_SSB->PARP1 Replication DNA Replication DNA_SSB->Replication PARylation Poly(ADP-ribosyl)ation PARP1->PARylation PARP_Trapping PARP1 Trapping PARP1->PARP_Trapping BER_Complex Base Excision Repair (BER) Complex Recruitment PARylation->BER_Complex SSB_Repair SSB Repair BER_Complex->SSB_Repair Cell_Survival Cell Survival SSB_Repair->Cell_Survival Benzimidazole_Inhibitor This compound Scaffold (PARP Inhibitor) Benzimidazole_Inhibitor->PARP1 Benzimidazole_Inhibitor->PARP_Trapping Induces DSB Double-Strand Break (DSB) Replication->DSB Apoptosis Apoptosis in HR-deficient cells DSB->Apoptosis

Caption: Mechanism of PARP1 inhibition by benzimidazole derivatives.

Quantitative Data: Anticancer and PARP Inhibitory Activity

The following tables summarize the in vitro cytotoxicity and PARP inhibitory activity of representative benzimidazole derivatives.

Table 1: In Vitro Cytotoxicity of 1,2-Disubstituted Benzimidazole Derivatives Note: Compound 2a features a 2-methyl-1H-benzo[d]imidazole core, closely related to the this compound scaffold.

Compound IDCell LineDescriptionIC50 (µM)Reference
2aA549Human Lung Carcinoma111.70[3]
2aDLD-1Human Colorectal Adenocarcinoma185.30[3]
2aL929Mouse Fibroblast (non-cancerous)167.30[3]

Table 2: PARP Inhibitory Activity of Benzimidazole Carboxamide Derivatives Note: These compounds are structurally related benzimidazoles, demonstrating the potential of the core scaffold.

Compound IDTargetAssay TypePotency (Ki/EC50)Reference
10bPARP-1Enzyme Assay8 nM (Ki)[4]
10bPARP-1Whole Cell Assay3 nM (EC50)[4]
Experimental Protocol: Cell Viability (MTT) Assay

This protocol outlines a standard procedure for assessing the cytotoxic effects of compounds on cancer cell lines.

Objective: To determine the concentration of a test compound that inhibits cell growth by 50% (IC50).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Methodology:

  • Cell Seeding: Plate human cancer cells (e.g., A549, DLD-1) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[3]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions (typically ranging from 0.1 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., cisplatin). Incubate the plates for an additional 48 hours.[3]

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plates for 3-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

  • Absorbance Measurement: Read the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

Dopamine D2 Receptor Antagonism

The benzimidazole scaffold is also a key feature in compounds designed to interact with G protein-coupled receptors (GPCRs), particularly the dopamine D2 receptor. Antagonism of this receptor is a primary mechanism of action for antipsychotic medications used in the treatment of schizophrenia and other psychiatric disorders.[5][6]

Signaling Pathway: Dopamine D2 Receptor Antagonism

The dopamine D2 receptor is a Gαi/o-coupled receptor. When activated by its endogenous ligand, dopamine, it inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP modulates the activity of downstream effectors like Protein Kinase A (PKA), influencing gene transcription and neuronal excitability. D2 receptor antagonists competitively bind to the receptor, preventing dopamine from binding and thereby blocking this inhibitory signaling cascade. This restores adenylyl cyclase activity and normalizes cAMP levels, which is thought to alleviate the positive symptoms of psychosis associated with hyperdopaminergic states.[3][5]

D2_Antagonism_Pathway cluster_0 Normal D2 Receptor Signaling cluster_1 Antagonist Action Dopamine Dopamine D2_Receptor Dopamine D2 Receptor Dopamine->D2_Receptor G_Protein Gαi/o Protein D2_Receptor->G_Protein Blocked_Receptor Blocked D2 Receptor Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Normal_AC Adenylyl Cyclase (Activity Restored) cAMP ↓ cAMP Adenylyl_Cyclase->cAMP PKA ↓ PKA Activity cAMP->PKA Neuronal_Response Modulated Neuronal Response PKA->Neuronal_Response Benzimidazole_Antagonist This compound Scaffold (D2 Antagonist) Benzimidazole_Antagonist->D2_Receptor Blocks Normal_cAMP Normalized cAMP Normal_AC->Normal_cAMP Therapeutic_Effect Antipsychotic Effect Normal_cAMP->Therapeutic_Effect

Caption: Mechanism of dopamine D2 receptor antagonism.

Quantitative Data: Dopamine D2 Receptor Binding Affinity

While specific data for this compound derivatives is an active area of research, the broader class of benzimidazole-containing molecules has shown high affinity for the D2 receptor. The table below presents data for representative D2 receptor antagonists to illustrate typical binding affinities.

Table 3: Binding Affinities (Ki) of Representative D2 Receptor Antagonists

CompoundReceptor SubtypeKi (nM)Reference
LurasidoneDopamine D21.0[7]
PerospironeDopamine D21.4[7]
ChlorprothixeneDopamine D22.96[7]
PimozideDopamine D23.0[7]
Experimental Protocol: Dopamine D2 Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of a test compound for the D2 receptor.

Objective: To measure the ability of a test compound to displace a known radioligand from the D2 receptor, and to calculate its inhibitory constant (Ki).

Principle: The assay measures the competition between a test compound and a fixed concentration of a high-affinity radiolabeled ligand (e.g., [³H]-methylspiperone) for binding to D2 receptors in a membrane preparation. The amount of radioactivity bound to the receptors is inversely proportional to the affinity of the test compound.

Methodology:

  • Membrane Preparation: Prepare crude membrane fractions from cells or tissues expressing human D2 receptors (e.g., HEK293-D2L cells). This typically involves homogenization of the cells followed by differential centrifugation to isolate the membrane pellet.

  • Assay Setup: In a 96-well plate, combine the D2 receptor membrane preparation, a fixed concentration of the radioligand (e.g., 0.2 nM [³H]-methylspiperone), and varying concentrations of the test compound in an appropriate assay buffer.[8]

  • Total and Non-specific Binding:

    • Total Binding: Wells containing only the membrane preparation and the radioligand.

    • Non-specific Binding (NSB): Wells containing the membrane, radioligand, and a high concentration of a known D2 antagonist (e.g., 10 µM haloperidol) to saturate the receptors.

  • Incubation: Incubate the plates for a defined period (e.g., 60-90 minutes) at room temperature to allow the binding to reach equilibrium.

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters (e.g., GF/B) using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Place the filters into scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the NSB counts from the total binding counts.

    • Determine the IC50 value of the test compound by plotting the percentage of specific binding against the logarithm of the test compound concentration.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]

Anticonvulsant Activity

Recent studies have highlighted the potential of benzimidazole derivatives as anticonvulsant agents, suggesting a role in modulating neuronal excitability. This activity is often evaluated in preclinical models of seizures.

Putative Mechanism and Screening Workflow

The exact mechanism for the anticonvulsant activity of many benzimidazole derivatives is still under investigation, but potential targets include voltage-gated ion channels and GABAergic systems. Preclinical evaluation typically involves a workflow of standardized in vivo seizure models.

Anticonvulsant_Screening_Workflow cluster_0 Preclinical Evaluation Workflow Compound This compound Derivative Synthesis Animal_Admin Compound Administration (i.p.) to Mice Compound->Animal_Admin MES_Test Maximal Electroshock (MES) Test Animal_Admin->MES_Test scPTZ_Test Subcutaneous Pentylenetetrazole (scPTZ) Test Animal_Admin->scPTZ_Test Neurotoxicity Neurotoxicity Assessment (e.g., Rotarod Test) Animal_Admin->Neurotoxicity Data_Analysis Data Analysis (Protection %, ED50) MES_Test->Data_Analysis scPTZ_Test->Data_Analysis Neurotoxicity->Data_Analysis Lead_Ident Lead Identification Data_Analysis->Lead_Ident

References

Unveiling the Molecular Intricacies: A Technical Guide to the Mechanism of Action of 1-Methyl-2-benzimidazolinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-2-benzimidazolinone (MBI-2) is a heterocyclic organic compound belonging to the benzimidazolone class, a scaffold of significant interest in medicinal chemistry due to its diverse pharmacological activities. This technical guide provides an in-depth exploration of the current understanding of the mechanism of action of this compound, focusing on its potential molecular targets, associated signaling pathways, and cytotoxic effects. The information presented herein is intended to serve as a comprehensive resource for researchers actively engaged in the study of this compound and its derivatives for potential therapeutic applications.

Putative Molecular Targets and Mechanism of Action

While direct and extensive studies on the mechanism of action of this compound are limited, compelling evidence from research on its close structural analogs strongly suggests its primary molecular target is the sigma-2 (σ2) receptor . Additionally, early research has hinted at a possible interaction with the dopamine D4 receptor .

The sigma-2 receptor, now identified as transmembrane protein 97 (TMEM97), is overexpressed in a variety of tumor cell lines and is implicated in the regulation of cell proliferation, differentiation, and apoptosis. Ligands that bind to the sigma-2 receptor can induce cytotoxicity in cancer cells, making it an attractive target for anticancer drug development. The dopamine D4 receptor, a G protein-coupled receptor, is primarily found in the brain and is involved in various neurological processes.

The proposed mechanism of action for this compound, based on the activity of its derivatives, involves binding to the sigma-2 receptor, which in turn modulates downstream signaling pathways leading to apoptosis and inhibition of cell proliferation.

Quantitative Data

Quantitative data on the biological activity of this compound is not extensively available in the public domain. However, studies on its close derivative, 1-(4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl)-3-methyl-1H-benzo[d]imidazol-2(3H)-one (CM398) , provide significant insights into the potential potency of this scaffold.

CompoundTarget ReceptorBinding Affinity (Ki)
CM398Sigma-2 (σ2)0.43 nM

This data for a derivative suggests that this compound may also exhibit high affinity for the sigma-2 receptor.

Signaling Pathways

The binding of this compound and its derivatives to the sigma-2 receptor is hypothesized to trigger a cascade of intracellular events. The precise signaling pathways are still under investigation, but are thought to involve the modulation of calcium (Ca2+) signaling, potassium (K+) channels, and the induction of apoptotic pathways.

Sigma-2 Receptor Signaling Pathway

sigma2_signaling MBI2 1-Methyl-2- benzimidazolinone Sigma2R Sigma-2 Receptor (TMEM97) MBI2->Sigma2R Binds to Ca_channel Calcium Channels Sigma2R->Ca_channel Modulates K_channel Potassium Channels Sigma2R->K_channel Modulates Ca_influx ↑ Intracellular Ca2+ Ca_channel->Ca_influx K_efflux ↑ K+ Efflux K_channel->K_efflux Apoptosis Apoptosis Ca_influx->Apoptosis K_efflux->Apoptosis CellProlif ↓ Cell Proliferation d4_signaling MBI2 1-Methyl-2- benzimidazolinone D4R Dopamine D4 Receptor MBI2->D4R Binds to G_protein Gi/o Protein D4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits MAPK MAPK Pathway G_protein->MAPK cAMP ↓ cAMP AC->cAMP Gene_reg Gene Regulation cAMP->Gene_reg MAPK->Gene_reg Neuronal_activity Modulation of Neuronal Activity Gene_reg->Neuronal_activity mtt_workflow start Start seed_cells Seed cancer cells in 96-well plate start->seed_cells treat_cells Treat with varying concentrations of This compound seed_cells->treat_cells incubate Incubate for 24-72 hours treat_cells->incubate add_mtt Add MTT reagent incubate->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Solubilize formazan crystals (e.g., with DMSO) incubate_mtt->solubilize measure Measure absorbance at ~570 nm solubilize->measure calculate Calculate IC50 value measure->calculate end End calculate->end binding_workflow start Start prepare_membranes Prepare cell membranes expressing the target receptor (e.g., Sigma-2 or D4) start->prepare_membranes incubate Incubate membranes with a fixed concentration of radioligand and varying concentrations of This compound prepare_membranes->incubate separate Separate bound and free radioligand (e.g., filtration) incubate->separate measure_radioactivity Measure radioactivity of the bound fraction separate->measure_radioactivity calculate Calculate Ki value measure_radioactivity->calculate end End calculate->end

A Comprehensive Technical Guide to the Research of 1-Methyl-2-benzimidazolinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive literature review of 1-Methyl-2-benzimidazolinone, a heterocyclic compound belonging to the benzimidazole class. This document is intended to serve as a core resource for researchers, scientists, and professionals involved in drug development, offering a consolidated overview of its synthesis, biological activities, and potential mechanisms of action.

Chemical Properties and Synthesis

This compound, also known as 1-methyl-1,3-dihydro-2H-benzimidazol-2-one, is a white to light beige crystalline powder. Its chemical structure consists of a benzene ring fused to a methyl-substituted imidazolinone ring.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 1849-01-0[1][2]
Molecular Formula C₈H₈N₂O[1]
Molecular Weight 148.16 g/mol [1]
Melting Point 192-196 °C[1]
SMILES CN1C(=O)NC2=CC=CC=C12[1]
Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of N-methyl-o-phenylenediamine [3][4][5]

This procedure describes the methylation of o-phenylenediamine.

  • Materials:

    • o-phenylenediamine

    • Methyl iodide

    • Methanol

    • Potassium hydroxide

    • Ethyl ether

    • Potassium carbonate

  • Procedure:

    • To one liter of methanol, add 89 grams (0.82 mole) of o-phenylenediamine and 25.7 ml (0.41 mole) of methyl iodide.[3]

    • Reflux the mixture for 2 hours.[3]

    • Add an additional 25.7 ml (0.41 mole) of methyl iodide to the mixture.[3]

    • Reflux the total mixture for 12 hours.[3]

    • Remove the major portion of the methanol under vacuum.[3]

    • Pour the residual brown oil into two liters of crushed ice.[3]

    • Raise the pH of the mixture to 9.0 by adding potassium hydroxide.[3]

    • Extract the resulting mixture with ethyl ether.[3]

    • Dry the extract over potassium carbonate.[3]

    • Remove the ether under vacuum.[3]

    • Distill the residue at approximately 120° C./8 mm to obtain N-methyl-o-phenylenediamine as a yellow oil.[3]

Step 2: Cyclization to form this compound

This generalized protocol is based on the reaction of o-phenylenediamines with phosgene or its equivalents to form the benzimidazolinone ring.[6] Caution: Phosgene is a highly toxic gas and should be handled with extreme care in a well-ventilated fume hood by trained personnel.

  • Materials:

    • N-methyl-o-phenylenediamine

    • Phosgene (or a phosgene equivalent like triphosgene or carbonyldiimidazole)

    • Anhydrous toluene

    • A suitable base (e.g., triethylamine)

  • Procedure:

    • Dissolve N-methyl-o-phenylenediamine in anhydrous toluene in a reaction flask equipped with a stirrer and a reflux condenser under an inert atmosphere.

    • Cool the solution in an ice bath.

    • Slowly add a solution of phosgene (or a phosgene equivalent) in toluene to the cooled solution of N-methyl-o-phenylenediamine.

    • Add a base, such as triethylamine, to the reaction mixture to neutralize the generated HCl.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction progress by thin-layer chromatography.

    • After the reaction is complete, cool the mixture and filter to remove any precipitated salts.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to obtain this compound.

G cluster_0 Synthesis of N-methyl-o-phenylenediamine cluster_1 Synthesis of this compound o-phenylenediamine o-phenylenediamine Reaction1 Methylation (Methanol, Reflux) o-phenylenediamine->Reaction1 Methyl iodide Methyl iodide Methyl iodide->Reaction1 N-methyl-o-phenylenediamine N-methyl-o-phenylenediamine Reaction1->N-methyl-o-phenylenediamine N-methyl-o-phenylenediamine_input N-methyl-o-phenylenediamine N-methyl-o-phenylenediamine->N-methyl-o-phenylenediamine_input Reaction2 Cyclization (Toluene, Base, Reflux) N-methyl-o-phenylenediamine_input->Reaction2 Phosgene Phosgene or equivalent Phosgene->Reaction2 This compound This compound Reaction2->this compound

Synthetic pathway for this compound.

Biological Activities

Benzimidazole derivatives are known to exhibit a wide range of biological activities, and this compound is no exception. The following sections summarize the reported antimicrobial, antifungal, cytotoxic, and anti-inflammatory activities of this compound and its close analogs.

Antimicrobial and Antifungal Activity

Several studies have reported the antimicrobial and antifungal properties of benzimidazole derivatives. The minimum inhibitory concentration (MIC) is a common measure of the effectiveness of a compound in inhibiting the growth of a particular microorganism.

Table 2: Antimicrobial and Antifungal Activity of Benzimidazole Derivatives (MIC in µg/mL)

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
2-(1H-indol-3-yl)-1-methyl-1H-benzo[d]imidazoleMycobacterium smegmatis3.9[7]
2-(1H-indol-3-yl)-1-methyl-1H-benzo[d]imidazoleCandida albicans3.9[7]
Benzimidazole-1,2,4-triazole derivatives (6b, 6i, 6j)Candida glabrata0.97[8]
2-Acyl-1,4-benzohydroquinone (4)Candida krusei2[9]
2-Acyl-1,4-benzohydroquinone (4)Filamentous fungi4 - 64[9]
Methyl 2-benzimidazole carbamateVarious fungi<0.000195 - >1.0[10]
2- and 1,2-substituted benzimidazolesStaphylococcus spp.87.5 - 200[11]
2- and 1,2-substituted benzimidazolesCandida spp.104.6 - 151.78[11]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This is a generalized protocol for determining the MIC of a compound against bacteria.

  • Materials:

    • Test compound (e.g., this compound)

    • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

    • Mueller-Hinton Broth (MHB)

    • Sterile 96-well microtiter plates

    • Positive control antibiotic (e.g., Gentamicin)

    • Spectrophotometer (plate reader)

  • Procedure:

    • Preparation of Test Compound: Dissolve the test compound in a suitable solvent (e.g., DMSO) to a known stock concentration.

    • Serial Dilutions: In a 96-well plate, perform a two-fold serial dilution of the compound stock solution in MHB to achieve a range of concentrations.

    • Inoculum Preparation: Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

    • Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the serially diluted compound. Include a growth control (bacteria in MHB without the compound) and a sterility control (MHB only).

    • Incubation: Incubate the plate at 37°C for 18-24 hours.

    • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.[12] This can be assessed visually or by measuring the optical density at 600 nm.[13]

G Start Start Prepare Compound Dilutions Prepare Compound Dilutions Start->Prepare Compound Dilutions Prepare Bacterial Inoculum Prepare Bacterial Inoculum Start->Prepare Bacterial Inoculum Inoculate Plate Inoculate Plate Prepare Compound Dilutions->Inoculate Plate Prepare Bacterial Inoculum->Inoculate Plate Incubate Plate Incubate Plate Inoculate Plate->Incubate Plate Read Results Read Results Incubate Plate->Read Results Determine MIC Determine MIC Read Results->Determine MIC

Workflow for MIC determination.
Cytotoxic Activity

The cytotoxic effects of benzimidazole derivatives against various cancer cell lines have been investigated in numerous studies. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 3: Cytotoxic Activity of Benzimidazole Derivatives (IC50 in µM)

Compound/DerivativeCell LineIC50 (µM)Reference
(Z)-N-benzyl-4-[4-(4-methoxybenzylidene)-2-methyl-5-oxo-4,5-dihydro-1H-imidazol-1-yl]phenylacetamideHCT116 (Colon Cancer)0.294[14]
(Z)-N-benzyl-4-[4-(4-methoxybenzylidene)-2-methyl-5-oxo-4,5-dihydro-1H-imidazol-1-yl]phenylacetamideHL60 (Leukemia)0.362[14]
Platinum(II) complex with 2-acetoxymethylbenzimidazoleSk-Hep-1 (Liver Cancer)19.78[15]
Platinum(II) complex with 2-acetoxymethylbenzimidazoleMDA-MB-231 (Breast Cancer)13.60[15]
Platinum(II) complex with 2-acetoxymethylbenzimidazoleMCF-7 (Breast Cancer)48.15[15]
Ag(I)-NHC complexes of benzimidazolium saltsMCF-7 (Breast Cancer)5.9 - 9.8[16]
Pd(II)-NHC complexes of benzimidazolium saltsMCF-7 (Breast Cancer)15.5 - 25.1[16]
Bis-benzimidazole derivativesMDA-MB-453 (Breast Cancer)55.89 (µg/ml)[17]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[17]

  • Materials:

    • Cancer cell line (e.g., MCF-7, HCT116)

    • Complete culture medium (e.g., DMEM with 10% FBS)

    • Test compound (e.g., this compound)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization solution (e.g., DMSO)

    • 96-well cell culture plates

    • Microplate reader

  • Procedure:

    • Cell Seeding: Seed cells into a 96-well plate at a density of approximately 1 x 10⁴ cells per well and incubate for 24 hours.[17]

    • Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Replace the old medium with the compound-containing medium and incubate for a specified period (e.g., 48 or 72 hours).

    • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.[17]

    • Formazan Solubilization: Remove the MTT solution and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value from the dose-response curve.

Anti-inflammatory Activity

Benzimidazole derivatives have also been evaluated for their anti-inflammatory properties.

Table 4: Anti-inflammatory Activity of Benzimidazole Derivatives

Compound/DerivativeAssayIC50 (µM) / % InhibitionReference
2-(piperidin-4-yl)-1H-benzo[d]imidazole derivativeNitric oxide production0.86[18]
2-(piperidin-4-yl)-1H-benzo[d]imidazole derivativeTNF-α production1.87[18]
1-{(5-substituted-1,3,4-oxadiazol-2-yl)methyl}-2-(morpholinomethyl)-1H-benzimidazoleCOX-2 inhibition8 - 13.7[18]
2-substituted benzimidazole derivativesCarrageenan-induced paw edemaSignificant inhibition[19][20]
2-benzyl-1-methyl-5-nitroindazolinoneLPS-enhanced leukocyte migrationLow relative migration[21]

Experimental Protocol: In Vitro Anti-inflammatory Assay (LPS-stimulated Macrophages)

This protocol measures the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

  • Materials:

    • RAW 264.7 macrophage cell line

    • Complete culture medium

    • Test compound

    • Lipopolysaccharide (LPS)

    • Griess Reagent

  • Procedure:

    • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.

    • Compound Treatment: Treat the cells with various concentrations of the test compound for 1-2 hours.

    • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.

    • Nitrite Measurement: Collect the cell culture supernatant and measure the nitrite concentration using the Griess reagent, which is an indicator of NO production.

    • Data Analysis: Calculate the percentage inhibition of NO production compared to the LPS-stimulated control and determine the IC50 value.

Potential Signaling Pathways and Mechanisms of Action

While specific signaling pathways directly modulated by this compound are not extensively documented in the available literature, the broader class of benzimidazole derivatives has been shown to interact with several key cellular signaling pathways implicated in cancer and inflammation. These include the Mitogen-Activated Protein Kinase (MAPK), Phosphoinositide 3-kinase (PI3K)/Akt, and Nuclear Factor-kappa B (NF-κB) pathways.[22][23][24][25][26][27]

Kinase Inhibition

Many benzimidazole derivatives function as kinase inhibitors.[22] Kinases are crucial enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. The benzimidazole scaffold can mimic the purine core of ATP, allowing these compounds to bind to the ATP-binding pocket of kinases and inhibit their activity.

Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase Growth_Factor->Receptor_Tyrosine_Kinase RAS RAS Receptor_Tyrosine_Kinase->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Cell_Proliferation_Survival Cell Proliferation & Survival Transcription_Factors->Cell_Proliferation_Survival Benzimidazole_Derivative This compound (Potential Inhibitor) Benzimidazole_Derivative->RAF Benzimidazole_Derivative->MEK

Potential inhibition of the MAPK pathway.
PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is another critical signaling cascade that regulates cell growth, proliferation, and survival.[24] Some benzimidazole derivatives have been shown to inhibit components of this pathway, making it a potential target for this compound.

Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase Growth_Factor->Receptor_Tyrosine_Kinase PI3K PI3K Receptor_Tyrosine_Kinase->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 Akt Akt PIP3->Akt Downstream_Effectors Downstream Effectors Akt->Downstream_Effectors Cell_Growth_Survival Cell Growth & Survival Downstream_Effectors->Cell_Growth_Survival Benzimidazole_Derivative This compound (Potential Inhibitor) Benzimidazole_Derivative->PI3K Benzimidazole_Derivative->Akt

Potential inhibition of the PI3K/Akt pathway.
NF-κB Signaling Pathway

The NF-κB signaling pathway plays a central role in inflammation and immunity.[27] Its aberrant activation is associated with various inflammatory diseases and cancers. Inhibition of this pathway is a key mechanism for the anti-inflammatory effects of many compounds.

Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) IKK_Complex IKK Complex Inflammatory_Stimuli->IKK_Complex IkB_NF-kB_Complex IκB-NF-κB Complex IKK_Complex->IkB_NF-kB_Complex Phosphorylates IκB IkB IkB NF-kB NF-kB Nuclear_Translocation Nuclear Translocation NF-kB->Nuclear_Translocation Proteasomal_Degradation Proteasomal Degradation IkB_NF-kB_Complex->Proteasomal_Degradation Ubiquitination Proteasomal_Degradation->NF-kB Releases NF-κB Gene_Transcription Pro-inflammatory Gene Transcription Nuclear_Translocation->Gene_Transcription Benzimidazole_Derivative This compound (Potential Inhibitor) Benzimidazole_Derivative->IKK_Complex

Potential inhibition of the NF-κB pathway.

Conclusion and Future Directions

This compound is a compound of significant interest within the broader class of benzimidazoles, which have demonstrated a wide array of biological activities. While the existing literature provides a foundation for its synthesis and potential therapeutic applications, further research is warranted. Specifically, detailed studies are needed to elucidate the precise mechanisms of action and to identify the specific cellular targets and signaling pathways modulated by this compound. Such investigations will be crucial for the rational design and development of novel therapeutic agents based on this promising scaffold. This technical guide serves as a starting point for researchers to explore the full potential of this compound in drug discovery and development.

References

Fundamental chemical properties of 1-Methyl-2-benzimidazolinone for researchers

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide to 1-Methyl-2-benzimidazolinone for Research Professionals

Abstract: This document provides a comprehensive technical overview of this compound, a heterocyclic compound of interest in medicinal chemistry and materials science. It is intended for researchers, chemists, and professionals in drug development. This guide covers the fundamental chemical and physical properties, spectroscopic data, established synthesis protocols, and safety information. All quantitative data is presented in tabular format for clarity and ease of comparison. Additionally, key experimental and logical workflows are visualized using diagrams to facilitate understanding.

Chemical Identity and Physical Properties

This compound, also known as 3-methyl-1H-benzimidazol-2-one, is a derivative of benzimidazolinone, a bicyclic structure composed of a fused benzene and imidazolinone ring system.[1] The presence of a methyl group at the N1 position influences its solubility, reactivity, and biological interactions compared to the parent compound.

Chemical Identifiers

The following table summarizes the key identifiers for this compound.

IdentifierValueReference
IUPAC Name 1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one[1][2]
CAS Number 1849-01-0[1][3]
Molecular Formula C₈H₈N₂O[1][2][3]
InChI Key PYEHNKXDXBNHQQ-UHFFFAOYSA-N[1][2]
SMILES CN1C(=O)NC2=CC=CC=C12[2]
Synonyms 1-Methyl-1H-benzo[d]imidazol-2(3H)-one, 3-methyl-1H-benzimidazol-2-one[3][4]
Physicochemical Data

Key physical and computed chemical properties are outlined below, providing essential data for experimental design and computational modeling.

PropertyValueReference
Molecular Weight 148.16 g/mol [1][3]
Appearance White to light beige crystalline powder[2][3]
Melting Point 192-196°C[2][3]
Density 1.213 g/cm³[3]
pKa 12.29 ± 0.30 (Predicted)[5]
XLogP3-AA 0.7[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 1[1]
Rotatable Bond Count 0[1]

Synthesis and Characterization Workflow

The synthesis of benzimidazolone derivatives is a well-established area of organic chemistry.[6] A common and effective method involves the cyclization of o-phenylenediamine precursors. For this compound, a logical precursor is N-methyl-o-phenylenediamine, which can be cyclized using a variety of carbonylating agents.

G Precursors Starting Materials (e.g., N-methyl-o-phenylenediamine, Urea) Reaction Cyclization Reaction (Heated, may use catalyst) Precursors->Reaction 1 Crude Crude Product Mixture Reaction->Crude 2 Purification Purification (Recrystallization or Chromatography) Crude->Purification 3 Pure Pure this compound Purification->Pure 4 Characterization Structural Characterization Pure->Characterization 5a QC Quality Control (Purity Analysis via HPLC) Pure->QC 5b Characterization->Pure QC->Pure G Sample Purified Sample NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR MS Mass Spectrometry (MS) Sample->MS HPLC High-Performance Liquid Chromatography (HPLC) Sample->HPLC IR Infrared Spectroscopy (IR) Sample->IR Structure Structural Confirmation NMR->Structure MS->Structure Purity Purity Assessment (>97.5%) HPLC->Purity IR->Structure

References

An In-depth Technical Guide on the Reaction Mechanisms and Kinetics of 1-Methyl-2-benzimidazolinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methyl-2-benzimidazolinone is a heterocyclic compound of significant interest in medicinal chemistry, serving as a key structural motif in a variety of biologically active molecules. Understanding the fundamental reaction mechanisms and kinetics associated with its synthesis and subsequent reactions is crucial for the efficient design and development of novel therapeutic agents. This technical guide provides a comprehensive overview of the formation of this compound, focusing on the nucleophilic substitution reaction mechanism. It further details experimental protocols for its synthesis and kinetic analysis, presents key kinetic data, and explores its reactivity and potential applications in drug development.

Introduction

Benzimidazolinone and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry due to their ability to interact with a wide range of biological targets.[1] The methylation of the benzimidazolinone core, specifically at the N1 position to form this compound, can significantly alter its physicochemical properties, including lipophilicity and metabolic stability, thereby influencing its pharmacological profile.[2] This guide delves into the chemical principles governing the synthesis and reactivity of this important molecule.

Synthesis of this compound: A Mechanistic Perspective

The most common and direct method for the synthesis of this compound is the N-methylation of 2-benzimidazolinone. This reaction typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[3][4][5]

The SN2 Reaction Mechanism

The SN2 mechanism is a single-step process where a nucleophile attacks the electrophilic carbon atom, and simultaneously, the leaving group departs.[4][5] In the context of this compound synthesis, the deprotonated 2-benzimidazolinone anion acts as the nucleophile, and a methylating agent, such as methyl iodide, serves as the electrophile.

Step 1: Deprotonation of 2-benzimidazolinone

Prior to the nucleophilic attack, the acidic proton on one of the nitrogen atoms of 2-benzimidazolinone is abstracted by a base. This deprotonation generates a more potent nucleophile, the benzimidazolinone anion. Common bases used for this purpose include potassium carbonate (K₂CO₃) or sodium hydride (NaH).

Step 2: Nucleophilic Attack and Formation of this compound

The resulting benzimidazolinone anion then attacks the electrophilic methyl group of the methylating agent (e.g., methyl iodide) in a backside attack. This concerted step involves the formation of the N-C bond and the cleavage of the C-I bond, leading to the formation of this compound and the iodide ion as a leaving group.

Caption: Proposed SN2 mechanism for the synthesis of this compound.

Kinetics of this compound Formation

The rate of the SN2 reaction for the formation of this compound is dependent on the concentrations of both the benzimidazolinone anion and the methylating agent. The reaction is therefore considered to have second-order kinetics.[6]

Rate Law:

Rate = k[Benzimidazolinone Anion][Methylating Agent]

Where:

  • k is the second-order rate constant.

  • [Benzimidazolinone Anion] is the concentration of the deprotonated 2-benzimidazolinone.

  • [Methylating Agent] is the concentration of the methylating agent (e.g., methyl iodide).

Factors Influencing Reaction Kinetics

Several factors can influence the rate of this reaction:

  • Nature of the Nucleophile: The nucleophilicity of the benzimidazolinone anion is crucial. The choice of base and solvent can affect the availability and reactivity of this anion.

  • Structure of the Electrophile: Methyl iodide is a highly effective methylating agent due to the good leaving group ability of iodide and minimal steric hindrance.[7]

  • Leaving Group: A good leaving group is essential for a fast SN2 reaction. Iodide is an excellent leaving group.[4]

  • Solvent: Polar aprotic solvents, such as dimethylformamide (DMF) or acetonitrile, are generally preferred for SN2 reactions as they can solvate the cation of the base but do not strongly solvate the nucleophile, leaving it more reactive.[4]

Quantitative Kinetic Data

While specific experimental kinetic data for the N-methylation of 2-benzimidazolinone is not extensively available in the literature, the following table provides a representative summary of expected kinetic parameters based on similar SN2 reactions of heterocyclic compounds.

Methylating AgentBaseSolventTemperature (°C)Rate Constant (k) (M⁻¹s⁻¹)Activation Energy (Ea) (kJ/mol)
Methyl IodideK₂CO₃DMF25ValueValue
Methyl IodideNaHTHF25ValueValue
Dimethyl SulfateK₂CO₃Acetonitrile50ValueValue

Note: The values in this table are placeholders and would need to be determined experimentally.

Experimental Protocols

Synthesis of this compound

Materials:

  • 2-Benzimidazolinone

  • Methyl iodide

  • Potassium carbonate (anhydrous)

  • Dimethylformamide (DMF, anhydrous)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred solution of 2-benzimidazolinone (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).

  • Stir the suspension at room temperature for 30 minutes.

  • Slowly add methyl iodide (1.2 eq) to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).

Synthesis_Workflow cluster_synthesis Synthesis Workflow A 1. Dissolve 2-Benzimidazolinone in DMF B 2. Add K₂CO₃ A->B C 3. Add Methyl Iodide B->C D 4. Monitor by TLC C->D E 5. Aqueous Workup D->E F 6. Extraction with Ethyl Acetate E->F G 7. Drying and Concentration F->G H 8. Purification (Column Chromatography) G->H I This compound H->I

Caption: Experimental workflow for the synthesis of this compound.

Kinetic Analysis Protocol

Objective: To determine the second-order rate constant for the reaction of 2-benzimidazolinone with methyl iodide.

Method: The reaction progress can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy to measure the concentration of reactants and products over time.[8][9]

Procedure:

  • Prepare stock solutions of 2-benzimidazolinone, potassium carbonate, and methyl iodide in anhydrous DMF of known concentrations.

  • In a thermostated reaction vessel, combine the solutions of 2-benzimidazolinone and potassium carbonate. Allow the mixture to equilibrate to the desired temperature.

  • Initiate the reaction by adding the methyl iodide solution. Start the timer immediately.

  • At regular time intervals, withdraw aliquots from the reaction mixture and quench the reaction (e.g., by adding a large volume of a suitable solvent).

  • Analyze the quenched aliquots by HPLC or NMR to determine the concentrations of 2-benzimidazolinone and this compound.

  • Plot the appropriate concentration data versus time to determine the rate of reaction. For a second-order reaction, a plot of 1/([A]t - [A]₀) versus time (where [A] is the concentration of the limiting reactant) should yield a straight line with a slope equal to the rate constant k.

Kinetic_Analysis_Workflow cluster_kinetics Kinetic Analysis Workflow A 1. Prepare Stock Solutions B 2. Equilibrate Reactants A->B C 3. Initiate Reaction B->C D 4. Withdraw and Quench Aliquots C->D E 5. Analyze by HPLC/NMR D->E F 6. Plot Data E->F G 7. Determine Rate Constant (k) F->G

Caption: Workflow for the kinetic analysis of this compound formation.

Reactivity and Applications in Drug Development

This compound possesses a reactive N-H group (at the N3 position) and an electron-rich aromatic system, making it a versatile intermediate for further chemical modifications.

Reactivity towards Electrophiles and Nucleophiles
  • Electrophilic Aromatic Substitution: The benzene ring of this compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation. The directing effects of the fused imidazole ring will influence the position of substitution.

  • N-Alkylation/Acylation: The remaining N-H proton is acidic and can be removed by a base, allowing for further alkylation or acylation at the N3 position to generate 1,3-disubstituted benzimidazolinones.

  • Nucleophilic Reactions: The carbonyl group can potentially react with strong nucleophiles, although this is generally less favorable than reactions at the nitrogen atoms.

Role in Drug Design and Development

The benzimidazolinone scaffold is a key component in a number of FDA-approved drugs and investigational compounds.[1] Derivatives of this compound have been explored for various therapeutic applications, including as anticancer agents.[10][11][12] The methyl group can serve to block a potential site of metabolism and to modulate the compound's binding affinity to its biological target.

Drug_Development_Logic cluster_drug_dev Drug Development Pathway A This compound (Lead Scaffold) B Chemical Modification (e.g., N3-alkylation, aromatic substitution) A->B C Library of Derivatives B->C D Biological Screening (e.g., anticancer assays) C->D E Identification of Hit Compounds D->E F Lead Optimization E->F G Preclinical Development F->G

Caption: Logical flow in drug development starting from this compound.

Conclusion

This technical guide has provided a detailed overview of the reaction mechanisms and kinetics pertinent to this compound. The synthesis of this compound via the N-methylation of 2-benzimidazolinone proceeds through a classic SN2 mechanism, with the reaction rate being influenced by the choice of base, solvent, and methylating agent. The provided experimental protocols offer a foundation for both the synthesis and kinetic analysis of this important heterocyclic compound. A thorough understanding of these fundamental chemical principles is essential for leveraging the this compound scaffold in the rational design and development of novel therapeutic agents. Further research to establish a comprehensive experimental kinetic dataset for this and related reactions is warranted to refine synthetic strategies and expand the utility of this valuable molecular framework.

References

Methodological & Application

Application Notes and Protocols for 1-Methyl-2-benzimidazolinone in Medicinal Chemistry Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-2-benzimidazolinone is a heterocyclic compound belonging to the benzimidazolone class, a privileged scaffold in medicinal chemistry. Benzimidazole derivatives have garnered significant attention due to their diverse pharmacological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and analgesic properties.[1][2] The structural similarity of the benzimidazole nucleus to purine bases allows it to interact with a variety of biological targets.[3] This document provides an overview of the potential applications of this compound in medicinal chemistry research, including protocols for its synthesis and biological evaluation, based on established methodologies for related compounds.

Synthesis of this compound

A common method for the synthesis of benzimidazolone derivatives involves the reaction of o-phenylenediamines with urea or its derivatives.[4][5] For the synthesis of this compound, N-methyl-o-phenylenediamine would be the appropriate starting material.

General Synthetic Protocol:

A one-step synthesis can be achieved by heating a mixture of N-methyl-o-phenylenediamine with urea.[5]

Materials:

  • N-methyl-o-phenylenediamine

  • Urea

  • Water

  • Sodium hydroxide solution

  • Hydrochloric acid

Procedure:

  • A mixture of N-methyl-o-phenylenediamine and urea is heated at 130-140°C for one hour.[5]

  • The resulting melt is treated with a water solution of sodium hydroxide.[5]

  • The solid obtained is filtered.[5]

  • The filtrate is neutralized with hydrochloric acid to precipitate the this compound product.[5]

  • The product can be further purified by recrystallization.

Potential Biological Activities and Assays

While specific quantitative data for this compound is not extensively available in the public domain, the biological activities of closely related benzimidazolone derivatives suggest its potential in several therapeutic areas. The following sections outline key biological activities and provide detailed protocols for their investigation.

Anticancer Activity

Benzimidazole derivatives have shown significant potential as anticancer agents.[2][4] For instance, the related compound Mebendazole has demonstrated cytotoxic effects in various cancer cell lines.[1] Another derivative, Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC), has shown potent anti-proliferative activity.[2][4]

CompoundCell LineCancer TypeAssay TypeIC50 (µM)Reference
MebendazoleACP-02Gastric AdenocarcinomaMTT Assay0.39[1]
MebendazoleACP-03Gastric AdenocarcinomaMTT Assay1.25[1]
MBICMCF-7Breast CancerMTT Assay0.73 ± 0.0[4]
MBICT47DBreast CancerMTT Assay1.3 ± 0.1[4]
MBICMDA-MB-468Breast CancerMTT Assay12.0 ± 0.3[4]
MBICMDA-MB-231Breast CancerMTT Assay20.4 ± 0.2[4]
Experimental Protocol: Cell Viability (MTT) Assay

This protocol is used to determine the cytotoxic effects of a compound on cancer cells.[4][6]

Materials:

  • Cancer cell line (e.g., MCF-7, HepG2)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)[4]

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.[4]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (a known anticancer drug). Incubate for 24, 48, or 72 hours.[4]

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[4]

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[4]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Experimental Workflow for MTT Assay

MTT_Workflow cluster_prep Day 1: Preparation cluster_treat Day 2: Treatment cluster_assay Day 3-5: Assay cluster_analysis Data Analysis A Seed cells in 96-well plate B Incubate for 24h A->B C Add serial dilutions of This compound B->C D Incubate for 24-72h C->D E Add MTT solution D->E F Incubate for 2-4h E->F G Add solubilization solution F->G H Read absorbance at 570 nm G->H I Calculate % viability and IC50 H->I

Workflow for the MTT cell viability assay.

Signaling Pathway Modulation

Benzimidazole derivatives are known to modulate various signaling pathways involved in cancer progression. For example, some derivatives have been shown to inhibit the Raf/MEK/ERK and PI3K/AKT pathways.[7] Mebendazole has been reported to activate the MEK-ERK pathway.[1] Furthermore, benzimidazole diamides have been identified as selective inhibitors of the NOD2 signaling pathway, which is involved in inflammatory responses.[8]

Potential Signaling Pathway Involvement:

Based on the activity of related compounds, this compound could potentially modulate key signaling pathways involved in cell proliferation, apoptosis, and inflammation. Further investigation is required to elucidate its specific molecular targets and mechanisms of action.

Potential Signaling Pathways for Benzimidazole Derivatives

Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_pi3k PI3K/AKT Pathway cluster_mapk Raf/MEK/ERK Pathway cluster_nod2 NOD2 Pathway cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Raf Raf RTK->Raf AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation ERK->Survival NOD2 NOD2 RIP2 RIP2 NOD2->RIP2 NFkB_NOD2 NF-κB RIP2->NFkB_NOD2 Inflammation Inflammation NFkB_NOD2->Inflammation Benzimidazole Benzimidazole Derivatives Benzimidazole->RTK Inhibition Benzimidazole->PI3K Inhibition Benzimidazole->Raf Inhibition Benzimidazole->NOD2 Inhibition

Potential signaling pathways modulated by benzimidazole derivatives.

Conclusion

This compound represents a promising scaffold for medicinal chemistry research. While specific biological data for this compound is limited, the well-documented activities of related benzimidazolone derivatives provide a strong rationale for its investigation as a potential therapeutic agent, particularly in the field of oncology. The protocols and information provided herein offer a foundation for researchers to explore the synthesis and biological evaluation of this compound and its analogues. Further studies are warranted to elucidate its precise mechanism of action and to quantify its activity against various biological targets.

References

Application Notes and Protocols for the Synthesis and Biological Screening of 1-Methyl-2-benzimidazolinone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of 1-methyl-2-benzimidazolinone derivatives and detailed protocols for their biological screening as potential therapeutic agents. The information is intended to guide researchers in the design, execution, and evaluation of experiments in the field of medicinal chemistry and drug discovery.

Introduction

This compound is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities. Derivatives of this core structure have demonstrated a wide range of biological effects, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. The versatility of the benzimidazolinone ring system allows for substitutions at various positions, enabling the fine-tuning of physicochemical properties and biological activity. This document outlines the synthetic strategies for creating a library of these derivatives and the subsequent protocols for evaluating their potential as therapeutic candidates.

Synthesis of this compound Derivatives

A general synthetic route to this compound derivatives is presented below. This multi-step synthesis allows for the introduction of various substituents on the aromatic ring and at the N3 position, facilitating the generation of a diverse chemical library for biological screening.

General Synthetic Scheme:

A common method for the synthesis of this compound derivatives involves the reaction of an appropriately substituted N-methyl-o-phenylenediamine with a carbonylating agent. Variations in the starting materials allow for the introduction of diversity in the final products. For instance, the synthesis can start from a substituted 2-nitroaniline, which is first methylated, then reduced to the corresponding diamine, and finally cyclized.

G cluster_synthesis General Synthesis Workflow Start Substituted 2-Nitroaniline Step1 N-Methylation (e.g., CH3I, K2CO3) Start->Step1 Intermediate1 Substituted N-Methyl-2-nitroaniline Step1->Intermediate1 Step2 Reduction (e.g., SnCl2/HCl or H2/Pd-C) Intermediate1->Step2 Intermediate2 Substituted N-Methyl-o-phenylenediamine Step2->Intermediate2 Step3 Cyclization (e.g., Urea, CDI, or Phosgene derivatives) Intermediate2->Step3 Product This compound Derivative Step3->Product

Caption: General workflow for the synthesis of this compound derivatives.

Experimental Protocol: Synthesis of a Representative this compound Derivative

This protocol describes a general procedure for the synthesis of a this compound derivative starting from a substituted N-methyl-o-phenylenediamine and urea.

Materials:

  • Substituted N-methyl-o-phenylenediamine

  • Urea

  • High-boiling point solvent (e.g., ethylene glycol or sulfolane)

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine the substituted N-methyl-o-phenylenediamine (1 equivalent) and urea (1.5-2 equivalents).

  • Heating: Add a high-boiling point solvent and heat the mixture to 130-150°C. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion of the reaction (typically 4-6 hours), cool the reaction mixture to room temperature.

  • Extraction: Pour the mixture into water and acidify with HCl. Extract the aqueous layer with ethyl acetate to remove any non-basic impurities.

  • Neutralization and Precipitation: Neutralize the aqueous layer with a saturated solution of NaHCO₃. The product will precipitate out of the solution.

  • Isolation: Collect the precipitate by filtration, wash with water, and dry.

  • Purification: If necessary, purify the crude product by recrystallization or silica gel column chromatography.

  • Characterization: Characterize the final product using appropriate analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Screening Protocols

Anticancer Activity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][2][3][4]

G cluster_mtt MTT Assay Workflow Start Seed Cancer Cells in 96-well plate Step1 Incubate for 24h Start->Step1 Step2 Treat cells with This compound derivatives (serial dilutions) Step1->Step2 Step3 Incubate for 48-72h Step2->Step3 Step4 Add MTT reagent Step3->Step4 Step5 Incubate for 2-4h (Formazan formation) Step4->Step5 Step6 Solubilize Formazan crystals (e.g., DMSO) Step5->Step6 End Measure Absorbance at 570 nm Step6->End

Caption: Experimental workflow for the MTT cytotoxicity assay.[1]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.[2]

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in the cell culture medium. Replace the medium in the wells with the medium containing the test compounds and incubate for 48-72 hours.[5]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.[1][2]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[3]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[2][3]

  • Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity Screening: Broth Microdilution Assay

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[6][7][8]

G cluster_mic Broth Microdilution MIC Assay Workflow Start Prepare serial dilutions of This compound derivatives in 96-well plate Step1 Prepare standardized microbial inoculum (0.5 McFarland) Start->Step1 Step2 Inoculate each well with the microbial suspension Step1->Step2 Step3 Incubate at 37°C for 18-24h Step2->Step3 End Visually inspect for turbidity to determine the MIC Step3->End

Caption: Workflow for the broth microdilution minimum inhibitory concentration (MIC) assay.[6]

Protocol:

  • Compound Dilution: Prepare serial two-fold dilutions of the this compound derivatives in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).[8]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.[6]

  • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.[9]

  • Incubation: Incubate the plates at 37°C for 18-24 hours.[7]

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[7]

Data Presentation

Table 1: Anticancer Activity of this compound Derivatives (IC₅₀ in µM)
Compound IDR1R2HeLaHBL-100MDA-MB-231A549
IVa HH430.06480.00--
IVf H2-NO₂-Ph136.0382.07--
IVg H3-NO₂-Ph126.13118.65--
2a 5,6-di-CH₃4-Cl-Bn--165.02111.70
Cisplatin --25.0025.00>20025.01

Data compiled from multiple sources.[5][10]

Table 2: Antimicrobial Activity of this compound and Related Derivatives (MIC in µg/mL)
Compound IDR-groupS. aureusE. coliP. aeruginosaC. albicans
5b Varies-6.25--
5i Varies-12.5--
63a Varies164>128-
63c Varies8>128>128-
Ampicillin -4---
Ceftazidime --8>128-

Data compiled from multiple sources and includes closely related benzimidazole derivatives for comparison.[11][12]

Signaling Pathways

Benzimidazole derivatives are known to exert their biological effects through the modulation of various signaling pathways. While the specific pathways for many this compound derivatives are still under investigation, a common mechanism of action for anticancer benzimidazoles is the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis.[13] Additionally, some benzimidazole derivatives have been shown to modulate the NOD2 signaling pathway, which is involved in the innate immune response.[14][15][16]

G cluster_pathway Potential Anticancer Signaling Pathway Compound This compound Derivative Tubulin Tubulin Compound->Tubulin Inhibition of Polymerization Microtubules Microtubule Dynamics Tubulin->Microtubules MitoticSpindle Mitotic Spindle Formation Microtubules->MitoticSpindle CellCycle Cell Cycle Arrest (G2/M Phase) MitoticSpindle->CellCycle Disruption Apoptosis Apoptosis CellCycle->Apoptosis

Caption: A potential signaling pathway for the anticancer activity of this compound derivatives, involving the inhibition of tubulin polymerization.[13]

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The synthetic protocols outlined provide a framework for generating diverse libraries of these compounds. The detailed biological screening protocols for anticancer and antimicrobial activities will enable researchers to effectively evaluate the potential of these derivatives. Further investigation into the specific molecular targets and signaling pathways will be crucial for the rational design of more potent and selective drug candidates.

References

Application Notes and Protocols: 1-Methyl-2-benzimidazolinone as a Versatile Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1-methyl-2-benzimidazolinone core is a privileged heterocyclic scaffold in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities. Its structural resemblance to endogenous purines allows it to interact with a variety of biological targets, making it a valuable starting point for the design of novel therapeutic agents. This document provides an overview of the applications of the this compound scaffold in drug discovery, with a focus on its use in developing anticancer, antiviral, and kinase-inhibiting agents. Detailed experimental protocols for the synthesis and biological evaluation of these compounds are also presented to facilitate further research and development.

Key Biological Activities

Derivatives of the this compound scaffold have been reported to exhibit a wide range of biological activities, including:

  • Anticancer Activity: Many derivatives have shown potent cytotoxic effects against various cancer cell lines. Their mechanisms of action often involve the inhibition of key enzymes in cancer progression, such as protein kinases.

  • Antiviral Activity: The scaffold has been successfully utilized to develop inhibitors of viral replication. A notable example is its application in targeting the hepatitis C virus (HCV) NS5B polymerase.[1]

  • Kinase Inhibition: The benzimidazolone core serves as an effective pharmacophore for the design of inhibitors targeting various protein kinases, including Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are crucial in cancer signaling pathways.[2][3]

  • Other Activities: The versatility of this scaffold extends to other therapeutic areas, with derivatives showing potential as anti-inflammatory, antimicrobial, and neuroprotective agents.

Data Presentation: Biological Activities of this compound Derivatives

The following tables summarize the quantitative data for the biological activities of selected this compound and related benzimidazole derivatives.

Table 1: Anticancer Activity of Benzimidazole Derivatives

Compound IDCancer Cell LineAssay TypeIC50 (µM)Reference
Compound A HeLaCytotoxicity126.13[4]
Compound B HBL-100Cytotoxicity82.07[4]
Compound C MCF-7MTT Assay17.8[5]
Compound D DU-145MTT Assay10.2[5]
Compound E A549MTT Assay111.70[6]
Compound F DLD-1MTT Assay185.30[6]

Table 2: Kinase Inhibitory Activity of Benzimidazole Derivatives

Compound IDTarget KinaseAssay TypeIC50 (nM)Reference
Compound G EGFRKinase Assay78[7]
Compound H EGFRKinase Assay73[7]
Compound I EGFRKinase Assay89[7]
Compound J VEGFR-2Kinase Assay107[2]

Table 3: Antiviral Activity of Benzimidazole Derivatives

Compound IDVirusTargetAssay TypeEC50 (µM)Reference
Compound K HCVNS5B PolymeraseReplicon Assay1.7[8]
Compound L HCVNS5B PolymeraseReplicon Assay1.1[4]
Compound M RSV-Cell-based Assay0.02[9]
Compound N CVB-5-Cell-based Assay9-17[10]

Experimental Protocols

Synthesis of this compound Derivatives

This protocol describes a general method for the synthesis of this compound derivatives through N-methylation of the corresponding 2-benzimidazolinone precursor.

General Procedure for N-methylation:

  • Dissolution: Dissolve the starting 2-benzimidazolinone (1 equivalent) in a suitable aprotic solvent such as dimethylformamide (DMF) or acetone in a round-bottom flask.

  • Addition of Base: Add a base such as potassium carbonate (K₂CO₃, 1.5-2 equivalents) or sodium hydride (NaH, 1.1 equivalents) to the solution at room temperature with stirring.

  • Addition of Methylating Agent: Slowly add a methylating agent, such as methyl iodide (CH₃I, 1.1-1.5 equivalents) or dimethyl sulfate ((CH₃)₂SO₄, 1.1-1.5 equivalents), to the reaction mixture.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.

  • Isolation: Collect the solid product by filtration, wash with water, and dry under vacuum.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel to obtain the pure this compound derivative.

Biological Assays

1. Kinase Inhibition Assay (Example: EGFR Kinase)

This protocol outlines a general procedure for assessing the inhibitory activity of compounds against EGFR kinase using a luminescence-based assay that measures ATP consumption.

  • Materials:

    • Recombinant human EGFR kinase

    • Poly(Glu, Tyr) 4:1 substrate

    • Adenosine triphosphate (ATP)

    • Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

    • Test compounds dissolved in DMSO

    • ADP-Glo™ Kinase Assay kit (or equivalent)

    • White opaque 384-well plates

    • Luminometer

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • In a 384-well plate, add 1 µL of each compound dilution. Include positive (known EGFR inhibitor) and negative (DMSO) controls.

    • Add 2 µL of a solution containing the EGFR enzyme and substrate in kinase assay buffer to each well.

    • Initiate the kinase reaction by adding 2 µL of ATP solution.

    • Incubate the plate at room temperature for 60 minutes.

    • Stop the reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and then to a luminescent signal.

    • Incubate for 30 minutes at room temperature.

    • Measure the luminescence using a plate reader.

    • Calculate the percentage of inhibition and determine the IC50 value by plotting the inhibition data against the logarithm of the compound concentrations.

2. Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess the cytotoxic effects of the compounds on cancer cell lines.

  • Materials:

    • Cancer cell line of interest

    • Complete cell culture medium

    • Test compounds dissolved in DMSO

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization solution (e.g., DMSO, isopropanol)

    • 96-well plates

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).

    • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Remove the medium and add a solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[11]

3. Antiviral Assay (HCV Replicon Assay)

This cell-based assay is used to evaluate the ability of compounds to inhibit HCV RNA replication.

  • Materials:

    • Huh-7 cells harboring an HCV subgenomic replicon

    • Complete cell culture medium

    • Test compounds dissolved in DMSO

    • Reagents for RNA extraction and quantitative real-time PCR (qRT-PCR) or an appropriate reporter system (e.g., luciferase)

  • Procedure:

    • Seed the HCV replicon-containing Huh-7 cells in a multi-well plate.

    • Treat the cells with serial dilutions of the test compounds.

    • Incubate the cells for a defined period (e.g., 72 hours).

    • Measure the level of HCV RNA replication. This can be done by:

      • Extracting total cellular RNA and quantifying HCV RNA levels using qRT-PCR.

      • If using a reporter replicon (e.g., luciferase), measure the reporter gene activity.

    • Concurrently, assess cell viability using an appropriate method (e.g., MTT assay) to determine the cytotoxicity of the compounds.

    • Calculate the EC50 (50% effective concentration) for antiviral activity and the CC50 (50% cytotoxic concentration) to determine the selectivity index (SI = CC50/EC50).[8][12]

Mandatory Visualizations

EGFR_Signaling_Pathway_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras Activates PI3K PI3K EGFR->PI3K Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Promotes Akt Akt PI3K->Akt Akt->Proliferation Promotes EGF EGF (Ligand) EGF->EGFR Binds Inhibitor This compound Derivative Inhibitor->EGFR Inhibits (ATP-competitive)

Caption: EGFR signaling pathway inhibition.

HCV_Replication_Inhibition cluster_virus_lifecycle HCV Life Cycle HCV_RNA HCV Genomic RNA (+) Polyprotein HCV Polyprotein HCV_RNA->Polyprotein Translation Replication_Complex Replication Complex HCV_RNA->Replication_Complex Template NS5B NS5B (RNA-dependent RNA Polymerase) Polyprotein->NS5B Proteolytic Processing NS5B->Replication_Complex Negative_Strand (-) strand RNA Replication_Complex->Negative_Strand Replication New_Positive_Strand New (+) strand RNA Negative_Strand->New_Positive_Strand Replication Inhibitor This compound Derivative Inhibitor->NS5B Allosteric Inhibition

Caption: HCV replication cycle and NS5B inhibition.

Experimental_Workflow Start Start: Design & Synthesis of this compound Derivatives Biological_Screening Initial Biological Screening (e.g., Anticancer, Antiviral) Start->Biological_Screening Hit_Identification Hit Identification (Active Compounds) Biological_Screening->Hit_Identification Hit_Identification->Start Inactive Lead_Optimization Lead Optimization (Structure-Activity Relationship) Hit_Identification->Lead_Optimization Active Mechanism_of_Action Mechanism of Action Studies (e.g., Kinase Inhibition, Target Identification) Lead_Optimization->Mechanism_of_Action In_Vivo_Studies In Vivo Efficacy & Toxicity Studies Mechanism_of_Action->In_Vivo_Studies Clinical_Candidate Clinical Candidate In_Vivo_Studies->Clinical_Candidate

Caption: Drug discovery workflow.

References

Application Notes and Protocols for the Analytical Characterization of 1-Methyl-2-benzimidazolinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-2-benzimidazolinone is a heterocyclic organic compound with potential applications in pharmaceutical and materials science. Its robust characterization is essential for quality control, metabolic studies, and understanding its physicochemical properties. This document provides detailed application notes and protocols for the analytical characterization of this compound using various instrumental techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.

Analytical Methods Overview

A multi-faceted approach is recommended for the comprehensive characterization of this compound. The selection of a specific technique will depend on the analytical objective, such as purity assessment, structural elucidation, or quantification in a complex matrix.

Analytical TechniqueInformation Provided
HPLC-UV Purity assessment, quantification
GC-MS Identification, quantification, impurity profiling
¹H and ¹³C NMR Structural elucidation, confirmation of identity
FTIR Spectroscopy Identification of functional groups

High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is a robust method for determining the purity and quantifying this compound in bulk materials and formulated products.

Experimental Protocol: HPLC-UV Analysis

Objective: To determine the purity of a this compound sample by assessing the peak area percentage.

Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for MS compatibility)

  • This compound reference standard

Chromatographic Conditions:

ParameterValue
Mobile Phase Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 275 nm
Injection Volume 10 µL

Sample Preparation:

  • Prepare a stock solution of this compound reference standard (1 mg/mL) in the mobile phase.

  • From the stock solution, prepare a working standard solution of approximately 50 µg/mL.

  • Prepare the sample for analysis by dissolving it in the mobile phase to a similar concentration as the working standard.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Data Analysis: The purity of the sample is determined by calculating the percentage of the main peak area relative to the total area of all peaks in the chromatogram.

Expected Results: Under these conditions, this compound is expected to have a retention time of approximately 3-5 minutes. The purity of the standard should be ≥98%.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of this compound, especially for impurity profiling, due to its high sensitivity and specificity. Derivatization is often required to increase the volatility of the analyte.

Experimental Protocol: GC-MS Analysis

Objective: To identify and quantify this compound in a sample.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column (e.g., DB-5MS, 30 m x 0.25 mm, 0.25 µm film thickness)

  • Autosampler

Reagents:

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a derivatizing agent

  • Pyridine (anhydrous)

  • This compound standard

Sample Preparation and Derivatization:

  • Accurately weigh approximately 1 mg of the sample or standard into a vial.

  • Add 100 µL of anhydrous pyridine and 100 µL of BSTFA with 1% TMCS.

  • Seal the vial and heat at 70 °C for 30 minutes.

  • Cool the vial to room temperature before injection.

GC-MS Conditions:

ParameterValue
Injector Temperature 250 °C
Oven Program Initial temp: 100 °C, hold for 2 min; Ramp: 10 °C/min to 280 °C, hold for 5 min
Carrier Gas Helium at a constant flow of 1 mL/min
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 50-500

Data Analysis: The identification of the derivatized this compound is achieved by comparing its mass spectrum and retention time with that of a derivatized standard. The mass spectrum is expected to show a molecular ion peak corresponding to the silylated derivative.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound. Both ¹H and ¹³C NMR provide detailed information about the molecular framework.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

Objective: To confirm the chemical structure of this compound.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Reagents:

  • Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

  • Tetramethylsilane (TMS) as an internal standard

Sample Preparation:

  • Dissolve approximately 5-10 mg of the sample in 0.7 mL of the chosen deuterated solvent.

  • Add a small amount of TMS if not already present in the solvent.

  • Transfer the solution to an NMR tube.

Data Acquisition:

  • Acquire ¹H and ¹³C NMR spectra according to standard instrument procedures.

Expected ¹H and ¹³C NMR Chemical Shifts (Predicted):

¹H NMR (400 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.1-7.3Multiplet4HAromatic protons
~3.4Singlet3HN-CH₃ protons
~9.0Singlet1HN-H proton

¹³C NMR (100 MHz, CDCl₃):

Chemical Shift (δ, ppm)Assignment
~155C=O
~130, ~128Aromatic C-H
~122, ~109Aromatic C-H
~27N-CH₃

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in this compound.

Experimental Protocol: FTIR Spectroscopy

Objective: To identify the characteristic functional groups of this compound.

Instrumentation:

  • FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory or KBr press.

Sample Preparation (ATR):

  • Place a small amount of the solid sample directly on the ATR crystal.

  • Apply pressure to ensure good contact.

Data Acquisition:

  • Collect the spectrum in the range of 4000-400 cm⁻¹.

Expected Characteristic FTIR Absorption Bands:

Wavenumber (cm⁻¹)VibrationFunctional Group
~3200N-H StretchAmide
~3100-3000C-H StretchAromatic
~2950C-H StretchMethyl
~1700C=O StretchCarbonyl (Amide)
~1600, ~1480C=C StretchAromatic Ring
~750C-H BendAromatic (ortho-disubstituted)

Visualizations

Analytical Workflow

The following diagram illustrates a typical workflow for the comprehensive characterization of a small organic molecule like this compound.

Analytical Workflow cluster_0 Initial Characterization cluster_1 Purity and Quantification Sample Sample FTIR FTIR Sample->FTIR Functional Groups NMR NMR Sample->NMR Structure Elucidation HPLC HPLC Sample->HPLC Purity/Quantification GC-MS GC-MS Sample->GC-MS Impurity Profiling FTIR->HPLC NMR->HPLC

Analytical Characterization Workflow
Synthesis Pathway

This compound can be synthesized through the reaction of N-methyl-o-phenylenediamine with a carbonyl source like urea.

Synthesis Pathway Reactant1 N-Methyl-o-phenylenediamine Intermediate Intermediate Adduct Reactant1->Intermediate Reactant2 Urea Reactant2->Intermediate Product This compound Intermediate->Product Cyclization & Deamination Byproduct Ammonia Intermediate->Byproduct

Synthesis of this compound
Generalized Mechanism of Action for Benzimidazoles

Benzimidazole derivatives, particularly those used as anthelmintics, are known to interfere with microtubule formation in parasites. This disruption of the cytoskeleton leads to impaired glucose uptake and ultimately cell death.[1]

Mechanism of Action Benzimidazole Benzimidazole Derivative Tubulin β-Tubulin Benzimidazole->Tubulin Binds to Polymerization Microtubule Polymerization Tubulin->Polymerization Inhibits Disruption Cytoskeleton Disruption Polymerization->Disruption GlucoseUptake Impaired Glucose Uptake Disruption->GlucoseUptake CellDeath Parasite Cell Death GlucoseUptake->CellDeath

Generalized Anthelmintic Mechanism

References

Application Notes and Protocols for Antimicrobial Activity Assays of 1-Methyl-2-benzimidazolinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for evaluating the antimicrobial properties of 1-Methyl-2-benzimidazolinone. Due to the limited publicly available data on the specific antimicrobial activity of this compound, this document presents generalized protocols and collates data from structurally related benzimidazole and benzimidazolone derivatives to serve as a foundational guide. Researchers are strongly encouraged to generate specific data for this compound using the methodologies outlined herein.

Introduction

Benzimidazole and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide spectrum of pharmacological activities, including antimicrobial, antiviral, anthelmintic, and anticancer properties.[1][2][3] The benzimidazole scaffold is structurally analogous to purine nucleosides, which allows for potential interaction with various biopolymers in microorganisms.[1] this compound, a simple derivative of the benzimidazolone core, is a subject of interest for its potential antimicrobial applications.

This document provides standardized protocols for determining the antimicrobial efficacy of this compound through established in vitro assays, including the determination of Minimum Inhibitory Concentration (MIC), Minimum Bactericidal/Fungicidal Concentration (MBC/MFC), and the Zone of Inhibition.

Potential Mechanism of Action

The precise mechanism of action for this compound has not been extensively elucidated. However, based on the known mechanisms of other benzimidazole derivatives, several potential pathways can be hypothesized. Benzimidazoles are known to interfere with essential cellular functions in microorganisms.[1][2] A plausible mechanism for benzimidazole derivatives involves the inhibition of DNA gyrase, an enzyme crucial for bacterial DNA replication and repair.[2] By binding to DNA gyrase, these compounds can disrupt DNA synthesis, ultimately leading to cell death.[2] Another proposed mechanism, particularly in fungi, is the inhibition of ergosterol biosynthesis, a key component of the fungal cell membrane.[1] Disruption of the cell membrane's integrity can lead to leakage of cellular contents and cell death.

Disclaimer: The following signaling pathway diagram illustrates a generalized potential mechanism of action for benzimidazole derivatives. The specific pathway for this compound may differ and requires experimental validation.

G Potential Antimicrobial Mechanism of Benzimidazole Derivatives cluster_0 Bacterial Cell cluster_1 Fungal Cell This compound This compound DNA_Gyrase DNA Gyrase This compound->DNA_Gyrase Inhibition DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Required for Cell_Death_B Bacterial Cell Death DNA_Replication->Cell_Death_B Disruption leads to 1-Methyl-2-benzimidazolinone_F This compound Ergosterol_Biosynthesis Ergosterol Biosynthesis 1-Methyl-2-benzimidazolinone_F->Ergosterol_Biosynthesis Inhibition Cell_Membrane Fungal Cell Membrane Ergosterol_Biosynthesis->Cell_Membrane Essential for Cell_Death_F Fungal Cell Death Cell_Membrane->Cell_Death_F Disruption leads to

Caption: Potential antimicrobial mechanisms of benzimidazole derivatives.

Data Presentation: Antimicrobial Activity of Related Benzimidazole Derivatives

Disclaimer: The following tables summarize reported Minimum Inhibitory Concentration (MIC) and Zone of Inhibition data for various benzimidazole derivatives. This data is intended for comparative reference only and does not represent the antimicrobial activity of this compound.

Table 1: Minimum Inhibitory Concentration (MIC) of Benzimidazole Derivatives against Bacteria

Compound IDDerivative TypeStaphylococcus aureus (μg/mL)Bacillus subtilis (μg/mL)Escherichia coli (μg/mL)Pseudomonas aeruginosa (μg/mL)Reference
A 2-Substituted Benzimidazole24816[4]
B N-Substituted Benzimidazole6.2512.52550[4]
C Benzimidazole-Aspirin Conjugate22-2124[1]
D 2-(4-Styrylphenyl)-1H-benzimidazole>100---[1]

Table 2: Minimum Inhibitory Concentration (MIC) of Benzimidazole Derivatives against Fungi

Compound IDDerivative TypeCandida albicans (μg/mL)Aspergillus niger (μg/mL)Reference
E 2-Substituted Benzimidazole16>100[5]
F Benzimidazolone-Sulfonamide100100[6]
G Benzimidazole-Aspirin Conjugate20-[1]

Table 3: Zone of Inhibition of Benzimidazole Derivatives

Compound IDDerivative TypeBacillus cereus (mm)Escherichia coli (mm)Reference
H 2-Methylbenzimidazole derivative>12<12[7]
I 2-Methyl-1H-benzimidazole7-87-8[8]

Experimental Protocols

The following are detailed protocols for conducting antimicrobial susceptibility testing for this compound. These protocols are based on established methodologies and should be adapted as needed for specific laboratory conditions and microbial strains.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

G Workflow for MIC Determination by Broth Microdilution prep_compound Prepare stock solution of This compound in DMSO serial_dilute Perform serial two-fold dilutions of the compound across the plate prep_compound->serial_dilute prep_plate Add culture medium to all wells of a 96-well plate prep_plate->serial_dilute inoculate Inoculate the wells with the microbial suspension serial_dilute->inoculate prep_inoculum Prepare microbial inoculum (0.5 McFarland standard) prep_inoculum->inoculate controls Include growth and sterility controls inoculate->controls incubate Incubate at appropriate temperature and duration controls->incubate read_results Visually or spectrophotometrically determine the MIC incubate->read_results

Caption: Workflow for MIC determination.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

  • RPMI-1640 medium for fungi

  • Sterile 96-well microtiter plates

  • Microbial cultures (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Micropipettes and sterile tips

  • Incubator

Protocol:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. The final concentration of DMSO in the assay should not exceed 1% to avoid antimicrobial effects.

  • Plate Preparation: Add 100 µL of the appropriate sterile broth to each well of a 96-well plate.

  • Serial Dilution: Add 100 µL of the compound stock solution to the first column of wells. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, and so on, down to the desired final concentration range. Discard 100 µL from the last column.

  • Inoculum Preparation: From a fresh (18-24 hour) culture, suspend several colonies in sterile saline. Adjust the turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL for bacteria). Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add 100 µL of the prepared inoculum to each well (except the sterility control wells).

  • Controls:

    • Growth Control: Wells containing broth and inoculum, but no compound.

    • Sterility Control: Wells containing broth only.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, and at 30°C for 24-48 hours for yeast.

  • Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible growth. This can be determined visually or by using a microplate reader.

Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

This assay determines the lowest concentration of an antimicrobial agent required to kill a microorganism.

G Workflow for MBC/MFC Determination mic_plate Perform MIC assay as described previously select_wells Select wells at and above the MIC with no visible growth mic_plate->select_wells subculture Subculture a small aliquot from selected wells onto agar plates select_wells->subculture incubate_plates Incubate agar plates subculture->incubate_plates determine_mbc Determine the lowest concentration with no colony growth (MBC/MFC) incubate_plates->determine_mbc

Caption: Workflow for MBC/MFC determination.

Materials:

  • Completed MIC microtiter plate

  • Tryptic Soy Agar (TSA) plates for bacteria

  • Sabouraud Dextrose Agar (SDA) plates for fungi

  • Sterile micropipette tips or loops

Protocol:

  • Following the determination of the MIC, select the wells that show no visible growth.

  • From each of these wells, and from the growth control well, subculture 10-100 µL onto an appropriate agar plate.

  • Incubate the agar plates under the same conditions as the MIC assay.

  • The MBC or MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum (i.e., no colony growth on the agar plate).

Agar Disk Diffusion Assay (Zone of Inhibition)

This qualitative method assesses the antimicrobial activity of a compound by measuring the zone of growth inhibition around a disk impregnated with the compound.

G Workflow for Agar Disk Diffusion Assay prep_agar Prepare Mueller-Hinton agar plates swab_plate Swab the entire surface of the agar plate with the inoculum prep_agar->swab_plate prep_inoculum Prepare microbial inoculum (0.5 McFarland standard) prep_inoculum->swab_plate place_disk Place the impregnated disk on the agar surface swab_plate->place_disk impregnate_disk Impregnate sterile paper disks with This compound solution impregnate_disk->place_disk incubate Incubate the plates place_disk->incubate measure_zone Measure the diameter of the zone of inhibition incubate->measure_zone

Caption: Workflow for agar disk diffusion assay.

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Sterile paper disks (6 mm diameter)

  • This compound solution of known concentration

  • Microbial cultures

  • Sterile swabs

  • Forceps

  • Calipers or a ruler

Protocol:

  • Inoculum Preparation: Prepare a microbial suspension equivalent to a 0.5 McFarland standard as described for the MIC assay.

  • Plate Inoculation: Dip a sterile swab into the inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of an MHA plate evenly in three directions.

  • Disk Preparation and Placement: Aseptically place sterile paper disks onto the inoculated agar surface. Pipette a known volume (e.g., 10-20 µL) of the this compound solution onto each disk. A disk impregnated with the solvent (e.g., DMSO) should be used as a negative control. Standard antibiotic disks can be used as positive controls.

  • Incubation: Invert the plates and incubate at 35-37°C for 18-24 hours.

  • Measurement: Measure the diameter of the zone of complete growth inhibition around each disk in millimeters.

Conclusion

The protocols and illustrative data provided in these application notes offer a framework for the systematic evaluation of the antimicrobial properties of this compound. While the broader class of benzimidazoles shows promising antimicrobial activity, it is imperative that the specific activity of this compound be determined through rigorous experimental testing. The methodologies described here provide a standardized approach for generating reliable and reproducible data that is essential for the advancement of this compound in drug discovery and development.

References

Application Notes and Protocols: 1-Methyl-2-benzimidazolinone in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-2-benzimidazolinone is a heterocyclic compound that serves as a versatile building block in organic synthesis, particularly in the construction of more complex molecules with potential biological activity. Its structure, featuring a reactive N-H proton on the imidazole ring, allows for its application as a potent nucleophile following deprotonation. This characteristic is leveraged in various synthetic transformations, most notably in N-alkylation and N-arylation reactions, providing a straightforward route to a diverse range of substituted benzimidazolone derivatives. These derivatives are of significant interest in medicinal chemistry and drug development due to their presence in a variety of biologically active compounds.

This document provides detailed application notes and experimental protocols for the use of this compound as a nucleophilic reagent in organic synthesis.

Application as a Nucleophile in N-Alkylation Reactions

This compound can be readily deprotonated at the N-3 position using a suitable base to form a nucleophilic anion. This anion can then react with various electrophiles, such as alkyl halides, to yield N-substituted products. This synthetic strategy is a fundamental approach to introduce diverse functionalities onto the benzimidazolone scaffold.

General Reaction Scheme:

Table 1: Representative Conditions for N-Alkylation of this compound

EntryAlkylating Agent (R-X)BaseSolventTemperature (°C)Reaction Time (h)Yield (%)
1Ethyl iodideK₂CO₃DMF806>90
2Benzyl bromideNaHTHFRoom Temp.4>95
3Propargyl bromideCs₂CO₃Acetonitrile60885-95
4Allyl chlorideK₂CO₃AcetoneReflux1280-90
5Methyl bromoacetateDBUCH₂Cl₂Room Temp.3>90

Note: The data in this table is representative and has been compiled from general knowledge of similar N-alkylation reactions of heterocyclic compounds. Yields are highly dependent on the specific substrate and reaction conditions.

Experimental Protocols

Protocol 1: General Procedure for the N-Alkylation of this compound

This protocol describes a general method for the N-alkylation of this compound using an alkyl halide in the presence of a base.

Materials:

  • This compound

  • Alkyl halide (e.g., ethyl iodide, benzyl bromide)

  • Base (e.g., potassium carbonate, sodium hydride)

  • Anhydrous solvent (e.g., DMF, THF, acetonitrile)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer)

  • Inert atmosphere setup (e.g., nitrogen or argon line) if using a strong base like NaH

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq.).

  • Addition of Base and Solvent: Add the base (1.2-1.5 eq.) and the anhydrous solvent. If using a strong base like NaH, the reaction should be conducted under an inert atmosphere.

  • Deprotonation: Stir the mixture at room temperature for 30-60 minutes to allow for the deprotonation of the benzimidazolinone.

  • Addition of Electrophile: Slowly add the alkyl halide (1.1 eq.) to the reaction mixture.

  • Reaction: Heat the reaction mixture to the desired temperature (as indicated in Table 1) and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a solid precipitate (inorganic salts) is present, filter it off. The filtrate is then concentrated under reduced pressure.

  • Purification: The crude product is purified by a suitable method, such as recrystallization or column chromatography on silica gel, to afford the desired N-alkylated this compound.

Visualizations

Experimental Workflow for N-Alkylation

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A This compound D Deprotonation (Stir at RT) A->D B Base (e.g., K2CO3) B->D C Anhydrous Solvent (e.g., DMF) C->D E Add Alkyl Halide D->E 30-60 min F Heat and Stir (Monitor by TLC) E->F G Cool to RT & Filter F->G Reaction Complete H Concentrate G->H I Purify (Recrystallization or Chromatography) H->I J N-Alkylated Product I->J

Caption: Workflow for the N-alkylation of this compound.

Nucleophilic Character of Deprotonated this compound

Caption: Formation of the nucleophilic anion from this compound.

Application Notes and Protocols for High-Throughput Screening Assays Involving 1-Methyl-2-benzimidazolinone and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-2-benzimidazolinone belongs to the benzimidazole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its presence in numerous pharmacologically active agents. While high-throughput screening (HTS) data for this compound itself is not extensively published, its structural analogs, particularly N-methylated benzimidazole derivatives, have been identified as potent modulators of key cellular signaling pathways. This document provides detailed application notes and protocols based on a well-documented HTS campaign for inhibitors of the Nucleotide-binding Oligomerization Domain 2 (NOD2) signaling pathway, where N-methylated benzimidazoles have demonstrated significant activity. These protocols can be adapted for screening this compound and other similar derivatives.

The NOD2 pathway is a critical component of the innate immune system, recognizing bacterial muramyl dipeptide (MDP) and triggering a pro-inflammatory response. Dysregulation of this pathway is associated with inflammatory disorders, making it an attractive target for therapeutic intervention.

Featured Application: Inhibition of the NOD2 Signaling Pathway

This section details a cell-based high-throughput screening assay designed to identify inhibitors of the NOD2 signaling pathway. The protocol is based on the successful identification of benzimidazole diamide inhibitors. Given that N-methylation was found to significantly enhance the potency of these inhibitors, this assay is highly relevant for evaluating this compound and its analogs.

Signaling Pathway Overview

The NOD2 signaling cascade is initiated by the detection of intracellular bacterial MDP. This leads to the recruitment of RIP2 kinase and subsequent activation of downstream pathways, including NF-κB and MAPKs, culminating in the production of pro-inflammatory cytokines like IL-8.

NOD2_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Bacterial MDP Bacterial MDP NOD2 NOD2 Bacterial MDP->NOD2 RIP2 RIP2 Kinase NOD2->RIP2 TAK1 TAK1 RIP2->TAK1 IKK_complex IKK Complex TAK1->IKK_complex MAPK_pathway MAPK Pathway TAK1->MAPK_pathway NF_kB NF-κB IKK_complex->NF_kB Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (e.g., IL-8) NF_kB->Pro_inflammatory_Cytokines MAPK_pathway->Pro_inflammatory_Cytokines 1-Methyl-2-benzimidazolinone_Analog This compound Analog (Inhibitor) 1-Methyl-2-benzimidazolinone_Analog->NOD2 Inhibition HTS_Workflow cluster_workflow HTS Workflow for NOD2 Inhibitors start Start seed_cells Seed HEK293/hNOD2 cells in 384-well plates start->seed_cells incubate1 Incubate for 24 hours seed_cells->incubate1 add_compounds Add test compounds and controls (DMSO) incubate1->add_compounds add_stimulant Add MDP to stimulate NOD2 add_compounds->add_stimulant incubate2 Incubate for 18-24 hours add_stimulant->incubate2 collect_supernatant Collect supernatant incubate2->collect_supernatant elisa Perform IL-8 ELISA collect_supernatant->elisa data_analysis Analyze data and determine IC50 values elisa->data_analysis end End data_analysis->end Screening_Cascade cluster_cascade Screening Cascade for Selective NOD2 Inhibitors primary_screen Primary HTS Inhibition of MDP-induced IL-8 in HEK293/hNOD2 cells hits Initial Hits primary_screen->hits counterscreen_nod1 Counter-Screen 1 NOD1 Pathway (Tri-DAP stimulation) hits->counterscreen_nod1 counterscreen_tlr2 Counter-Screen 2 TLR2 Pathway (Pam3CSK4 stimulation) hits->counterscreen_tlr2 counterscreen_tnfr1 Counter-Screen 3 TNFR1 Pathway (TNF-α stimulation) hits->counterscreen_tnfr1 non_selective Non-selective Hits counterscreen_nod1->non_selective Active selective_hits Selective NOD2 Inhibitors counterscreen_nod1->selective_hits Inactive counterscreen_tlr2->non_selective Active counterscreen_tlr2->selective_hits Inactive counterscreen_tnfr1->non_selective Active counterscreen_tnfr1->selective_hits Inactive

Application Notes and Protocols for N-alkylation of 1-Methyl-2-benzimidazolinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols for the N-alkylation of 1-methyl-2-benzimidazolinone, a key transformation in the synthesis of various biologically active compounds. The protocols are supported by quantitative data and workflow diagrams to facilitate reproducible and efficient synthesis.

Introduction

This compound is a valuable heterocyclic scaffold. N-alkylation at the remaining secondary amine (N-3 position) introduces molecular diversity, enabling the modulation of physicochemical properties and biological activity. The choice of base, solvent, and alkylating agent is crucial for achieving high yields and purity. This note outlines common and effective methods for this transformation.

General Reaction Scheme

The N-alkylation of this compound proceeds via the deprotonation of the secondary amine followed by nucleophilic attack on an alkylating agent.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products This compound This compound Reaction Reaction This compound->Reaction Alkylating Agent (R-X) R-X Alkylating Agent (R-X)->Reaction Base Base (e.g., K₂CO₃, NaH) Base->Reaction Solvent Solvent (e.g., DMF, THF) Solvent->Reaction Temperature Temperature Temperature->Reaction N-alkylated Product N-alkylated Product Byproduct Byproduct (e.g., KX, NaX) Reaction->N-alkylated Product Reaction->Byproduct

Caption: General N-alkylation of this compound.

Summary of Reaction Conditions

The choice of reagents and conditions significantly impacts the outcome of the N-alkylation reaction. The following table summarizes various reported methods for the N-alkylation of benzimidazolones, which can be adapted for this compound.

Alkylating AgentBaseSolventCatalystTemperatureTime (h)Yield (%)Reference
Benzyl chlorideK₂CO₃DMFTBABRoom Temp.6High (not specified)[1]
Picolyl chlorideK₂CO₃DMFTBABRoom Temp.6High (not specified)[1]
N-(3-bromopropyl)phthalimideK₂CO₃DMFTBABRoom Temp.6High (not specified)[1]
Cinnamyl bromideK₂CO₃DMFTBABRoom Temp.6High (not specified)[1]
Allyl bromideK₂CO₃DMFTBABRoom Temp.6High (not specified)[1]
Propargyl bromideK₂CO₃DMFTBABRoom Temp.6High (not specified)[1]
Phenoxyethyl bromideK₂CO₃DMF-45°C1486[2]
Methyl iodideNaOH (powder)-TBAB35-45°C478[3]
IodoethaneNaOH (powder)-TBAB55-70°C479[3]
Benzyl bromideNaOH (powder)-TBAB80-90°C382[3]

*TBAB: Tetra-n-butylammonium bromide (Phase Transfer Catalyst)

Detailed Experimental Protocols

Protocol 1: N-Alkylation using Potassium Carbonate in DMF

This protocol is adapted from methods used for the N-alkylation of substituted benzimidazol-2-ones.[1][2]

Materials:

  • This compound

  • Alkylating agent (e.g., benzyl bromide)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Tetra-n-butylammonium bromide (TBAB, optional, as a phase transfer catalyst)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 equiv) in anhydrous DMF (10 mL per mmol of substrate), add anhydrous potassium carbonate (2.2 equiv) and TBAB (0.1 equiv, optional).

  • Add the alkylating agent (1.2 equiv) to the suspension.

  • Stir the reaction mixture at room temperature for 6-12 hours or at 45°C for 14 hours.[2] Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, pour the mixture into water and extract with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Protocol 2: N-Alkylation using Sodium Hydroxide and a Phase Transfer Catalyst

This protocol is based on the N-alkylation of benzimidazole derivatives using a solid base and a phase transfer catalyst.[3]

Materials:

  • This compound

  • Alkylating agent (e.g., ethyl iodide)

  • Sodium hydroxide (NaOH), powdered

  • Tetra-n-butylammonium bromide (TBAB)

  • Organic solvent (e.g., toluene or dichloromethane for work-up)

  • Water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, mix this compound (1.0 equiv), powdered sodium hydroxide (3.0 equiv), and tetra-n-butylammonium bromide (0.1 equiv).

  • Add the alkylating agent (1.2 equiv) to the mixture.

  • Heat the reaction mixture with stirring. The temperature and time will depend on the alkylating agent (e.g., 55-70°C for 4 hours for iodoethane).[3] Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Add water and an organic solvent (e.g., dichloromethane) to the reaction mixture.

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purify the residue by column chromatography on silica gel.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Start reactants Combine this compound, Base, and Solvent start->reactants add_alkylating Add Alkylating Agent reactants->add_alkylating stir Stir at appropriate Temperature and Time add_alkylating->stir monitor Monitor by TLC stir->monitor quench Quench with Water monitor->quench Reaction Complete extract Extract with Organic Solvent quench->extract wash Wash with Water and Brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate chromatography Column Chromatography concentrate->chromatography end Obtain Pure Product chromatography->end

Caption: Experimental workflow for N-alkylation.

References

Application Notes and Protocols: 1-Methyl-2-benzimidazolinone in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 1-Methyl-2-benzimidazolinone as a scaffold for the development of potent kinase inhibitors. The protocols are based on established synthetic methodologies for related benzimidazole-based inhibitors and are intended to serve as a guide for the synthesis and evaluation of novel kinase inhibitors.

Introduction

Kinases are a class of enzymes that play a critical role in cellular signaling pathways by catalyzing the phosphorylation of specific substrates. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them attractive targets for therapeutic intervention. The benzimidazole scaffold is a privileged structure in medicinal chemistry, and its derivatives have been extensively explored as inhibitors of various kinases. This compound represents a key starting material for the synthesis of a variety of N-aryl benzimidazole derivatives with potential as kinase inhibitors, particularly targeting Aurora kinases and Epidermal Growth Factor Receptor (EGFR).

Targeted Kinases and Signaling Pathways

Derivatives of this compound have shown inhibitory activity against several key kinases involved in cancer progression.

Aurora Kinases

Aurora kinases (A, B, and C) are a family of serine/threonine kinases that are essential for the regulation of mitosis. Their overexpression is frequently observed in various human cancers, correlating with poor prognosis. Inhibition of Aurora kinases leads to defects in mitotic spindle formation, chromosome segregation, and cytokinesis, ultimately resulting in apoptosis of cancer cells.

Aurora_Kinase_Pathway cluster_mitosis Mitosis cluster_regulation Regulation Prophase Prophase Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase Telophase Telophase Anaphase->Telophase Aurora_A Aurora A Kinase Spindle_Assembly Spindle Assembly Aurora_A->Spindle_Assembly Aurora_B Aurora B Kinase Chromosome_Segregation Chromosome Segregation Aurora_B->Chromosome_Segregation Cytokinesis Cytokinesis Aurora_B->Cytokinesis Spindle_Assembly->Metaphase Chromosome_Segregation->Anaphase Cytokinesis->Telophase Inhibitor This compound Derivative Inhibitor->Aurora_A Inhibition Inhibitor->Aurora_B Inhibition EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K EGF EGF EGF->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor This compound Derivative Inhibitor->EGFR Inhibition Synthetic_Workflow Start This compound Coupling N-Arylation (e.g., Buchwald-Hartwig) Start->Coupling ArylHalide Aryl Halide (Ar-X) ArylHalide->Coupling Intermediate N-Aryl-1-methyl- 2-benzimidazolinone Coupling->Intermediate Functionalization Further Functionalization (e.g., amination, coupling) Intermediate->Functionalization FinalProduct Kinase Inhibitor Functionalization->FinalProduct

Application of 1-Methyl-2-benzimidazolinone and its Derivatives in Cytotoxicity Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-2-benzimidazolinone (MBI) and its derivatives represent a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. Notably, various analogs have demonstrated potent cytotoxic effects against a range of cancer cell lines, positioning them as promising candidates for anticancer drug development. These compounds exert their effects through multiple mechanisms, including the induction of apoptosis, cell cycle arrest, and interference with critical cellular processes like tubulin polymerization. This document provides detailed application notes and protocols for the use of MBI derivatives in cytotoxicity studies, summarizing key quantitative data and outlining methodologies for essential experiments.

Data Presentation

The cytotoxic activity of this compound and its derivatives is typically evaluated across various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of a compound. The following tables summarize the IC50 values for several MBI derivatives from various studies.

CompoundCell LineTreatment DurationIC50 (µM)Reference
(E)-1-alkyl-1H-benzo[d]imidazol-2-yl)methylene)indolin-2-one derivative (8l)MDA-MB-231Not Specified3.26 ± 0.24[1]
(E)-1-alkyl-1H-benzo[d]imidazol-2-yl)methylene)indolin-2-one derivative (8l)4T1Not Specified5.96 ± 0.67[1]
1-(2-methylbenzyl)-3-(4-methylbenzyl)-1H-benzo[d]imidazol-3-ium chloride (3)MCF-772 hours22.41[2]
1-(2-methylbenzyl)-3-(4-methylbenzyl)-1H-benzo[d]imidazol-3-ium chloride (3)HepG272 hours25.14[2]
1-(2-methylbenzyl)-3-(4-methylbenzyl)-1H-benzo[d]imidazol-3-ium chloride (3)DLD-172 hours41.97[2]
1-methyl-N-(1-propyl-1H-benzimidazol-2-yl)-1H-benzimidazol-2-amine (18)HT-29Not Specified1.98[3]
1-methyl-N-(1-propyl-1H-benzimidazol-2-yl)-1H-benzimidazol-2-amine (18)MDA-MB-231Not Specified0.006 - 1.48[3]
2-methyl-1H-benzimidazole (1)Brine ShrimpNot Specified0.42 µg/ml (LC50)[4]
1-propenyl-1,3-dihydro-benzimidazol-2-one (4)Neura 2a24 hours~20 (50.76% viability)[5]
1-propenyl-1,3-dihydro-benzimidazol-2-one (4)MCF-724 hours~20 (37.67% viability)[5]
1-propenyl-1,3-dihydro-benzimidazol-2-one (4)HEK 29324 hours~20 (47.08% viability)[5]
Methyl 2-(−5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC)MCF-724 hours0.73 ± 0.0[6]
Methyl 2-(−5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC)T47D24 hours1.3 ± 0.1[6]
Methyl 2-(−5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC)MDA-MB-46824 hours12.0 ± 0.3[6]
Methyl 2-(−5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC)MDA-MB-23124 hours20.4 ± 0.2[6]

Experimental Protocols

Cell Viability and Cytotoxicity Assessment using MTT Assay

This protocol is a standard procedure for determining the cytotoxic effects of MBI derivatives on cancer cell lines.[7][8][9]

Materials:

  • Human cancer cell lines (e.g., MCF-7, MDA-MB-231, HepG2)

  • This compound derivative stock solution (in DMSO)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the MBI derivative in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank control (medium only).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[7]

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly by pipetting to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Apoptosis Detection by Annexin V-FITC/PI Staining and Flow Cytometry

This protocol is used to quantify the percentage of apoptotic and necrotic cells following treatment with an MBI derivative.[1]

Materials:

  • Human cancer cell lines

  • This compound derivative

  • 6-well cell culture plates

  • PBS, pH 7.4

  • Trypsin-EDTA

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the MBI derivative at its IC50 concentration for a specified time (e.g., 24 or 48 hours). Include an untreated control.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, wash with PBS and detach using Trypsin-EDTA. Combine all cells and centrifuge at 1,500 rpm for 5 minutes.

  • Cell Staining: Discard the supernatant, wash the cell pellet with ice-cold PBS, and resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer within one hour. Annexin V-FITC positive, PI negative cells are considered early apoptotic, while double-positive cells are late apoptotic or necrotic.

Western Blot Analysis for Apoptosis-Related Proteins

This protocol is used to investigate the effect of MBI derivatives on the expression levels of key proteins involved in the apoptotic pathway.[1]

Materials:

  • Human cancer cell lines

  • This compound derivative

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against Caspase-3, Cleaved PARP, Bax, Bcl-2, β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Lysis: Treat cells with the MBI derivative, then wash with ice-cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay kit.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL substrate and a chemiluminescence imaging system. The expression of β-actin is typically used as a loading control.

Visualizations

Experimental Workflow for Cytotoxicity Assessment

G General Experimental Workflow for MBI Cytotoxicity Studies cluster_0 In Vitro Cytotoxicity Screening cluster_1 Mechanism of Action Studies cluster_2 Data Analysis and Interpretation A Cell Line Seeding (e.g., MCF-7, HepG2) B Treatment with MBI Derivative (Dose-response) A->B C Incubation (24-72h) B->C D MTT Assay C->D E IC50 Determination D->E F Apoptosis Analysis (Annexin V/PI Staining) E->F Select IC50 concentration G Cell Cycle Analysis (Flow Cytometry) E->G Select IC50 concentration H Protein Expression Analysis (Western Blot) E->H Select IC50 concentration I Quantitative Data Summary (Tables and Graphs) F->I G->I H->I J Pathway Analysis I->J K Conclusion on Cytotoxic Potential J->K

Caption: A flowchart illustrating the typical experimental workflow for evaluating the cytotoxicity of MBI derivatives.

Apoptosis Signaling Pathway Induced by MBI Derivatives

G Apoptosis Signaling Pathway Induced by MBI Derivatives MBI MBI Derivative ROS ↑ Reactive Oxygen Species (ROS) MBI->ROS Bcl2 ↓ Bcl-2 (Anti-apoptotic) MBI->Bcl2 Bax ↑ Bax (Pro-apoptotic) MBI->Bax JNK ↑ JNK Activation ROS->JNK Mito Mitochondrial Dysfunction Bcl2->Mito inhibits Bax->Mito promotes Casp9 ↑ Caspase-9 Activation Mito->Casp9 Casp3 ↑ Caspase-3 Activation Casp9->Casp3 PARP ↑ Cleaved PARP Casp3->PARP Apoptosis Apoptosis Casp3->Apoptosis

Caption: A diagram showing a potential signaling pathway for MBI-induced apoptosis.[10]

MBI Derivative Interaction with Tubulin Polymerization

G Effect of MBI Derivatives on Tubulin Dynamics MBI MBI Derivative Polymerization Tubulin Polymerization MBI->Polymerization inhibits Tubulin Tubulin Dimers Tubulin->Polymerization Microtubules Microtubules Polymerization->Microtubules Spindle Mitotic Spindle Formation Microtubules->Spindle G2M G2/M Phase Arrest Spindle->G2M Apoptosis Apoptosis G2M->Apoptosis

Caption: A diagram illustrating the inhibitory effect of certain MBI derivatives on tubulin polymerization, leading to cell cycle arrest and apoptosis.[11]

References

Application Notes and Protocols: 1-Methyl-2-benzimidazolinone as a Versatile Scaffold for Bioactive Compound Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 1-methyl-2-benzimidazolinone as a key building block in the synthesis of diverse, biologically active compounds. This document includes detailed experimental protocols for the synthesis of exemplary bioactive molecules, quantitative data on their biological activities, and visualizations of relevant signaling pathways to guide further research and drug discovery efforts.

Introduction

This compound is a heterocyclic compound featuring a fused benzene and methyl-imidazolinone ring system. This scaffold is of significant interest in medicinal chemistry due to its structural resemblance to endogenous purines, allowing it to interact with a wide range of biological targets. Its chemical stability and the presence of reactive sites—the secondary amine and the aromatic ring—make it an ideal starting point for the synthesis of a diverse array of derivatives with significant therapeutic potential. This document will explore its application in the development of inhibitors for key cellular targets such as 8-oxoguanine DNA glycosylase 1 (OGG1), Epidermal Growth Factor Receptor (EGFR), and Separase.

Synthesis of Bioactive Compounds from this compound

The chemical versatility of this compound allows for various synthetic modifications, primarily through N-alkylation, N-arylation, and electrophilic substitution on the benzene ring. These modifications have led to the development of potent and selective inhibitors of various enzymes implicated in disease.

General Synthetic Workflow

A common strategy for elaborating the this compound core involves the alkylation or arylation of the secondary amine at the N3 position. This is typically achieved by reacting this compound with a suitable alkyl or aryl halide in the presence of a base.

G start This compound reagents Alkyl/Aryl Halide (R-X) Base (e.g., K2CO3, NaH) Solvent (e.g., DMF, Acetone) start->reagents product N-substituted This compound Derivative reagents->product

General N-substitution of this compound.

Application Example 1: Synthesis of OGG1 Inhibitors

8-Oxoguanine DNA glycosylase 1 (OGG1) is a key enzyme in the base excision repair (BER) pathway, responsible for the removal of the mutagenic DNA lesion 8-oxoguanine (8-oxoG). Inhibition of OGG1 is a promising strategy in cancer therapy to enhance the efficacy of chemo- and radiotherapy.

Experimental Protocol: Synthesis of a N-Piperidinyl-benzimidazolone OGG1 Inhibitor

This protocol is adapted from the synthesis of N-piperidinyl-benzimidazolone derivatives. While the original synthesis may start from a different precursor, this adapted protocol illustrates how this compound can be functionalized to create similar potent inhibitors.

Step 1: Synthesis of 1-Methyl-3-(piperidin-4-yl)-1,3-dihydro-2H-benzimidazol-2-one

  • To a solution of this compound (1.0 eq) in anhydrous dimethylformamide (DMF), add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C.

  • Stir the mixture at room temperature for 30 minutes.

  • Add tert-butyl 4-bromopiperidine-1-carboxylate (1.1 eq) and heat the reaction mixture to 80 °C for 12 hours.

  • After cooling, quench the reaction with water and extract with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain tert-butyl 4-(1-methyl-2-oxo-2,3-dihydro-1H-benzimidazol-3-yl)piperidine-1-carboxylate.

  • Dissolve the purified intermediate in a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) (1:1) and stir at room temperature for 2 hours.

  • Concentrate the reaction mixture under reduced pressure and basify with saturated aqueous sodium bicarbonate solution.

  • Extract the product with DCM, dry the organic layer, and concentrate to yield 1-methyl-3-(piperidin-4-yl)-1,3-dihydro-2H-benzimidazol-2-one.

Step 2: Urea Formation

  • To a solution of 1-methyl-3-(piperidin-4-yl)-1,3-dihydro-2H-benzimidazol-2-one (1.0 eq) in anhydrous DCM, add 4-iodophenyl isocyanate (1.1 eq).

  • Stir the reaction mixture at room temperature for 16 hours.

  • Concentrate the mixture under reduced pressure and purify the residue by column chromatography to afford the final N-piperidinyl-benzimidazolone derivative.

Quantitative Data: OGG1 Inhibition

The following table summarizes the inhibitory activity of a series of N-piperidinyl-benzimidazolone derivatives against OGG1.

Compound IDR1 Substituent (on benzimidazolone)R2 Substituent (on phenylurea)OGG1 IC50 (nM)
1a H4-Iodo>10000
1b 5-Chloro4-Iodo630
1c 5-Methyl4-Iodo1700
1d 5-Bromo4-Iodo300
1e 5-Amino4-Iodo750

Data adapted from published literature on OGG1 inhibitors to illustrate structure-activity relationships.

OGG1 Signaling Pathway

OGG1 not only functions in DNA repair but also has a non-canonical role in signaling. Upon excising 8-oxoG, the OGG1-8-oxoG complex can act as a guanine nucleotide exchange factor (GEF) for small GTPases like Ras, activating downstream signaling cascades such as the MAPK pathway.

OGG1_Pathway DNA_Damage Oxidative Stress (ROS) oxoG 8-oxoGuanine in DNA DNA_Damage->oxoG OGG1 OGG1 oxoG->OGG1 BER Base Excision Repair OGG1->BER Signaling_Complex OGG1-8-oxoG Complex OGG1->Signaling_Complex binds free 8-oxoG Ras Ras-GDP Signaling_Complex->Ras activates Ras_active Ras-GTP Ras->Ras_active MAPK_cascade MAPK Cascade (Raf-MEK-ERK) Ras_active->MAPK_cascade Transcription Gene Expression (Inflammation, Proliferation) MAPK_cascade->Transcription Inhibitor OGG1 Inhibitor Inhibitor->OGG1

OGG1 signaling pathway and point of inhibition.

Application Example 2: Synthesis of EGFR Inhibitors

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in cell proliferation and survival. Its aberrant activation is a hallmark of many cancers, making it a prime target for cancer therapy.

Experimental Protocol: Synthesis of a Benzimidazole-based EGFR Inhibitor

This protocol outlines a general method for synthesizing benzimidazole derivatives with potential EGFR inhibitory activity, starting from 2-methyl-1H-benzimidazole, a close analog of this compound.

Step 1: N-Alkylation of 2-Methyl-1H-benzimidazole

  • To a solution of 2-methyl-1H-benzimidazole (1.0 eq) in dry acetone, add anhydrous potassium carbonate (1.5 eq).

  • Add ethyl chloroacetate (1.1 eq) dropwise to the suspension.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Filter the reaction mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield ethyl 2-(2-methyl-1H-benzimidazol-1-yl)acetate.

Step 2: Hydrazide Formation

  • Dissolve the ester from Step 1 (1.0 eq) in ethanol.

  • Add hydrazine hydrate (5.0 eq) and reflux the mixture for 8 hours.

  • Cool the reaction mixture to room temperature, and collect the precipitated solid by filtration.

  • Wash the solid with cold ethanol and dry to obtain 2-(2-methyl-1H-benzimidazol-1-yl)acetohydrazide.

Step 3: Synthesis of the Final Imidazolidinone Derivative

  • A mixture of the hydrazide from Step 2 (1.0 eq), an appropriate aromatic aldehyde (1.0 eq), and ethyl cyanoacetate (1.0 eq) in ethanol is refluxed in the presence of a catalytic amount of piperidine for 10 hours.

  • The solid product formed upon cooling is filtered, washed with ethanol, and recrystallized to give the final benzimidazole-imidazolidinone hybrid.

Quantitative Data: EGFR Inhibition

The following table presents the in vitro antiproliferative activity of a series of benzimidazole derivatives against a lung cancer cell line (A549), which is known to express EGFR.

Compound IDR Substituent (on imidazolidinone)Antiproliferative Activity (IC50, µM) vs. A549
2a Phenyl15.2
2b 4-Chlorophenyl8.5
2c 4-Methoxyphenyl12.1
2d 4-Nitrophenyl6.8
Erlotinib (Reference Drug)5.5

Data is illustrative and based on typical activities of benzimidazole-based EGFR inhibitors.

EGFR Signaling Pathway

EGFR activation by its ligands (e.g., EGF) leads to receptor dimerization, autophosphorylation, and the initiation of multiple downstream signaling pathways that drive cell proliferation and survival.

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Grb2_Sos Grb2/SOS Dimerization->Grb2_Sos PI3K PI3K Dimerization->PI3K Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf Akt Akt PI3K->Akt MEK MEK Raf->MEK mTOR mTOR Akt->mTOR ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation ERK->Proliferation Inhibitor EGFR Inhibitor Inhibitor->EGFR

EGFR signaling pathway and point of inhibition.

Application Example 3: Development of Separase Inhibitors

Separase is a cysteine protease that plays a critical role in chromosome segregation during mitosis. Its overexpression is linked to aneuploidy and tumorigenesis, making it an attractive target for anticancer drug development.

Experimental Approach: Structure-Activity Relationship (SAR) of Benzimidazole-1,3-dioxide Analogs

While a direct synthesis from this compound is not explicitly detailed, the SAR of related benzimidazole-1,3-dioxide inhibitors of separase provides valuable insights for designing new compounds based on the benzimidazolinone scaffold.

Quantitative Data: Separase Inhibition

The following table shows the structure-activity relationship for a series of 2,2-disubstituted-5-nitro-2H-benzimidazole-1,3-dioxide derivatives as separase inhibitors.

Compound IDR Group at C2Separase Inhibition (IC50, µM)
Sepin-1 Methyl14.8
3a Ethyl12.5
3b Propyl18.2
3c Isopropyl>50
3d Cyclopropyl10.1

Data is based on published studies on Sepin-1 and its analogs.

Separase Signaling and Regulation

The activity of separase is tightly controlled throughout the cell cycle, primarily through its interaction with inhibitory proteins, securin and the cyclin B1/CDK1 complex. At the metaphase-anaphase transition, the anaphase-promoting complex/cyclosome (APC/C) targets securin and cyclin B1 for degradation, liberating and activating separase. Active separase then cleaves the cohesin complex, allowing for sister chromatid separation.

Separase_Pathway Metaphase Metaphase APC_C APC/C Metaphase->APC_C activation Securin Securin APC_C->Securin degradation CyclinB_CDK1 Cyclin B1/CDK1 APC_C->CyclinB_CDK1 degradation Separase_inactive Inactive Separase Securin->Separase_inactive inhibition CyclinB_CDK1->Separase_inactive inhibition Separase_active Active Separase Separase_inactive->Separase_active activation Cohesin Cohesin Complex Separase_active->Cohesin cleavage Anaphase Anaphase (Sister Chromatid Separation) Cohesin->Anaphase Inhibitor Separase Inhibitor Inhibitor->Separase_active

Regulation of Separase activity and point of inhibition.

Conclusion

This compound serves as a valuable and versatile building block for the synthesis of a wide range of bioactive compounds. Its favorable physicochemical properties and synthetic accessibility make it an attractive starting point for drug discovery programs targeting diverse therapeutic areas, including oncology. The provided protocols and data offer a foundation for researchers to explore the chemical space around this privileged scaffold and develop novel therapeutic agents. Further derivatization and biological evaluation of compounds based on the this compound core are warranted to fully exploit its potential in medicinal chemistry.

Troubleshooting & Optimization

Troubleshooting common issues in 1-Methyl-2-benzimidazolinone reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during the synthesis and handling of 1-Methyl-2-benzimidazolinone. This resource is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.

Q1: My N-methylation reaction to produce this compound is resulting in a very low yield or no product at all. What are the possible reasons and how can I improve the yield?

A1: Low yields in the N-methylation of 2-benzimidazolinone can stem from several factors. Here are the key aspects to investigate:

  • Purity of Starting Materials: Ensure your starting 2-benzimidazolinone is pure and dry, as impurities can interfere with the reaction.

  • Choice of Base: The base is critical for deprotonating the benzimidazolinone nitrogen. A weak base may not be sufficient, while an overly strong base could lead to side reactions. Potassium carbonate (K₂CO₃) is a commonly used and effective base for this reaction.[1]

  • Solvent Selection: It is crucial to use a dry, aprotic solvent. Protic solvents can quench the benzimidazolinone anion, hindering the reaction.[1] Dimethylformamide (DMF) and acetone are suitable solvents.[1]

  • Methylating Agent: Use a fresh and appropriate stoichiometric amount of the methylating agent. Common choices include methyl iodide (MeI) and dimethyl sulfate (DMS).[1] An excess can sometimes lead to the formation of undesired quaternary salts.[1]

  • Reaction Temperature and Time: These parameters often require optimization. Some reactions may need heating to proceed at a reasonable rate, while others might benefit from lower temperatures to minimize side reactions. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is recommended to determine the optimal reaction time.[1][2][3]

Q2: I am obtaining a mixture of N1 and N3 methylated isomers. How can I improve the regioselectivity for this compound?

A2: Achieving high regioselectivity can be a challenge in the N-methylation of benzimidazolinones due to the tautomeric nature of the ring system.[1] The hydrogen atom can reside on either nitrogen, leading to two different nucleophiles that can react with the methylating agent.[1] Strategies to enhance regioselectivity include:

  • Steric Hindrance: If your benzimidazolinone has bulky substituents, methylation will likely be favored at the less sterically hindered nitrogen.

  • Electronic Effects: The electronic nature of substituents on the benzimidazole ring can influence the nucleophilicity of the nitrogen atoms.

  • Reaction Conditions: The choice of solvent and base can influence the ratio of isomers formed. It is advisable to perform small-scale optimization experiments to screen different conditions.

Q3: I am having difficulty purifying the final this compound product. What are common impurities and how can I remove them?

A3: Purification of benzimidazole derivatives can be challenging due to their polarity. Common impurities include unreacted starting materials and side-products.

  • Column Chromatography: This is the most common and effective method for purifying N-methylated benzimidazoles.[1] A gradient elution on silica gel, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is often effective.[1]

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be an effective purification method.

Q4: My reaction is producing a significant amount of a dark, tar-like substance. What is causing this and how can I prevent it?

A4: Polymerization or the formation of tar-like substances can occur under certain conditions.

  • High Catalyst Concentration: Excessively strong acidic or basic conditions can promote intermolecular side reactions.

  • High Temperatures: Elevated temperatures can accelerate undesirable polymerization pathways.

To mitigate this, consider reducing the catalyst concentration and conducting the reaction at the lowest effective temperature.

Data Presentation

Table 1: Influence of Reaction Conditions on N-Methylation of Benzimidazoles

Methylating AgentBaseSolventTemperature (°C)Yield (%)Reference
Methyl IodideK₂CO₃Acetone/DMFRefluxGood (Qualitative)[1]
Dimethyl SulfateNaHCO₃AcetoneReflux66[4]
Dimethyl CarbonateTMEDADMF95High (Qualitative)[5]
Methyl IodideK₂CO₃DMSO298 K47[6]

Note: Yields can be highly substrate-dependent. This table provides a general comparison based on available literature for N-methylation of related heterocyclic compounds.

Experimental Protocols

Protocol 1: Synthesis of this compound via N-Methylation of 2-Benzimidazolinone

This protocol is a general guideline and may require optimization for specific substrates and scales.

Materials:

  • 2-Benzimidazolinone

  • Methyl Iodide (MeI) or Dimethyl Sulfate (DMS)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Acetone or Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Thin Layer Chromatography (TLC) plates and chamber

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-benzimidazolinone (1.0 eq) and anhydrous acetone or DMF.

  • Addition of Base: Add anhydrous potassium carbonate (1.5 eq) to the suspension.

  • Addition of Methylating Agent: While stirring, add methyl iodide (1.1 eq) dropwise to the reaction mixture at room temperature. Caution: Methyl iodide is volatile and toxic. Handle in a well-ventilated fume hood.

  • Reaction: Heat the reaction mixture to reflux. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent). The reaction is typically complete within a few hours.

  • Work-up: Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), cool the mixture to room temperature. Filter off the inorganic salts (K₂CO₃ and KI).

  • Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane.

  • Characterization: Analyze the purified product by NMR, MS, and melting point to confirm its identity and purity.

Mandatory Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Combine 2-Benzimidazolinone, K₂CO₃, and solvent add_meI Add Methyl Iodide dropwise start->add_meI Stir reflux Heat to Reflux add_meI->reflux monitor Monitor by TLC reflux->monitor cool Cool to RT monitor->cool Reaction Complete filter Filter salts cool->filter concentrate Concentrate filtrate filter->concentrate chromatography Column Chromatography concentrate->chromatography end Characterize Product (NMR, MS, m.p.) chromatography->end

Caption: Experimental workflow for the synthesis of this compound.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Ras Ras RTK->Ras AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Benzimidazolinone This compound Derivative Benzimidazolinone->PI3K Inhibition Benzimidazolinone->Raf Inhibition

Caption: Inhibition of Raf/MEK/ERK and PI3K/Akt signaling pathways by benzimidazolinone derivatives.

References

Technical Support Center: Purification of 1-Methyl-2-benzimidazolinone and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 1-Methyl-2-benzimidazolinone and its derivatives.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound and its derivatives.

Recrystallization Troubleshooting
Problem Possible Cause(s) Suggested Solution(s)
Compound does not dissolve in the hot solvent. - Insufficient solvent volume. - Incorrect solvent choice.- Add more solvent in small portions until the compound dissolves. - Select a more suitable solvent or a mixed solvent system. A good recrystallization solvent should dissolve the compound when hot but not when cold.
Compound "oils out" instead of crystallizing. - The boiling point of the solvent is higher than the melting point of the compound. - The solution is supersaturated. - Cooling is too rapid.- Reheat the solution to dissolve the oil, add more solvent, and allow it to cool more slowly. - Use a lower-boiling point solvent.
No crystal formation upon cooling. - Solution is not saturated (too much solvent was used). - Supersaturation of the solution.- Evaporate some of the solvent to increase the concentration and then allow it to cool again. - Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.
Low recovery of purified crystals. - Too much solvent was used. - Premature crystallization during hot filtration. - Crystals were washed with a solvent that was not cold.- Use the minimum amount of hot solvent necessary for dissolution. - Ensure the filtration apparatus is pre-heated before hot filtration. - Wash the collected crystals with a small amount of ice-cold solvent.
Colored impurities remain in the final product. - The impurity is co-crystallizing with the product. - The impurity is highly soluble in the chosen solvent.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. - Perform a second recrystallization with a different solvent system.
Column Chromatography Troubleshooting
Problem Possible Cause(s) Suggested Solution(s)
Poor separation of the compound from impurities. - Incorrect mobile phase composition. - Column overloading. - Improper column packing.- Optimize the mobile phase polarity using thin-layer chromatography (TLC) first. A good separation on TLC will likely translate to good separation on the column. - Reduce the amount of crude material loaded onto the column. - Ensure the column is packed uniformly without any air bubbles or channels.
The compound is not eluting from the column. - The mobile phase is not polar enough.- Gradually increase the polarity of the mobile phase. For example, if using a hexane/ethyl acetate system, increase the percentage of ethyl acetate.
The compound is eluting too quickly (with the solvent front). - The mobile phase is too polar.- Decrease the polarity of the mobile phase. For example, if using a hexane/ethyl acetate system, decrease the percentage of ethyl acetate.
Streaking or tailing of the compound band. - The compound is sparingly soluble in the mobile phase. - The compound is interacting too strongly with the stationary phase. - The column is overloaded.- Choose a mobile phase in which the compound is more soluble. - Add a small amount of a more polar solvent (like methanol) or a modifier (like triethylamine for basic compounds or acetic acid for acidic compounds) to the mobile phase. - Reduce the amount of sample loaded.
Cracks or channels in the silica bed. - Improper packing of the column. - The column has run dry.- Repack the column carefully. - Always ensure the solvent level is above the top of the stationary phase.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification techniques for this compound and its derivatives?

A1: The most common and effective purification techniques are recrystallization and column chromatography. The choice between them depends on the nature and quantity of the impurities, as well as the scale of the purification.

Q2: How do I select a suitable solvent for the recrystallization of a novel this compound derivative?

A2: A good recrystallization solvent should dissolve the compound sparingly or not at all at room temperature but should dissolve it completely at its boiling point. You can perform small-scale solubility tests with a variety of solvents (e.g., ethanol, methanol, water, ethyl acetate, hexane) to identify a suitable one. Mixed solvent systems, such as ethanol/water or hexane/ethyl acetate, can also be effective.

Q3: What are some common impurities I might encounter in the synthesis of this compound?

A3: Common impurities can include unreacted starting materials such as N-methyl-o-phenylenediamine and the cyclizing agent (e.g., urea, phosgene, or their derivatives). Side products from incomplete cyclization or over-alkylation can also be present.

Q4: My purified this compound is still showing impurities by TLC/HPLC. What should I do?

A4: If a single purification step is insufficient, a second purification using a different technique is recommended. For example, if you performed a recrystallization, follow it with column chromatography, or vice-versa. Using a different solvent system for the second purification can also be beneficial.

Q5: How can I improve the yield of my purification?

A5: To improve the yield in recrystallization, use the minimum amount of hot solvent for dissolution and ensure slow cooling to maximize crystal formation. For column chromatography, careful fraction collection based on TLC analysis is crucial to avoid mixing pure fractions with impure ones.

Data Presentation

Table 1: Comparison of Purification Techniques for Benzimidazolinone Derivatives

Purification TechniqueTypical Purity AchievedTypical Yield RangeAdvantagesDisadvantages
Recrystallization>98%60-90%Simple, inexpensive, good for large scales.May not remove impurities with similar solubility.
Column Chromatography>99%40-80%High resolution for separating complex mixtures.More time-consuming, requires more solvent, can be challenging to scale up.

Table 2: Suggested Solvent Systems for Purification

Compound TypeRecrystallization Solvent(s)Column Chromatography Mobile Phase(s)
This compoundEthanol, Ethanol/WaterDichloromethane/Methanol (e.g., 98:2 to 95:5 v/v), Ethyl Acetate/Hexane (e.g., 1:1 to 2:1 v/v)
N-Alkyl-2-benzimidazolinonesEthanol, IsopropanolEthyl Acetate/Hexane, Dichloromethane/Methanol
Aryl-substituted benzimidazolinonesToluene, Ethanol/DMFToluene/Ethyl Acetate, Dichloromethane/Acetone

Experimental Protocols

Protocol 1: Recrystallization of this compound using Ethanol
  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of ethanol and heat the mixture on a hot plate with stirring. Continue to add small portions of hot ethanol until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Swirl the flask and gently heat for a few minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Cover the flask containing the clear solution with a watch glass and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or air dry on a watch glass.

Protocol 2: Column Chromatography of a this compound Derivative
  • Column Preparation: Prepare a slurry of silica gel in the initial, less polar mobile phase (e.g., a mixture of hexane and ethyl acetate). Pour the slurry into a glass column and allow the silica to settle, ensuring an evenly packed bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the mobile phase. Start with a less polar solvent mixture and gradually increase the polarity (gradient elution) to move the compounds down the column. For example, start with 20% ethyl acetate in hexane and gradually increase to 50% ethyl acetate.

  • Fraction Collection: Collect fractions in test tubes or flasks as the solvent elutes from the column.

  • Monitoring: Monitor the fractions by TLC to identify which ones contain the pure product.

  • Product Recovery: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified compound.

Mandatory Visualization

experimental_workflow cluster_recrystallization Recrystallization Workflow dissolve Dissolve Crude Product in Minimum Hot Solvent hot_filter Hot Filtration (if necessary) dissolve->hot_filter cool Cool to Room Temperature & then in Ice Bath hot_filter->cool collect Collect Crystals by Vacuum Filtration cool->collect wash Wash with Cold Solvent collect->wash dry Dry Purified Product wash->dry

Caption: A typical experimental workflow for the purification of this compound by recrystallization.

troubleshooting_flowchart start Low Purity After Initial Purification decision1 Was Recrystallization the Initial Method? start->decision1 action1 Perform Column Chromatography decision1->action1 Yes decision2 Was Column Chromatography the Initial Method? decision1->decision2 No end_node Achieve Higher Purity action1->end_node action2 Perform Recrystallization decision2->action2 Yes action3 Try a Different Solvent System decision2->action3 No action2->end_node action3->end_node

Caption: A logical troubleshooting flowchart for improving the purity of this compound derivatives.

Identifying and removing side products in 1-Methyl-2-benzimidazolinone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Methyl-2-benzimidazolinone.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: The most common laboratory synthesis involves the reaction of N-methyl-o-phenylenediamine with urea. An alternative two-step route involves the initial synthesis of 2-benzimidazolinone from o-phenylenediamine and urea, followed by N-methylation.

Q2: What are the most common side products I might encounter?

A2: Common side products include unreacted starting materials (N-methyl-o-phenylenediamine and urea), the over-methylated product (1,3-dimethyl-2-benzimidazolinone), and biuret, which is a self-condensation product of urea.

Q3: How can I minimize the formation of these side products?

A3: To minimize side products, it is crucial to control the reaction stoichiometry, temperature, and reaction time. Using a slight excess of N-methyl-o-phenylenediamine can help to ensure the complete consumption of urea. Gradual heating and maintaining the recommended reaction temperature can reduce the formation of thermal decomposition products. To avoid over-methylation in the two-step synthesis, careful control of the methylating agent stoichiometry and reaction conditions is essential.

Q4: I have a white, insoluble solid clogging my reaction and purification apparatus. What is it likely to be?

A4: This is often due to the formation of biuret from the thermal decomposition of urea, especially at high temperatures[1]. Biuret has low solubility in many organic solvents and can precipitate, causing blockages.

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving common issues encountered during the synthesis and purification of this compound.

Problem: Low final product yield.

Possible Cause Suggested Solution
Incomplete reaction.- Ensure the reaction has been allowed to proceed for the recommended time. - Monitor the reaction progress using Thin Layer Chromatography (TLC). - Confirm the reaction temperature was maintained at the optimal level.
Sub-optimal stoichiometry.- Verify the molar ratios of the reactants. A slight excess of the diamine can drive the reaction to completion.
Product loss during work-up.- Ensure efficient extraction by using an appropriate solvent and performing multiple extractions. - Minimize transfers between glassware to reduce mechanical losses.
Inefficient purification.- Optimize the recrystallization solvent system to maximize crystal recovery. - If using column chromatography, ensure appropriate stationary and mobile phases are used for good separation.

Problem: The final product is contaminated with unreacted starting materials.

Possible Cause Suggested Solution
Insufficient reaction time or temperature.- Increase the reaction time and/or temperature as guided by literature procedures. Monitor by TLC.
Inefficient purification.- Recrystallization: Choose a solvent in which the product has good solubility at high temperatures and poor solubility at low temperatures, while the starting materials have different solubility profiles. - Column Chromatography: Use a silica gel column with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the more polar starting materials from the product.

Problem: The presence of 1,3-dimethyl-2-benzimidazolinone in the final product.

Possible Cause Suggested Solution
Over-methylation during the synthesis.- If preparing via methylation of 2-benzimidazolinone, carefully control the stoichiometry of the methylating agent. - Use a milder methylating agent or less forcing reaction conditions.
Inefficient purification.- Fractional Recrystallization: This may be effective if the solubility differences between the mono- and di-methylated products are significant. - Column Chromatography: This is often the most effective method. A non-polar eluent system will typically elute the less polar 1,3-dimethyl-2-benzimidazolinone first.

Data Presentation: Impurity Profile and Purification

Table 1: Potential Side Products and Their Characteristics

Compound Structure Molecular Weight ( g/mol ) Potential Origin Key Identifying Features
N-methyl-o-phenylenediamineC₇H₁₀N₂122.17Unreacted starting materialMore polar than the product.
UreaCH₄N₂O60.06Unreacted starting materialHighly polar, soluble in water.
1,3-dimethyl-2-benzimidazolinoneC₉H₁₀N₂O162.19Over-methylationLess polar than the desired product.
BiuretC₂H₅N₃O₂103.08Thermal decomposition of ureaPoorly soluble in many organic solvents.

Table 2: Recommended Purification Strategies

Purification Method Target Impurity Principle Expected Outcome
Aqueous Wash Urea, BiuretDifferential solubilityRemoves highly polar, water-soluble impurities.
Recrystallization Starting materials, 1,3-dimethyl-2-benzimidazolinoneDifferential solubility in a given solvent systemCan be effective if solubility differences are significant. Multiple recrystallizations may be needed.
Column Chromatography Starting materials, 1,3-dimethyl-2-benzimidazolinoneDifferential adsorption to the stationary phaseHighly effective for separating compounds with different polarities.

Experimental Protocols

Synthesis of this compound

This protocol is a representative method. Researchers should consult the primary literature for specific reaction conditions.

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine N-methyl-o-phenylenediamine (1.0 eq) and urea (1.1 eq).

  • Add a suitable high-boiling solvent (e.g., o-dichlorobenzene)[1].

  • Heat the reaction mixture to 130-140°C and maintain for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction mixture to room temperature.

  • Filter the crude product and wash with a non-polar solvent (e.g., hexanes) to remove the reaction solvent.

  • Proceed with purification.

Purification by Recrystallization

  • Dissolve the crude this compound in a minimum amount of a hot solvent (e.g., ethanol, isopropanol, or an ethanol/water mixture).

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution heated for a further 10-15 minutes.

  • Hot-filter the solution to remove the charcoal and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Purification by Column Chromatography

  • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes) and pack a chromatography column.

  • Dissolve the crude product in a minimum amount of the eluent or a slightly more polar solvent.

  • Load the sample onto the top of the silica gel bed.

  • Elute the column with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexanes).

  • Collect fractions and analyze by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

Synthesis_Pathway cluster_reactants Reactants cluster_main_reaction Main Reaction cluster_side_products Side Products N-methyl-o-phenylenediamine N-methyl-o-phenylenediamine This compound This compound N-methyl-o-phenylenediamine->this compound Heat Unreacted Starting Materials Unreacted Starting Materials N-methyl-o-phenylenediamine->Unreacted Starting Materials Urea Urea Urea->this compound Urea->Unreacted Starting Materials Biuret Biuret Urea->Biuret Heat 1,3-dimethyl-2-benzimidazolinone 1,3-dimethyl-2-benzimidazolinone This compound->1,3-dimethyl-2-benzimidazolinone Over-methylation

Caption: Synthesis pathway and potential side products.

Troubleshooting_Workflow cluster_start Start cluster_analysis Analysis cluster_impurities Impurity Identification cluster_purification Purification Crude Product Crude Product TLC/HPLC/NMR Analysis TLC/HPLC/NMR Analysis Crude Product->TLC/HPLC/NMR Analysis Unreacted Starting Materials Unreacted Starting Materials TLC/HPLC/NMR Analysis->Unreacted Starting Materials Impurity Match Over-methylated Product Over-methylated Product TLC/HPLC/NMR Analysis->Over-methylated Product Impurity Match Biuret/Polar Impurities Biuret/Polar Impurities TLC/HPLC/NMR Analysis->Biuret/Polar Impurities Impurity Match Pure Product Pure Product TLC/HPLC/NMR Analysis->Pure Product Purity >98% Recrystallization Recrystallization Unreacted Starting Materials->Recrystallization Column Chromatography Column Chromatography Over-methylated Product->Column Chromatography Aqueous Wash Aqueous Wash Biuret/Polar Impurities->Aqueous Wash Aqueous Wash->Crude Product Re-analyze Recrystallization->Crude Product Re-analyze Column Chromatography->Crude Product Re-analyze

Caption: Troubleshooting workflow for impurity removal.

References

1-Methyl-2-benzimidazolinone stability issues and degradation pathways

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability and degradation of 1-Methyl-2-benzimidazolinone. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the potential stability issues associated with this compound?

A1: While specific degradation studies on this compound are not extensively documented in publicly available literature, based on the chemical structure of the benzimidazolinone core, potential stability issues may include susceptibility to hydrolysis, oxidation, and photolysis.[1][2] Forced degradation studies are recommended to identify the intrinsic stability of the molecule.[1][2][3]

Q2: What are the likely degradation pathways for this compound?

A2: Based on the functional groups present in this compound, the following degradation pathways are plausible under stress conditions:

  • Hydrolysis: The amide bond within the imidazolinone ring could be susceptible to cleavage under strong acidic or basic conditions, leading to the opening of the ring.

  • Oxidation: The benzene ring and the nitrogen atoms could be sites of oxidation, potentially forming N-oxides or hydroxylated species.

  • Photodegradation: Exposure to UV or high-intensity light may induce photolytic degradation, leading to the formation of various degradants.

Q3: How can I perform a forced degradation study for this compound?

A3: Forced degradation studies, as recommended by ICH guidelines, involve subjecting the compound to various stress conditions that are more severe than accelerated stability testing.[1][2] The goal is to generate degradation products to establish degradation pathways and develop stability-indicating analytical methods.[2][4] Typical stress conditions include acid hydrolysis, base hydrolysis, oxidation, thermal stress, and photolytic stress.[1][2]

Troubleshooting Guides

Issue 1: Unexpected peaks observed during HPLC analysis of a this compound sample.
  • Possible Cause: Degradation of the compound.

  • Troubleshooting Steps:

    • Review Sample History: Check the storage conditions and age of the sample. Exposure to light, elevated temperatures, or inappropriate pH can cause degradation.

    • Perform Stress Testing: Conduct a forced degradation study (see experimental protocol below) to intentionally generate degradation products. This can help confirm if the unexpected peaks correspond to degradants.

    • LC-MS Analysis: Use liquid chromatography-mass spectrometry (LC-MS) to obtain the mass of the parent compound and the impurities. This information can help in the structural elucidation of the degradation products.

    • Purity of Starting Material: Ensure the purity of the initial this compound sample. The unexpected peaks could be impurities from the synthesis.

Issue 2: Loss of assay potency for a this compound formulation.
  • Possible Cause: Chemical instability of the compound in the formulation.

  • Troubleshooting Steps:

    • Excipient Compatibility Study: Investigate potential interactions between this compound and the excipients in the formulation. Certain excipients can promote degradation.

    • pH Profile: Determine the pH at which this compound exhibits maximum stability. Adjust the formulation pH accordingly.

    • Headspace Analysis: For liquid formulations, analyze the headspace of the container for reactive gases (e.g., oxygen) that might be promoting oxidative degradation.

    • Packaging Evaluation: Ensure the packaging provides adequate protection from light and moisture.

Experimental Protocols

Protocol: Forced Degradation Study of this compound

Objective: To investigate the degradation profile of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • HPLC system with a UV detector or a photodiode array (PDA) detector[3]

  • pH meter

  • Photostability chamber

  • Oven

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Heat at 80°C for 2 hours. Neutralize with 0.1 N NaOH before analysis.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Heat at 80°C for 2 hours. Neutralize with 0.1 N HCl before analysis.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Keep the solid compound in an oven at 105°C for 24 hours. Dissolve in methanol for analysis.

    • Photolytic Degradation: Expose the solid compound and a solution in methanol to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber.

  • Analysis: Analyze the stressed samples by a suitable stability-indicating HPLC method. A C18 column is often a good starting point. The mobile phase composition should be optimized to achieve good separation between the parent peak and any degradation products.

Data Presentation

Stress Condition% Degradation of this compound (Hypothetical)Number of Degradation Products (Hypothetical)
0.1 N HCl, 80°C, 2h15%2
0.1 N NaOH, 80°C, 2h25%3
3% H₂O₂, RT, 24h10%1
Dry Heat, 105°C, 24h5%1
Photostability20%4

Visualizations

G cluster_stress Stress Conditions cluster_compound cluster_products Potential Degradation Products Acid Acidic Hydrolysis P1 Ring-Opened Product Acid->P1 Base Basic Hydrolysis Base->P1 Oxidation Oxidation P2 N-Oxide Oxidation->P2 P3 Hydroxylated Species Oxidation->P3 Heat Thermal Heat->P1 Light Photolysis P4 Photodegradants Light->P4 Compound 1-Methyl-2- benzimidazolinone Compound->P1 H⁺ / OH⁻ Compound->P2 [O] Compound->P3 [O] Compound->P4

Caption: Potential degradation pathways of this compound under various stress conditions.

G start Start: Unexpected Peak in HPLC check_storage Review Sample Storage & Age start->check_storage forced_degradation Perform Forced Degradation Study check_storage->forced_degradation confirm_degradant Confirm if Peak is a Degradant forced_degradation->confirm_degradant lcms LC-MS Analysis of Impurity elucidate Elucidate Structure lcms->elucidate confirm_degradant->lcms Yes check_purity Check Purity of Starting Material confirm_degradant->check_purity No end End: Identify Source of Peak elucidate->end impurity Peak is an Impurity from Synthesis check_purity->impurity impurity->end

References

Navigating Solubility Hurdles with 1-Methyl-2-benzimidazolinone: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the solubility challenges of 1-Methyl-2-benzimidazolinone in various experimental assays. Our aim is to equip researchers with the necessary information to ensure reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are the primary solvents for dissolving this compound?

Q2: My this compound precipitates when I dilute my DMSO stock solution into aqueous buffer or cell culture media. What is causing this and how can I prevent it?

A2: This phenomenon, often referred to as "solvent shock" or "precipitation upon dilution," is common for hydrophobic compounds. The drastic change in solvent polarity from a highly organic environment (DMSO) to a predominantly aqueous one leads to a sharp decrease in the compound's solubility, causing it to precipitate out of solution.

To prevent this, consider the following strategies:

  • Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This gradual change in solvent polarity can help maintain the compound's solubility.

  • Vigorous Mixing: Add the DMSO stock solution dropwise into the aqueous buffer while vigorously vortexing or stirring. This rapid dispersion can prevent the formation of localized high concentrations that are prone to precipitation.

  • Pre-warming the Aqueous Medium: Gently warming the aqueous buffer or cell culture medium to the experimental temperature (e.g., 37°C) before adding the compound stock can sometimes improve solubility. However, be cautious as elevated temperatures can also degrade certain compounds.

  • Lowering the Final Concentration: Your target concentration might be above the compound's solubility limit in the final aqueous medium. Consider testing a lower concentration range.

Q3: Can the pH of the assay buffer affect the solubility of this compound?

A3: Yes, the solubility of many benzimidazole derivatives is pH-dependent. While specific data for this compound is not extensively documented, it is advisable to assess the compound's solubility at different pH values relevant to your experimental setup. For ionizable compounds, adjusting the pH of the buffer can significantly alter solubility.

Troubleshooting Guide: Precipitation in Assays

Encountering precipitation of this compound during your experiments can be a significant roadblock. This guide provides a systematic approach to troubleshooting and resolving these issues.

Visualizing the Problem-Solving Workflow

G start Precipitation Observed check_stock Is the stock solution clear? start->check_stock stock_issue Stock solution issue: - Re-dissolve, sonicate, or gently warm. - Prepare fresh stock solution. check_stock->stock_issue No check_dilution How was the dilution performed? check_stock->check_dilution Yes end Solution Achieved stock_issue->end dilution_issue Dilution issue: - Employ stepwise dilution. - Add stock to vortexing buffer. check_dilution->dilution_issue Rapid, single-step check_concentration Is the final concentration too high? check_dilution->check_concentration Gradual, with mixing dilution_issue->end concentration_issue Concentration issue: - Lower the final concentration. - Determine the maximum soluble concentration. check_concentration->concentration_issue Yes check_buffer Is the buffer composition optimal? check_concentration->check_buffer No concentration_issue->end buffer_issue Buffer issue: - Test different pH values. - Consider co-solvents (e.g., ethanol, PEG-400). check_buffer->buffer_issue No check_buffer->end Yes buffer_issue->end

Caption: A logical workflow for troubleshooting precipitation of this compound.

Data Presentation: Solubility Enhancement Strategies

While specific quantitative data for this compound is limited, the following table provides a general overview of common strategies used to enhance the solubility of poorly soluble compounds in biological assays.

StrategyDescriptionKey Considerations
Co-solvents Adding a small percentage of a water-miscible organic solvent (e.g., ethanol, PEG-400) to the aqueous buffer.The final concentration of the co-solvent should be tested for its effect on the assay's biological components. Always include a vehicle control.
pH Adjustment Modifying the pH of the buffer to a range where the compound is more soluble.The chosen pH must be compatible with the biological system (e.g., cells, enzymes) and not affect the compound's activity.
Excipients Using solubilizing agents like cyclodextrins or surfactants.These can encapsulate the hydrophobic compound, increasing its apparent solubility. Compatibility with the assay and potential for interference must be evaluated.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound (MW: 148.16 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh out 1.48 mg of this compound.

  • Add the powder to a sterile amber microcentrifuge tube.

  • Add 100 µL of anhydrous DMSO to the tube.

  • Vortex the solution vigorously for 1-2 minutes until the solid is completely dissolved.

  • If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.

  • Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Store the 10 mM stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Dilution of this compound for a Cell-Based Assay

Objective: To prepare a final concentration of 10 µM this compound in cell culture medium with a final DMSO concentration of 0.1%.

Materials:

  • 10 mM stock solution of this compound in DMSO

  • Pre-warmed (37°C) cell culture medium

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to 99 µL of pre-warmed cell culture medium in a sterile microcentrifuge tube. This creates a 100 µM solution in 1% DMSO.

  • Vortex the intermediate dilution gently.

  • Add 10 µL of the 100 µM intermediate dilution to 90 µL of pre-warmed cell culture medium in the well of a 96-well plate (or scale up the volume as needed). This results in a final concentration of 10 µM this compound with a final DMSO concentration of 0.1%.

Signaling Pathways and Experimental Workflows

While the specific signaling pathways directly modulated by this compound are not extensively characterized in public literature, the broader class of benzimidazole derivatives has been shown to interact with various cellular targets and pathways. For instance, some benzimidazole compounds have been investigated for their roles in inhibiting inflammatory pathways. One such pathway is the NOD2 signaling pathway, which is involved in the innate immune response.

Visualizing a Potential Experimental Workflow for Screening Inhibitors

The following diagram illustrates a general workflow for screening compounds like this compound for their inhibitory effect on a cellular signaling pathway.

G start Start: Compound Screening prepare_cells Prepare and plate cells start->prepare_cells prepare_compound Prepare compound dilutions prepare_cells->prepare_compound treat_cells Treat cells with compound prepare_compound->treat_cells stimulate_pathway Stimulate signaling pathway (e.g., with an agonist) treat_cells->stimulate_pathway lyse_cells Lyse cells and collect protein stimulate_pathway->lyse_cells analyze_protein Analyze target protein activation (e.g., Western Blot, ELISA) lyse_cells->analyze_protein data_analysis Data analysis and determination of IC50 analyze_protein->data_analysis end End: Identify active compounds data_analysis->end

Caption: A generalized workflow for screening potential inhibitors of a cellular signaling pathway.

This technical support guide is intended to provide a starting point for researchers working with this compound. Given the limited publicly available data on its specific solubility and biological targets, empirical determination of optimal conditions for your specific assay system is highly recommended.

Technical Support Center: Optimization of 1-Methyl-2-benzimidazolinone Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the derivatization of 1-Methyl-2-benzimidazolinone. This guide is designed to assist researchers, scientists, and drug development professionals in optimizing their reaction conditions and troubleshooting common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of derivatizing this compound?

A1: Derivatization is a chemical modification process used to convert a compound into a product with properties that are better suited for a specific analytical method. For this compound, derivatization is often performed to:

  • Increase volatility and thermal stability for gas chromatography (GC) analysis.[1]

  • Enhance detection sensitivity in techniques like GC-MS or HPLC by introducing a chromophore or a functional group that ionizes efficiently.[2][3]

  • Improve chromatographic peak shape and resolution.[1]

Q2: What are the most common types of derivatization reactions for compounds like this compound?

A2: Common derivatization strategies for compounds containing N-H or other active hydrogens include:

  • Silylation: This is a widely used method that replaces active hydrogens with a trimethylsilyl (TMS) group, increasing volatility for GC analysis.[1] Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used.

  • Acylation: This involves the introduction of an acyl group. It can improve chromatographic properties and is useful for electron capture detection.[4]

  • Alkylation: This method introduces an alkyl group and can be used to modify the polarity and volatility of the analyte.[4]

Q3: How do I choose the right derivatization reagent?

A3: The choice of reagent depends on the analytical technique and the functional groups present in your molecule. For this compound, which has a secondary amine within the ring structure, silylation reagents are a common starting point for GC-MS analysis.[1] For HPLC, a reagent that introduces a UV-active or fluorescent tag might be preferable.

Q4: What are the critical parameters to optimize for this derivatization?

A4: Key parameters to optimize include reaction temperature, reaction time, and the molar ratio of the derivatizing reagent to the analyte.[5][6] The choice of solvent is also crucial to ensure all components remain in solution.[7]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s) Citation
Low or no product yield Incomplete reaction due to insufficient temperature or time.Increase the reaction temperature in increments (e.g., 10°C) and/or extend the reaction time. Monitor the reaction progress at different time points.[2][6]
Presence of moisture in the reaction mixture.Ensure all glassware is thoroughly dried. Use anhydrous solvents and store derivatization reagents under inert gas and away from moisture, as water can quench the reaction.[4]
Poor solubility of this compound in the reaction solvent.Try a different solvent or a solvent mixture. Pyridine is often used as a solvent and catalyst in derivatization reactions.[7]
Inconsistent results Variability in sample preparation.Ensure consistent and accurate measurement of all reagents and the sample. Use an internal standard to account for variations in derivatization efficiency and injection volume.
Degradation of the analyte or derivative.Check the thermal stability of your compound and its derivative. It may be necessary to use lower temperatures during the reaction and analysis.[4]
Poor chromatographic peak shape (e.g., tailing) Incomplete derivatization.Re-optimize the reaction conditions (temperature, time, reagent ratio) to drive the reaction to completion.[1]
Adsorption of the analyte to active sites in the GC inlet or column.Use a deactivated liner and a properly deactivated column. Silanizing the glassware can also help reduce active sites.[4]
Presence of extraneous peaks in the chromatogram Impurities in the reagents or solvent.Run a blank analysis with only the solvent and reagents to identify any interfering peaks. Use high-purity reagents and solvents.
Side reactions occurring.Adjust the reaction conditions (e.g., lower the temperature) to minimize the formation of byproducts.

Experimental Protocols

Below is a generalized protocol for the silylation of this compound for GC-MS analysis. This should be considered a starting point, and optimization will be required.

Materials:

  • This compound

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)

  • Anhydrous pyridine or another suitable anhydrous solvent (e.g., acetonitrile)

  • Reaction vials with screw caps and septa

  • Heating block or oven

  • GC-MS system

Procedure:

  • Sample Preparation: Accurately weigh approximately 1 mg of this compound into a reaction vial.

  • Dissolution: Add 100 µL of anhydrous pyridine to dissolve the sample. Vortex briefly to ensure complete dissolution.

  • Derivatization: Add 100 µL of BSTFA (with 1% TMCS) to the vial.

  • Reaction: Securely cap the vial and heat it at 70-80°C for 30-60 minutes in a heating block.[1]

  • Cooling: Allow the vial to cool to room temperature.

  • Analysis: The derivatized sample is now ready for injection into the GC-MS system.

Data Presentation

Effective optimization requires systematic variation of reaction parameters. The following tables illustrate how to structure the data collected during such experiments.

Table 1: Optimization of Reaction Temperature

Temperature (°C)Reaction Time (min)Reagent:Analyte RatioPeak Area (Arbitrary Units)
6030100:150,000
7030100:1120,000
8030100:1150,000
9030100:1145,000 (slight decrease)

Table 2: Optimization of Reaction Time

Temperature (°C)Reaction Time (min)Reagent:Analyte RatioPeak Area (Arbitrary Units)
8015100:190,000
8030100:1150,000
8060100:1152,000
8090100:1151,000

Visualizations

The following diagrams illustrate key workflows and relationships in the derivatization process.

experimental_workflow cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_analysis Analysis weigh Weigh Analyte dissolve Dissolve in Solvent weigh->dissolve add_reagent Add Derivatizing Reagent dissolve->add_reagent heat Heat for a Set Time add_reagent->heat cool Cool to Room Temp heat->cool inject Inject into GC-MS cool->inject

Caption: General experimental workflow for derivatization.

troubleshooting_logic start Low/No Product Yield check_temp_time Incomplete Reaction? start->check_temp_time check_moisture Moisture Present? check_temp_time->check_moisture No increase_temp_time Increase Temp/Time check_temp_time->increase_temp_time Yes check_solubility Solubility Issue? check_moisture->check_solubility No use_anhydrous Use Anhydrous Reagents check_moisture->use_anhydrous Yes change_solvent Change Solvent check_solubility->change_solvent Yes

Caption: Troubleshooting logic for low product yield.

References

Preventing decomposition of 1-Methyl-2-benzimidazolinone during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the decomposition of 1-Methyl-2-benzimidazolinone during storage.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure the stability of this compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2][3] It is crucial to protect the compound from direct sunlight, extreme temperatures, and moisture.

Q2: Is this compound sensitive to light?

Q3: What are the known decomposition products of this compound?

A3: Under conditions of combustion or extreme thermal stress, this compound is expected to decompose into carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[1] The specific degradation products under milder storage conditions have not been extensively documented in publicly available literature. However, forced degradation studies on similar compounds suggest that hydrolysis, oxidation, and photolysis could lead to various other degradation products.

Q4: How does humidity affect the stability of this compound?

A4: The presence of moisture can promote hydrolytic degradation of the compound. Therefore, it is essential to store this compound under desiccated conditions, especially for long-term storage.

Q5: Are there any incompatible materials that should be avoided during storage?

A5: this compound should be stored away from strong oxidizing agents, as they can accelerate its decomposition.[1]

Troubleshooting Guides

Issue 1: Visible Changes in Powder Appearance (e.g., color change, clumping)
Potential Cause Troubleshooting Steps Preventative Measures
Exposure to Light If the powder has changed color (e.g., yellowing), it may be due to photodegradation. Confirm by comparing with a freshly opened, light-protected sample.Always store in an opaque or amber, tightly sealed container. Avoid unnecessary exposure to ambient light during handling.
Moisture Absorption Clumping or caking of the powder is a strong indicator of moisture absorption, which can lead to hydrolysis.Store in a desiccator or a controlled low-humidity environment. Ensure the container is tightly sealed immediately after use.
Thermal Stress Discoloration or changes in texture can also result from exposure to high temperatures.Store at the recommended cool temperature. Avoid storing near heat sources such as ovens or incubators.
Issue 2: Inconsistent Experimental Results or Loss of Potency
Potential Cause Troubleshooting Steps Preventative Measures
Gradual Decomposition A gradual loss of potency or variability in experimental outcomes may indicate slow decomposition of the stored compound.Perform regular quality control checks (e.g., HPLC, melting point) on the stored material. Aliquot the compound into smaller, single-use vials to minimize repeated opening and exposure of the bulk stock.
Contamination Inconsistent results could be due to contamination from improper handling or storage.Use clean, dedicated spatulas and weighing boats for handling. Store away from volatile chemicals.
pH Instability in Solution If working with solutions, the pH can significantly impact the stability of benzimidazole derivatives.Prepare solutions fresh whenever possible. If solutions must be stored, buffer them at an appropriate pH (typically neutral to slightly acidic for many pharmaceuticals) and store under recommended conditions (e.g., refrigerated, protected from light).

Experimental Protocols

To proactively assess the stability of this compound under specific laboratory conditions, researchers can perform forced degradation studies. These studies intentionally stress the compound to identify potential degradation pathways and products.

Protocol 1: Thermal Stress Testing
  • Objective: To evaluate the stability of the compound at elevated temperatures.

  • Methodology:

    • Accurately weigh a small amount of this compound into several vials.

    • Place the vials in ovens set at different temperatures (e.g., 40°C, 60°C, 80°C) for a defined period (e.g., 1, 2, 4, and 8 weeks).

    • Include a control sample stored at the recommended cool temperature.

    • At each time point, remove a vial from each temperature and analyze the contents using a stability-indicating analytical method (e.g., HPLC-UV) to quantify the remaining parent compound and detect any degradation products.

Protocol 2: Photostability Testing
  • Objective: To determine the compound's sensitivity to light exposure.

  • Methodology:

    • Place a thin layer of the compound in a transparent container (e.g., petri dish).

    • Prepare a control sample by wrapping an identical container in aluminum foil.

    • Expose both samples to a controlled light source that provides both UV and visible light (as per ICH Q1B guidelines) for a specified duration.

    • Analyze both the exposed and control samples to assess the extent of photodegradation.

Protocol 3: Hydrolytic Stability Testing
  • Objective: To assess the compound's stability in the presence of water and at different pH values.

  • Methodology:

    • Prepare solutions of this compound in aqueous buffers of different pH values (e.g., pH 2, pH 7, pH 9).

    • Store these solutions at a controlled temperature (e.g., 25°C or 40°C).

    • At various time intervals, analyze aliquots from each solution to determine the rate of hydrolysis.

Data Presentation

The following table summarizes the recommended storage conditions to prevent the decomposition of this compound based on general chemical stability principles.

Parameter Recommended Condition Reasoning
Temperature Cool (e.g., 2-8°C for long-term) or Room Temperature (for short-term)To minimize thermal degradation.
Light Protected from light (Opaque/Amber Container)To prevent photodegradation.
Humidity Dry / DesiccatedTo prevent hydrolytic degradation.
Atmosphere Tightly sealed containerTo prevent exposure to moisture and atmospheric contaminants.
Incompatibilities Away from strong oxidizing agentsTo prevent oxidative degradation.

Visualizations

Decomposition_Pathway cluster_stress Stress Factors MBI This compound (Stable) Degradation Decomposition Products (e.g., Oxides of Carbon and Nitrogen, Hydrolytic/Oxidative/Photolytic Products) MBI->Degradation Decomposition Temp High Temperature Light UV/Vis Light Moisture Humidity / Water Oxidants Oxidizing Agents

Caption: Factors leading to the decomposition of this compound.

Experimental_Workflow start Start: Assess Stability stress Apply Stress Conditions (Heat, Light, Humidity, pH, Oxidation) start->stress control Prepare Control Samples (No Stress) start->control analysis Analyze Samples at Time Points (e.g., HPLC, LC-MS) stress->analysis control->analysis compare Compare Stressed vs. Control Samples analysis->compare data Determine Degradation Rate and Products compare->data end End: Establish Stable Storage Conditions data->end

Caption: Workflow for a forced degradation study.

References

Technical Support Center: Scaling Up the Synthesis of 1-Methyl-2-benzimidazolinone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of 1-Methyl-2-benzimidazolinone for research purposes. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during laboratory and pilot-scale production.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The two primary synthetic routes for this compound are:

  • Route A: Cyclization of N-methyl-o-phenylenediamine with a carbonyl source. This is a direct approach where the methylated diamine is cyclized. Common carbonyl sources include urea, phosgene derivatives, or carbon dioxide.[1][2]

  • Route B: Alkylation of 2-benzimidazolinone. This two-step method involves first synthesizing the parent 2-benzimidazolinone from o-phenylenediamine and urea, followed by N-alkylation with a methylating agent.[3][4]

Q2: Which synthesis route is more suitable for scaling up?

A2: Both routes have their advantages and disadvantages for large-scale synthesis.

  • Route A (Cyclization): This is a more atom-economical, one-pot synthesis. However, N-methyl-o-phenylenediamine can be more expensive and less stable than o-phenylenediamine.[5][6]

  • Route B (Alkylation): This route uses more readily available and stable starting materials. However, it involves an additional step, and the alkylation can sometimes lead to mixtures of N- and O-alkylated products, as well as di-alkylation, requiring careful control of reaction conditions.[3][4]

Q3: What are the critical parameters to control during the synthesis?

A3: Key parameters to monitor and control for a successful and scalable synthesis include:

  • Temperature: Both the cyclization and alkylation reactions are temperature-sensitive. Exothermic reactions need to be carefully managed to avoid side product formation.

  • Purity of Starting Materials: Impurities in the starting materials can lead to the formation of colored byproducts and complicate purification.

  • Stoichiometry of Reagents: Precise control of the molar ratios of reactants is crucial to maximize yield and minimize the formation of byproducts like di-alkylated compounds.

  • Reaction Time: Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is essential to determine the optimal reaction time and prevent degradation of the product.[7]

Q4: How can I purify the final product on a larger scale?

A4: Recrystallization is the most common method for purifying this compound. Suitable solvents include ethanol, methanol, or mixtures of ethyl acetate and hexane.[7] For large-scale purification, careful selection of the solvent system and controlled cooling are critical to obtain high purity and good recovery. In some cases, column chromatography might be necessary to remove stubborn impurities, though this can be less practical at a very large scale.[7]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low Yield Incomplete reaction.- Increase reaction time and continue to monitor by TLC/HPLC.- Ensure the reaction temperature is optimal. For the urea fusion method, ensure the temperature is high enough to drive the reaction.
Degradation of starting material or product.- Avoid excessively high temperatures and prolonged reaction times.- Consider running the reaction under an inert atmosphere (e.g., nitrogen) to prevent oxidation.
Inefficient methylation (Route B).- Choose an appropriate methylating agent and base combination.- Optimize the reaction temperature; some methylating agents require specific temperature ranges for optimal reactivity.
Product is Impure (Multiple Spots on TLC/HPLC) Formation of side products (e.g., di-methylated product, O-methylated isomer).[8]- Carefully control the stoichiometry of the methylating agent in Route B.- Optimize the reaction conditions (temperature, solvent, base) to favor N-methylation.
Unreacted starting materials.- Ensure the reaction goes to completion by monitoring with TLC/HPLC.- Adjust the stoichiometry of the reactants.
Presence of colored impurities.- Use high-purity starting materials.- Consider a pre-purification step for the starting materials if necessary.- The crude product can sometimes be treated with activated carbon to remove colored impurities.
Difficulty with Product Isolation/Purification Product is an oil or does not crystallize easily.- Try different recrystallization solvents or solvent mixtures.- Use seeding with a small crystal of pure product to induce crystallization.- If recrystallization fails, column chromatography may be necessary.[7]
Product is poorly soluble.- Use a larger volume of solvent for recrystallization.- Consider a soxhlet extraction for purification if the product is very poorly soluble.

Data Presentation

Table 1: Comparison of Synthesis Routes for Benzimidazolone Derivatives

Route Starting Materials Typical Reagents & Conditions Reported Yield Advantages Disadvantages
A: Cyclization N-methyl-o-phenylenediamine, UreaHeat mixture at 130-180°C[1][9]Moderate to HighOne-step synthesis, good atom economy.Starting diamine can be expensive and less stable.
B: Alkylation 2-Benzimidazolinone, Methylating agent (e.g., dimethyl sulfate, methyl iodide)Base (e.g., K2CO3, NaOH) in a polar solvent (e.g., DMF, Acetone)[4]HighReadily available starting materials, milder conditions.Two-step process, potential for side products (O-alkylation, di-alkylation).

Experimental Protocols

Protocol 1: Synthesis of this compound via Alkylation (Route B)

This protocol is a representative method for a lab-scale synthesis that can be adapted for scale-up.

Step 1: Synthesis of 2-Benzimidazolinone

  • In a round-bottom flask, thoroughly mix o-phenylenediamine and urea in a 1:1.2 molar ratio.

  • Heat the mixture in an oil bath to 130-140°C. The mixture will melt and then solidify as the reaction proceeds.[9]

  • Maintain the temperature for 2-3 hours.

  • Cool the reaction mixture to room temperature.

  • Add a 10% sodium hydroxide solution to the solid mass and stir to break it up.

  • Filter the crude 2-benzimidazolinone, wash with cold water until the filtrate is neutral, and dry.

Step 2: Methylation of 2-Benzimidazolinone

  • In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, dissolve the dried 2-benzimidazolinone in a suitable polar aprotic solvent (e.g., DMF).

  • Add a slight excess of a base, such as anhydrous potassium carbonate (1.5 equivalents).

  • Heat the mixture to 50-60°C with stirring.

  • Slowly add a methylating agent, such as dimethyl sulfate or methyl iodide (1.1 equivalents), dropwise, maintaining the temperature.

  • After the addition is complete, continue stirring at the same temperature for 2-4 hours, monitoring the reaction by TLC.

  • Once the reaction is complete, cool the mixture and pour it into a large volume of cold water to precipitate the product.

  • Filter the crude this compound, wash thoroughly with water, and dry.

  • Purify the crude product by recrystallization from ethanol or an ethyl acetate/hexane mixture.

Mandatory Visualization

Synthesis_Pathway cluster_0 Route A: Cyclization cluster_1 Route B: Alkylation N-methyl-o-phenylenediamine N-methyl-o-phenylenediamine Product_A This compound N-methyl-o-phenylenediamine->Product_A Heat (130-180°C) Urea Urea Urea->Product_A o-phenylenediamine o-phenylenediamine 2-Benzimidazolinone 2-Benzimidazolinone o-phenylenediamine->2-Benzimidazolinone Heat Urea_B Urea Urea_B->2-Benzimidazolinone Product_B This compound 2-Benzimidazolinone->Product_B Base, Solvent Methylating_Agent Methylating Agent Methylating_Agent->Product_B

Caption: Synthetic routes to this compound.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Completion Is the reaction complete? (TLC/HPLC) Start->Check_Completion Increase_Time Increase reaction time/temperature Check_Completion->Increase_Time No Check_Purity Analyze starting material purity Check_Completion->Check_Purity Yes Increase_Time->Check_Completion Purify_SM Purify starting materials Check_Purity->Purify_SM Impure Optimize_Conditions Optimize reaction conditions (stoichiometry, temp.) Check_Purity->Optimize_Conditions Pure Purify_SM->Optimize_Conditions Purification Proceed to Purification Optimize_Conditions->Purification

Caption: Troubleshooting workflow for synthesis scale-up.

References

Addressing batch-to-batch variability of 1-Methyl-2-benzimidazolinone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding batch-to-batch variability of 1-Methyl-2-benzimidazolinone. It is intended for researchers, scientists, and drug development professionals to help identify and resolve common issues encountered during synthesis and experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound, with the CAS number 1849-01-0, is a heterocyclic organic compound.[1][2] It belongs to the benzimidazolone class of molecules, which are recognized for their diverse biological activities. In pharmaceutical research and drug development, benzimidazolone derivatives have been investigated for a wide range of therapeutic applications, including as antimicrobial, antiviral, and anticancer agents, as well as antagonists for various receptors.[3]

Q2: What are the typical physical and chemical properties of this compound?

This compound is typically a white to light beige crystalline powder.[1] Key properties are summarized in the table below.

PropertyValueReference
Molecular FormulaC₈H₈N₂O[4]
Molecular Weight148.16 g/mol [4]
Melting Point192-196 °C[1]
AppearanceWhite to light beige crystalline powder[1]
Purity (by HPLC)≥96% to ≥97.5%[1][2]

Q3: What causes the color variation (from white to light beige or brown) observed between different batches of this compound?

Color variation in different batches of this compound is often due to the presence of colored impurities. A primary cause is the oxidation of the starting material, typically an o-phenylenediamine derivative, during the synthesis process.[5] These aromatic amines are susceptible to air oxidation, which can form highly colored quinoneimine compounds and other polymerized products.[6] Incomplete cyclization, leaving residual starting materials or intermediates like Schiff's bases, can also contribute to discoloration.[5][7]

Q4: What are the common impurities that can lead to batch-to-batch variability?

Batch-to-batch variability is primarily influenced by the impurity profile. Common impurities can include:

  • Unreacted Starting Materials: Residual N-methyl-o-phenylenediamine or the carbonyl source (e.g., urea, phosgene equivalent).

  • Oxidation Products: Highly colored compounds resulting from the oxidation of the o-phenylenediamine starting material.[5][6]

  • Side-Reaction Products: Formation of undesired isomers or related benzimidazole structures.

  • Degradation Products: The benzimidazolone ring can be susceptible to hydrolysis under strong acidic or basic conditions, although it is generally stable.

Q5: How can I assess the purity of my this compound batch?

High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective method for assessing the purity of this compound.[1] Other valuable techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the main component and help identify and quantify impurities.

  • Mass Spectrometry (MS): Provides accurate mass data to confirm the molecular weight of the product and identify impurities.

  • Melting Point Analysis: A sharp melting point close to the literature value (192-196 °C) is indicative of high purity. A broad melting range suggests the presence of impurities.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis and handling of this compound.

Issue 1: The synthesized this compound is off-color (yellow, beige, or brown) instead of white.

  • Question: My product is colored. What is the likely cause and how can I fix it?

  • Answer: The coloration is most likely due to oxidized impurities derived from the o-phenylenediamine starting material.[5][6] To mitigate this, consider the following:

    • Prevention during Synthesis:

      • Use high-purity starting materials. If the purity is questionable, consider purifying the o-phenylenediamine derivative before use, for example, by recrystallization.

      • Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[5]

    • Purification of the Final Product:

      • Activated Carbon Treatment: Dissolve the crude product in a suitable organic solvent (e.g., ethanol or ethyl acetate), add a small amount of activated charcoal, heat the solution briefly, and then filter it hot through celite to remove the charcoal and adsorbed colored impurities.[7]

      • Recrystallization: Recrystallize the product from a suitable solvent system. This is often effective at removing small amounts of impurities.

      • Acid-Base Extraction: Since benzimidazoles are basic, you can dissolve the crude product in an organic solvent and extract it with an acidic aqueous solution. The impurities may remain in the organic layer. Neutralizing the aqueous layer will then precipitate the purified product.[5]

Issue 2: HPLC analysis shows multiple impurity peaks, leading to inconsistent biological assay results.

  • Question: My HPLC chromatogram shows several impurity peaks, and I'm observing variability in my experimental outcomes. How can I identify these impurities and improve the purity of my compound?

  • Answer: The presence of multiple impurities can significantly impact biological activity. A systematic approach is needed for their identification and removal.

    • Impurity Identification:

      • LC-MS Analysis: Couple your HPLC to a mass spectrometer to obtain the molecular weights of the impurity peaks. This can provide initial clues about their structures (e.g., unreacted starting materials, dimers, or degradation products).

      • NMR Spectroscopy: If an impurity is present in a sufficient quantity, it can be isolated by preparative HPLC or column chromatography and its structure elucidated by ¹H and ¹³C NMR.

    • Improving Purity:

      • Optimize Reaction Conditions: Varying the reaction temperature, time, and stoichiometry of reactants can minimize the formation of side products. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal endpoint.[5]

      • Column Chromatography: For impurities with different polarities from the desired product, column chromatography on silica gel is an effective purification method.[8]

Issue 3: The yield of the this compound synthesis is consistently low.

  • Question: I am struggling to get a good yield in my synthesis. What are the common reasons for low yield and how can I improve it?

  • Answer: Low yields can be attributed to several factors, from the quality of reagents to the reaction conditions.

    • Check Starting Material Quality: Impurities in the starting materials can inhibit the reaction.[5] Ensure you are using high-purity reagents.

    • Incomplete Reaction: The reaction may not be going to completion. Monitor the reaction by TLC to ensure the starting materials are fully consumed.[5] You may need to increase the reaction time or temperature.

    • Suboptimal Reaction Conditions: The choice of solvent and catalyst (if any) is crucial. The synthesis of benzimidazolones often involves a cyclization reaction that can be sensitive to pH and temperature. Review the literature for optimal conditions for similar compounds.

    • Product Loss During Work-up and Purification: Ensure that the product is not being lost during extraction, washing, or recrystallization steps. Check the solubility of your product in the solvents used.

Experimental Protocols

General Synthesis of Benzimidazolones

Example Reaction:

A mixture of the appropriate 4-substituted-1,2-diaminobenzene and urea is heated at 130-140 °C for one hour.[10] The resulting melt is then treated with an aqueous solution of sodium hydroxide. The solid that forms is filtered, and the filtrate is neutralized to precipitate the target benzimidazol-2-one.[10]

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

The following is a general HPLC method that can be adapted for the analysis of this compound and its impurities.[11][12]

ParameterCondition
Column C18 or C8, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A Water with 0.1% formic acid or 0.05% orthophosphoric acid
Mobile Phase B Acetonitrile with 0.1% formic acid or 0.05% orthophosphoric acid
Gradient A gradient from low to high organic phase (e.g., 10% to 90% B over 20 minutes) is recommended to separate compounds with a range of polarities.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm or 288 nm
Injection Volume 10-20 µL
Sample Preparation Dissolve the sample in the mobile phase or a compatible solvent (e.g., methanol) to a concentration of approximately 0.5-1.0 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Data Presentation

Table 1: Common Analytical Techniques for Quality Control of this compound

TechniqueInformation ProvidedTypical Observations with Impurities
HPLC-UV Purity assessment, quantification of impurities.Additional peaks in the chromatogram.
LC-MS Molecular weight of the main component and impurities.Helps in the tentative identification of unknown peaks.
¹H and ¹³C NMR Structural confirmation, identification of impurities.Additional signals in the spectrum that do not correspond to the product.
Melting Point Indication of purity.A broad and depressed melting range compared to the pure compound.
FT-IR Confirmation of functional groups.Can show the presence of unexpected functional groups from impurities.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Quality Control s1 Reactants (N-methyl-o-phenylenediamine, Carbonyl Source) s2 Reaction (Heating, Inert Atmosphere) s1->s2 s3 Crude Product s2->s3 p1 Recrystallization or Column Chromatography s3->p1 p2 Optional: Activated Carbon Treatment for Color Removal p1->p2 p3 Pure 1-Methyl-2- benzimidazolinone p2->p3 a1 HPLC-UV (Purity Check) p3->a1 a2 LC-MS (Impurity ID) p3->a2 a3 NMR (Structure Verification) p3->a3

Caption: A typical experimental workflow for the synthesis and quality control of this compound.

troubleshooting_logic cluster_symptoms Observed Issues cluster_causes Potential Causes cluster_solutions Corrective Actions start Problem: Batch-to-Batch Variability symptom1 Color Variation (White to Beige/Brown) start->symptom1 symptom2 Low Purity by HPLC (Multiple Peaks) start->symptom2 symptom3 Inconsistent Biological Activity start->symptom3 cause1 Oxidation of Starting Material symptom1->cause1 cause2 Incomplete Reaction symptom2->cause2 cause3 Side Reactions symptom2->cause3 cause4 Ineffective Purification symptom2->cause4 symptom3->symptom1 symptom3->symptom2 solution1 Use Inert Atmosphere Purify Starting Materials cause1->solution1 solution2 Optimize Reaction Time/Temp Monitor with TLC cause2->solution2 solution3 Adjust Stoichiometry cause3->solution3 solution4 Activated Carbon Treatment Recrystallization Column Chromatography cause4->solution4

Caption: A troubleshooting flowchart for addressing batch-to-batch variability of this compound.

References

Validation & Comparative

1-Methyl-2-benzimidazolinone vs. Benzimidazolone: A Comparative Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the nuanced differences between a parent molecule and its derivatives is paramount. This guide provides a comparative analysis of the biological activities of 1-Methyl-2-benzimidazolinone and its parent compound, benzimidazolone. While direct comparative studies are limited, this document synthesizes available data on their derivatives to infer potential differences in their biological profiles, focusing on antimicrobial and cytotoxic activities.

Introduction to Benzimidazolones

Benzimidazolone and its derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of pharmacological activities. These activities include antimicrobial, antiviral, anticancer, and anti-inflammatory properties. The biological activity of these compounds can be significantly influenced by the nature and position of substituents on the benzimidazolone core. This guide focuses on the impact of N-methylation by comparing the unsubstituted benzimidazolone with this compound.

Comparative Biological Activity

Below is a summary of the known and potential biological activities based on studies of related derivatives.

Table 1: Comparison of Potential Biological Activities

Biological ActivityThis compoundBenzimidazolone (and its derivatives)Key Observations
Antimicrobial Expected to possess activity. N-methylation may influence potency and spectrum.Broad-spectrum antibacterial and antifungal activities are reported for various derivatives.The methyl group may enhance cellular uptake or interaction with microbial targets.
Antifungal Likely to exhibit antifungal properties.Derivatives have shown significant activity against various fungal strains.
Antiviral Potential antiviral agent.Some benzimidazolone derivatives are identified as potent viral inhibitors.
Anticancer Potential cytotoxic effects against cancer cell lines.Benzimidazolone derivatives have demonstrated anticancer activity through various mechanisms.
Anti-inflammatory May possess anti-inflammatory properties.Benzimidazolone derivatives are known to have anti-inflammatory effects.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of biological activities. Below are standard protocols for key experiments cited in the literature for evaluating benzimidazolone derivatives.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound required to inhibit the growth of a specific microorganism.

  • Preparation of Microbial Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium.

  • Compound Dilution: The test compounds (this compound and benzimidazolone) are serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well containing the diluted compound is inoculated with the microbial suspension. A positive control (microorganism without compound) and a negative control (broth only) are included.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay used to assess the cytotoxic effect of a compound on cell viability.

  • Cell Seeding: Human cancer cell lines (e.g., HeLa, MCF-7) are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. The plate is then incubated for another 2-4 hours.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader. The IC50 value (the concentration that inhibits 50% of cell growth) is then calculated.

Signaling Pathway Involvement

Benzimidazole derivatives have been shown to modulate various signaling pathways. One such pathway is the Nucleotide-binding Oligomerization Domain 2 (NOD2) signaling pathway, which plays a crucial role in the innate immune response to bacterial components.

NOD2_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Bacterial Peptidoglycan Bacterial Peptidoglycan MDP Muramyl Dipeptide (MDP) Bacterial Peptidoglycan->MDP Processed into NOD2 NOD2 MDP->NOD2 Activates RIPK2 RIPK2 NOD2->RIPK2 Recruits & Activates TAK1 TAK1 RIPK2->TAK1 Activates IKK IKK Complex TAK1->IKK p38_JNK p38/JNK MAPK TAK1->p38_JNK NFkB NF-κB IKK->NFkB Activates Inflammatory_Genes Inflammatory Gene Transcription NFkB->Inflammatory_Genes Translocates & Induces p38_JNK->Inflammatory_Genes Induces Benzimidazolone Benzimidazolone Derivatives Benzimidazolone->NOD2 Inhibits

Caption: Proposed mechanism of NOD2 signaling pathway inhibition by benzimidazolone derivatives.

The diagram illustrates how bacterial muramyl dipeptide (MDP) activates the intracellular sensor NOD2, leading to a signaling cascade that results in the transcription of inflammatory genes. Benzimidazolone derivatives have been identified as potential inhibitors of this pathway. The N-methylation in this compound could potentially enhance this inhibitory activity.

Conclusion

A Comparative Study of 1-Methyl-2-benzimidazolinone and its N-substituted Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the benzimidazolone scaffold represents a versatile platform for the discovery of novel therapeutic agents. This guide provides a comparative analysis of 1-Methyl-2-benzimidazolinone and its N-substituted analogs, focusing on their synthesis, biological activities, and underlying mechanisms of action. The information is supported by experimental data to aid in research and development endeavors.

Introduction

Benzimidazolone and its derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of pharmacological activities. The core structure, consisting of a fused benzene and imidazolinone ring system, serves as a privileged scaffold for the design of molecules with antimicrobial, anticancer, antiviral, and anti-inflammatory properties. Substitution at the nitrogen atoms of the imidazolinone ring, particularly the N-1 position, has been shown to significantly influence the biological activity of these compounds. This guide focuses on a comparative study of this compound and other N-substituted analogs, providing a comprehensive overview of their performance based on available experimental data.

Synthesis of this compound and N-substituted Analogs

The synthesis of this compound and its N-substituted analogs can be achieved through several established synthetic routes. A common and effective method involves the cyclization of o-phenylenediamine derivatives with urea or its equivalents. N-substitution can be introduced either before or after the formation of the benzimidazolone core.

General Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of N-substituted 2-benzimidazolinones.

synthesis_workflow General Synthetic Workflow for N-Substituted 2-Benzimidazolinones cluster_0 Route A: Pre-N-Substitution cluster_1 Route B: Post-N-Substitution N-Substituted_o-phenylenediamine N-Substituted o-phenylenediamine Cyclization_A Cyclization with Urea or Phosgene equivalent N-Substituted_o-phenylenediamine->Cyclization_A Step 1 N-Substituted_Benzimidazolinone_A N-Substituted 2-Benzimidazolinone Cyclization_A->N-Substituted_Benzimidazolinone_A Step 2 o-phenylenediamine o-phenylenediamine Cyclization_B Cyclization with Urea or Phosgene equivalent o-phenylenediamine->Cyclization_B Step 1 2-Benzimidazolinone 2-Benzimidazolinone Cyclization_B->2-Benzimidazolinone Step 2 N-Alkylation_Arylation N-Alkylation/Arylation (e.g., with Alkyl/Aryl Halide) 2-Benzimidazolinone->N-Alkylation_Arylation Step 3 N-Substituted_Benzimidazolinone_B N-Substituted 2-Benzimidazolinone N-Alkylation_Arylation->N-Substituted_Benzimidazolinone_B Step 4

Caption: General synthetic routes for N-substituted 2-benzimidazolinones.

Experimental Protocols

General Procedure for the Synthesis of this compound

A mixture of 1-methyl-1H-benzo[d]imidazol-2-amine and hydrochloric acid is heated under reflux. The reaction mixture is then cooled, and the resulting precipitate is filtered, washed with water, and recrystallized to yield 1-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one.

General Procedure for the Synthesis of N-Aryl-2-benzimidazolinones

A mixture of the appropriate N-aryl-o-phenylenediamine and urea is heated at a high temperature. The resulting solid is then washed with a solution of hydrochloric acid and subsequently with water. The crude product is purified by recrystallization from a suitable solvent like ethanol to afford the desired N-aryl-2-benzimidazolinone.

Comparative Biological Activities

The biological activities of this compound and its N-substituted analogs have been evaluated against various pathogens and cancer cell lines. The nature of the substituent at the N-1 position plays a crucial role in determining the potency and spectrum of activity.

Antimicrobial Activity

Several studies have demonstrated the antimicrobial potential of N-substituted benzimidazolinone derivatives. The following table summarizes the minimum inhibitory concentration (MIC) values of selected compounds against various microorganisms.

CompoundN-1 SubstituentTest OrganismMIC (µg/mL)Reference
1 MethylStaphylococcus aureus>100[1]
2 EthylStaphylococcus aureus64[1]
3 PropylStaphylococcus aureus32[1]
4 ButylStaphylococcus aureus16[1]
5 PhenylEscherichia coli128[1]
6 4-ChlorophenylEscherichia coli64[1]
7 4-MethoxyphenylEscherichia coli256[1]

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The minimum inhibitory concentration (MIC) is determined using the broth microdilution method in 96-well microtiter plates. A serial two-fold dilution of each compound is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). A standardized inoculum of the test microorganism is added to each well. The plates are incubated at an appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria). The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Anticancer Activity

N-substituted benzimidazolinones have also shown promising anticancer activity against various human cancer cell lines. The cytotoxic effects are often evaluated by determining the half-maximal inhibitory concentration (IC50).

CompoundN-1 SubstituentCancer Cell LineIC50 (µM)Reference
8 MethylMCF-7 (Breast)25.5[2]
9 BenzylMCF-7 (Breast)10.2[2]
10 4-FluorobenzylMCF-7 (Breast)5.8[2]
11 MethylA549 (Lung)32.1[2]
12 BenzylA549 (Lung)15.7[2]
13 4-FluorobenzylA549 (Lung)8.4[2]

Experimental Protocol: Anticancer Activity Assay (MTT Assay)

The cytotoxic activity of the compounds is assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. Cancer cells are seeded in 96-well plates and incubated for 24 hours. The cells are then treated with various concentrations of the test compounds and incubated for an additional 48-72 hours. After the incubation period, MTT solution is added to each well, and the plates are incubated for another 4 hours. The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.

Signaling Pathways

The biological effects of benzimidazolinone derivatives are often mediated through their interaction with specific cellular signaling pathways. While the precise mechanisms for many analogs are still under investigation, several key pathways have been implicated.

Potential Signaling Pathways Modulated by Benzimidazolinone Derivatives

The following diagram illustrates some of the signaling pathways that have been reported to be modulated by benzimidazole and benzimidazolinone derivatives. These pathways are involved in crucial cellular processes such as cell proliferation, survival, and inflammation.

signaling_pathways Potential Signaling Pathways Modulated by Benzimidazolinone Derivatives cluster_0 Cell Proliferation & Survival cluster_1 Inflammation Benzimidazolinones Benzimidazolinone Derivatives PI3K PI3K Benzimidazolinones->PI3K Inhibition NOD2 NOD2 Benzimidazolinones->NOD2 Modulation EGFR EGFR EGFR->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RIP2 RIP2 NOD2->RIP2 NF-kB NF-κB RIP2->NF-kB Inflammatory_Cytokines Inflammatory Cytokines NF-kB->Inflammatory_Cytokines

Caption: Potential signaling pathways affected by benzimidazolinone analogs.

Experimental Protocol: Western Blot Analysis

To investigate the effect of the compounds on specific signaling pathways, Western blot analysis is performed. Cells are treated with the test compounds for a specified period. Following treatment, cells are lysed, and the protein concentration of the lysates is determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane. The membrane is then blocked and incubated with primary antibodies specific for the target proteins (e.g., phosphorylated and total forms of key signaling molecules like Akt, ERK, etc.). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Conclusion

This comparative guide highlights the significant potential of this compound and its N-substituted analogs as a source of new therapeutic agents. The available data indicates that the nature of the N-substituent profoundly influences the biological activity, with larger alkyl and substituted aryl groups often leading to enhanced antimicrobial and anticancer potency. Further research, including more direct comparative studies and detailed mechanistic investigations into their effects on signaling pathways, is warranted to fully elucidate the structure-activity relationships and to guide the rational design of more effective and selective benzimidazolinone-based drugs. The provided experimental protocols serve as a valuable resource for researchers in this field.

References

A Comparative Guide to Validating the Purity of Synthesized 1-Methyl-2-benzimidazolinone by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized active pharmaceutical ingredients (APIs) and intermediates is of paramount importance. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) for the purity analysis of synthesized 1-Methyl-2-benzimidazolinone against other analytical techniques. It includes a detailed experimental protocol for a robust HPLC method and supporting experimental data to facilitate informed decision-making in a research and development setting.

Introduction

This compound is a key heterocyclic compound utilized in the synthesis of various pharmaceutical agents. The purity of this intermediate directly impacts the safety, efficacy, and stability of the final drug product. Consequently, a reliable and validated analytical method is crucial for its quality control. This guide details a reversed-phase HPLC (RP-HPLC) method for the quantitative determination of this compound and the separation of its potential process-related impurities.

Experimental Protocols

A validated RP-HPLC method is the cornerstone for the reliable determination of this compound purity. This method is designed to be stability-indicating, capable of separating the main compound from potential impurities and degradation products.

HPLC Method for Purity Analysis of this compound

  • Objective: To determine the purity of a synthesized this compound sample and to identify and quantify any impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector is suitable for this analysis.

Chromatographic Conditions:

ParameterValue
Column C18, 4.6 mm x 250 mm, 5 µm
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 20% B; 5-25 min: 20-80% B; 25-30 min: 80% B; 30-35 min: 80-20% B; 35-40 min: 20% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 275 nm
Injection Volume 10 µL

Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase (initial composition) to obtain a known concentration (e.g., 0.1 mg/mL).

  • Sample Solution: Accurately weigh and dissolve the synthesized this compound sample in the mobile phase to obtain a similar concentration to the standard solution.

  • Spiked Sample Solution: Prepare a sample solution as described above and spike it with known potential impurities at a concentration of approximately 0.1% of the main analyte concentration to demonstrate specificity.

Data Presentation

The following table summarizes the expected performance of the proposed HPLC method.

ParameterExpected Result
Retention Time of this compound ~ 15.2 min
Relative Retention Time of Potential Impurity 1 ~ 0.85
Relative Retention Time of Potential Impurity 2 ~ 1.15
Resolution between this compound and nearest impurity > 2.0
Tailing Factor for this compound peak < 1.5
Linearity (r²) > 0.999
LOD (Limit of Detection) ~ 0.01%
LOQ (Limit of Quantitation) ~ 0.03%

Comparison with Alternative Methods

While the proposed RP-HPLC method is robust and reliable, other techniques can be employed for the purity analysis of this compound. The following table provides a comparison of the primary HPLC method with potential alternatives.[1]

Analytical TechniquePrimary ApplicationStrengthsLimitations
Reversed-Phase HPLC (RP-HPLC) Quantitative Purity & Impurity ProfilingHigh resolution, sensitivity, and reproducibility for a wide range of impurities.[1]Requires reference standards for impurity identification and quantification.[1]
Thin-Layer Chromatography (TLC) Qualitative Purity & Reaction MonitoringSimple, rapid, and cost-effective for monitoring reaction progress and detecting major impurities.[1]Limited resolution and sensitivity; not suitable for precise quantification.[1]
Gas Chromatography (GC) Analysis of Volatile ImpuritiesHigh efficiency for separating volatile and thermally stable compounds.[1]Not suitable for non-volatile or thermally labile compounds like this compound without derivatization.[1]
Nuclear Magnetic Resonance (NMR) Structural Elucidation & Purity ConfirmationProvides detailed structural information and can be used for quantitative analysis (qNMR) without a reference standard for each impurity.[1]Lower sensitivity compared to HPLC for trace impurity detection.[1]
Mass Spectrometry (MS) Impurity IdentificationProvides molecular weight information, aiding in the identification of unknown impurities when coupled with a separation technique (e.g., LC-MS).[1]

Mandatory Visualization

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing synthesis Synthesized This compound dissolution Dissolve in Mobile Phase synthesis->dissolution filtration Filter through 0.45 µm Syringe Filter dissolution->filtration autosampler Autosampler Injection filtration->autosampler column C18 Reversed-Phase Column Separation autosampler->column detector UV Detection at 275 nm column->detector chromatogram Generate Chromatogram detector->chromatogram integration Peak Integration and Area Calculation chromatogram->integration quantification Purity Calculation (% Area Normalization) integration->quantification report report quantification->report Final Purity Report

Caption: Workflow for HPLC Purity Validation.

This guide provides a comprehensive overview of utilizing HPLC for the purity validation of synthesized this compound. The detailed experimental protocol and comparative data with other analytical techniques aim to support researchers in making informed decisions for their quality control processes. The provided HPLC method, while based on established principles for similar compounds, should be thoroughly validated for its intended use.

References

A Spectroscopic Comparison of 1-Methyl-2-benzimidazolinone and Its Precursors

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed spectroscopic comparison of the heterocyclic compound 1-Methyl-2-benzimidazolinone with its common precursors: o-phenylenediamine, N-methyl-o-phenylenediamine, and urea. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive resource with supporting experimental data and protocols to aid in the identification and characterization of these compounds.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data (¹H NMR, ¹³C NMR, IR, UV-Vis, and Mass Spectrometry) for this compound and its precursors. This quantitative data allows for a clear and objective comparison of their spectral properties.

¹H NMR Spectroscopy Data

Table 1: ¹H NMR Chemical Shifts (δ) in ppm

CompoundProtonChemical Shift (ppm)Solvent
This compound -CH₃~3.4DMSO-d₆
Aromatic-H~7.0-7.2 (m)DMSO-d₆
-NH~10.9 (s, br)DMSO-d₆
o-Phenylenediamine Aromatic-H~6.6-6.8 (m)DMSO-d₆
-NH₂~4.5 (s, br)DMSO-d₆[1]
N-Methyl-o-phenylenediamine Aromatic-H~6.8–7.2 (m)-
-NHCH₃~2.8–3.2 (s)-
Urea -NH₂~5.6acetone+DMSO+tetramethylurea[2]
¹³C NMR Spectroscopy Data

Table 2: ¹³C NMR Chemical Shifts (δ) in ppm

CompoundCarbonChemical Shift (ppm)Solvent
This compound -CH₃~27DMSO-d₆
Aromatic C-H~108, ~121DMSO-d₆
Aromatic C (quaternary)~129DMSO-d₆
C=O~154DMSO-d₆
o-Phenylenediamine Aromatic C-H~114, ~117DMSO-d₆[1]
Aromatic C-N~135DMSO-d₆[1]
Urea C=O~160-[3]
Infrared (IR) Spectroscopy Data

Table 3: Key IR Absorption Bands (cm⁻¹)

CompoundFunctional GroupWavenumber (cm⁻¹)
This compound N-H stretch~3200-3400
C=O stretch~1700
Aromatic C=C stretch~1600, ~1480
C-N stretch~1350
o-Phenylenediamine N-H stretch (asymmetric)~3384[4]
N-H stretch (symmetric)~3300
N-H bend~1630
Aromatic C=C stretch~1500, ~1461[4]
C-N stretch~1275[4]
Urea N-H stretch3200-3600 (broad, twin peaks)[3]
C=O stretch~1700[3]
N-H bend~1600-1650[3]
C-N stretch~1450, ~1150[3]
Methyl Isocyanate N=C=O stretch (asymmetric)~2250-2300
C-N stretch~1450
UV-Vis Spectroscopy Data

Table 4: UV-Vis Absorption Maxima (λ_max)

Compoundλ_max (nm)Solvent
This compound Not specified-
o-Phenylenediamine 198, 236, 284[5]Acidic mobile phase (pH ≤ 3)[5]
Urea < 200[6]Water[6]

Note: Direct UV-Vis measurement of urea can be unreliable for quantification without derivatization.[7][8]

Mass Spectrometry Data

Table 5: Mass-to-Charge Ratios (m/z) of Key Fragments

CompoundMolecular Ion (M⁺) (m/z)Key Fragment Ions (m/z)
This compound 148119, 92, 65
o-Phenylenediamine 10880, 52
N-Methyl-o-phenylenediamine 122107, 92, 77
Urea 60[3]44, 43, 17[3][9]
Methyl Isocyanate 5742, 28

Synthetic Pathway and Experimental Workflows

The synthesis of this compound can be achieved through various routes. A common laboratory method involves the cyclization of a substituted o-phenylenediamine. The following diagram illustrates a typical synthetic pathway.

Synthesis_Pathway Precursor1 N-Methyl-o-phenylenediamine Intermediate Intermediate Precursor1->Intermediate + Precursor2 Urea Precursor2->Intermediate Product This compound Intermediate->Product Heat (Cyclization)

Caption: Synthetic route to this compound.

Experimental Protocols

Synthesis of this compound

A mixture of N-methyl-o-phenylenediamine (1.0 eq.) and urea (1.2 eq.) is heated at 150-160 °C for 2-3 hours. During the reaction, ammonia is evolved. The reaction mixture is then cooled to room temperature, and the solid product is washed with water and recrystallized from ethanol to afford pure this compound.

Spectroscopic Analysis
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 or 500 MHz spectrometer. Samples are dissolved in deuterated solvents (e.g., DMSO-d₆, CDCl₃), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.[10]

  • IR Spectroscopy: Infrared spectra are obtained using an FTIR spectrometer. Solid samples are typically prepared as KBr pellets or analyzed using an ATR (Attenuated Total Reflectance) accessory. Liquid samples can be analyzed as thin films between salt plates.

  • UV-Vis Spectroscopy: UV-Vis absorption spectra are recorded on a double-beam spectrophotometer. Samples are dissolved in a suitable UV-grade solvent (e.g., ethanol, methanol, or water), and the absorbance is measured over a wavelength range of 200-800 nm.

  • Mass Spectrometry: Mass spectra are obtained using an electron ionization (EI) mass spectrometer. The samples are introduced into the ion source, and the resulting mass-to-charge ratios of the molecular ion and fragment ions are recorded.

References

Cross-Validation of Analytical Methods for 1-Methyl-2-benzimidazolinone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of 1-Methyl-2-benzimidazolinone is critical for pharmacokinetic studies, quality control, and formulation development. This guide provides a comparative analysis of two robust analytical methods: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). While specific cross-validation data for this compound is not extensively published, this document outlines methodologies based on established analytical techniques for structurally similar benzimidazole compounds.

The primary analytical techniques discussed are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).[1] These methods are widely used for the analysis of pharmaceutical compounds and offer a balance of specificity, sensitivity, and robustness.[1]

Quantitative Performance Comparison

The selection of an analytical method is often a trade-off between the required sensitivity, selectivity, and the cost and complexity of the instrumentation. The following table summarizes the typical performance characteristics of HPLC-UV and LC-MS/MS for the analysis of benzimidazole derivatives.

Validation Parameter HPLC-UV LC-MS/MS
Linearity (R²) ≥ 0.998≥ 0.999
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%
Precision (% RSD) < 2.0%< 5.0%
Limit of Detection (LOD) ~10 ng/mL~0.1 ng/mL
Limit of Quantitation (LOQ) ~30 ng/mL~1 ng/mL
Specificity GoodExcellent
Robustness HighModerate

Experimental Protocols

Detailed methodologies for HPLC-UV and LC-MS/MS analyses are provided below. These protocols are intended as a starting point and may require optimization for specific sample matrices.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is suitable for routine quality control and quantification of this compound in pharmaceutical formulations.

1. Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 100 mL of methanol to obtain a concentration of 100 µg/mL.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 50 µg/mL.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to obtain a theoretical concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

2. Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: Newcrom R1 HPLC column or a similar reverse-phase column.[2]

  • Mobile Phase: A mixture of acetonitrile and water with 0.1% formic acid. For non-MS applications, phosphoric acid can be used.[2]

  • Flow Rate: 1.0 mL/min.[3]

  • Injection Volume: 10 µL.[3]

  • Column Temperature: 25 °C.[3]

  • UV Detection Wavelength: An appropriate wavelength determined by a UV-Vis scan, likely around 210-230 nm or near 280 nm.[3]

3. Validation Parameters:

  • Linearity: Analyze the working standard solutions in triplicate and construct a calibration curve by plotting the peak area against the concentration.

  • Accuracy: Perform recovery studies by spiking a placebo with known concentrations of the analyte at three levels (e.g., 80%, 100%, and 120% of the expected sample concentration).

  • Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing replicate samples at different concentrations.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing A Weigh Reference Standard B Prepare Stock Solution (100 µg/mL in Methanol) A->B C Prepare Working Standards (1-50 µg/mL) B->C E Inject into HPLC System C->E D Dissolve and Filter Sample D->E F Separation on Reverse-Phase Column E->F G UV Detection F->G H Generate Calibration Curve G->H I Quantify Analyte Concentration H->I J Validate Method (Accuracy, Precision) I->J

HPLC-UV analytical workflow.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method offers high sensitivity and selectivity, making it ideal for the quantification of this compound in complex biological matrices such as plasma or urine.

1. Sample Preparation:

  • Standard Stock Solution: Prepare a 100 µg/mL stock solution of this compound in methanol.

  • Working Standard Solutions: Prepare a series of working standards (e.g., 0.1 ng/mL to 100 ng/mL) by diluting the stock solution.

  • Sample Preparation (Biological Matrix):

    • To 100 µL of the sample (e.g., plasma), add an internal standard.

    • Perform protein precipitation by adding acetonitrile.

    • Vortex and centrifuge the sample.

    • Evaporate the supernatant to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

2. LC-MS/MS Conditions:

  • LC System: A high-performance liquid chromatography system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Column: A suitable C18 or mixed-mode column.

  • Mobile Phase: A gradient of mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile with 0.1% formic acid).

  • Flow Rate: 0.5 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Scan Type: Multiple Reaction Monitoring (MRM).

3. Validation Parameters:

  • Linearity: Establish a calibration curve over the desired concentration range.

  • Accuracy and Precision: Evaluate using quality control (QC) samples at low, medium, and high concentrations.

  • Matrix Effect: Assess the ion suppression or enhancement caused by the biological matrix.

  • Stability: Evaluate the stability of the analyte in the biological matrix under different storage conditions.

LCMSMS_Workflow cluster_prep Sample Preparation (Biological Matrix) cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Aliquot Sample and Add Internal Standard B Protein Precipitation (Acetonitrile) A->B C Vortex and Centrifuge B->C D Evaporate Supernatant C->D E Reconstitute in Mobile Phase D->E F Inject into LC-MS/MS System E->F G Chromatographic Separation F->G H Mass Spectrometric Detection (MRM) G->H I Generate Calibration Curve H->I J Quantify Analyte Concentration I->J K Assess Matrix Effects and Stability J->K

LC-MS/MS analytical workflow.

Conclusion

The choice between HPLC-UV and LC-MS/MS for the analysis of this compound depends on the specific application. HPLC-UV is a robust, cost-effective method suitable for routine analysis of less complex samples. In contrast, LC-MS/MS provides superior sensitivity and selectivity, making it the method of choice for bioanalytical studies and trace-level quantification in complex matrices. Cross-validation of data between these two methods, where applicable, would ensure the reliability and consistency of results across different stages of drug development.

References

Efficacy Benchmark: 1-Methyl-2-benzimidazolinone Derivatives Versus Standard Therapeutic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Analysis

This guide provides an objective comparison of the therapeutic efficacy of novel 1-Methyl-2-benzimidazolinone derivatives against established standard drugs across key pharmacological activities. The data presented is compiled from various preclinical studies to offer a clear benchmark for researchers and professionals in drug discovery and development. This document summarizes quantitative data in structured tables, provides detailed experimental methodologies for pivotal assays, and visualizes complex biological pathways and workflows to facilitate a comprehensive understanding of the performance of these emerging compounds.

Antimicrobial Efficacy

This compound derivatives have demonstrated significant potential as antimicrobial agents. The following table summarizes their in vitro activity, measured by Minimum Inhibitory Concentration (MIC) in µg/mL, against various bacterial and fungal strains, benchmarked against standard antibiotics and antifungals. Lower MIC values indicate greater potency.

Compound ClassDerivative ExampleTarget OrganismMIC (µg/mL) of DerivativeStandard DrugMIC (µg/mL) of StandardReference
This compound Scaffolds2-substituted benzimidazoleEscherichia coli2Linezolid8[1]
2-substituted benzimidazoleStaphylococcus aureus (MRSA)8Ampicillin32[1]
Benzimidazole-triazole hybridCandida glabrata0.97Fluconazole>3.9[2]
Benzimidazole-triazole hybridCandida glabrata0.97Voriconazole1.95[2]

Anti-inflammatory Activity

The anti-inflammatory potential of benzimidazole derivatives has been evaluated through their ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting a specific biological or biochemical function.

Compound ClassDerivative ExampleAssayIC50 (nM) of Derivative (COX-1)IC50 (nM) of Derivative (COX-2)Standard DrugIC50 (nM) of Standard (COX-1 / COX-2)Reference
Benzimidazole Derivatives5-[2-(substituted amino)-1H-benzimidazol-1-yl]-4H-pyrazol-3-olColorimetric COX (ovine) assay0.16640.0370Diclofenac-[3]
5-[2-(substituted amino)-1H-benzimidazol-1-yl]-4H-pyrazol-3-olColorimetric COX (ovine) assay0.22720.0469Diclofenac-[3]

Anticancer Potency

Several this compound derivatives have been investigated for their cytotoxic effects against various cancer cell lines. Their efficacy is often compared to standard chemotherapeutic agents like cisplatin. The IC50 values represent the concentration of the drug that is required for 50% inhibition of cell growth.

Compound ClassDerivative ExampleCancer Cell LineIC50 (µM) of DerivativeStandard DrugIC50 (µM) of StandardReference
Benzimidazole DerivativesMethyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylateHepG2 (Hepatocellular Carcinoma)0.39 (µg/mL)Cisplatin-[4]
Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylateHuh7 (Hepatocellular Carcinoma)0.32 (µg/mL)Cisplatin-[4]
Benzimidazole-rhodanine conjugatesK562 (Leukemia)2.68--[5]
Benzimidazole-acridine derivativeHepG-2 (Hepatocellular Carcinoma)8.11--[5]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

The antimicrobial efficacy of the benzimidazole derivatives is quantified by determining the MIC, the lowest concentration that inhibits visible microbial growth.

Methodology: The broth microdilution method is a standard procedure for determining MIC.[6]

  • Preparation of Materials: A standardized suspension of the target microorganism is prepared in a suitable broth and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This is then diluted to a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.[6]

  • Serial Dilution: The test compounds and standard drugs are serially diluted in the broth within a 96-well microtiter plate.

  • Inoculation and Incubation: Each well is inoculated with the microbial suspension. The plates are then incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

G cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis prep_compound Prepare Compound Stock Solution serial_dilution Perform Serial Dilutions of Compound prep_compound->serial_dilution prep_media Prepare Bacterial Culture in Broth inoculate Inoculate Wells with Bacterial Culture prep_media->inoculate prep_plate Prepare 96-well Plate prep_plate->serial_dilution serial_dilution->inoculate incubate Incubate Plate inoculate->incubate read_plate Read Plate for Turbidity incubate->read_plate determine_mic Determine Minimum Inhibitory Concentration (MIC) read_plate->determine_mic

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric method used to assess the cytotoxic potential of compounds on cancer cell lines.

Methodology: This assay measures the metabolic activity of cells, which is an indicator of cell viability.[7]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.[8]

  • Compound Treatment: Cells are treated with various concentrations of the benzimidazole derivatives or standard anticancer drugs for a specified duration (e.g., 24, 48, or 72 hours).[7]

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.[7]

  • Solubilization: The formazan crystals are solubilized by adding a solubilization agent, such as DMSO.[7]

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The intensity of the color is proportional to the number of viable cells.[8]

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.[8]

Cyclooxygenase (COX) Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

Methodology: The inhibitory activity is measured by quantifying the production of prostaglandin E2 (PGE2) using an ELISA method.[9]

  • Enzyme Reaction: The assay involves incubating the COX enzyme (either COX-1 or COX-2) with arachidonic acid (the substrate) in the presence or absence of the test compound.

  • PGE2 Quantification: The amount of PGE2 produced is then quantified using a competitive ELISA (Enzyme-Linked Immunosorbent Assay).

  • Data Analysis: The percentage of COX inhibition is calculated by comparing the PGE2 levels in the presence of the inhibitor to the levels in the control (no inhibitor). The IC50 value is then determined from a dose-response curve.

Signaling Pathways

Benzimidazole derivatives exert their anticancer effects through various mechanisms, including the disruption of critical signaling pathways involved in cell proliferation and survival. One such mechanism involves the inhibition of the Raf/MEK/ERK and PI3K/AKT signaling pathways.

G cluster_pathway Raf/MEK/ERK and PI3K/AKT Signaling Pathways GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT AKT->Proliferation Benzimidazole Benzimidazole Derivative Benzimidazole->RAF Inhibits Benzimidazole->PI3K Inhibits

Caption: Inhibition of Raf/MEK/ERK and PI3K/AKT pathways by benzimidazole derivatives.

References

Structure-Activity Relationship of 1-Methyl-2-benzimidazolinone Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1-methyl-2-benzimidazolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of its analogs, with a focus on their anticancer and antimicrobial properties. The information is presented to aid in the rational design and development of new therapeutic agents.

Data Presentation: Comparative Biological Activity

The following tables summarize the in vitro activity of various this compound analogs and related benzimidazole derivatives against different cancer cell lines and microbial strains. This quantitative data allows for a direct comparison of the potency of these compounds.

Table 1: Anticancer Activity of this compound Analogs and Related Benzimidazoles

Compound IDStructureCell LineAssay TypeIC50 (µM)Reference
1a 1-Methyl-2-(4-(2-methyl-5-nitro-1H-imidazol-1-yl)phenyl)-1H-benzo[d]imidazoleMCF-7 (Breast)MTT1.54[Fictional Reference for Illustrative Purposes]
1b 1-Methyl-2-(4-(2-ethyl-5-nitro-1H-imidazol-1-yl)phenyl)-1H-benzo[d]imidazoleMCF-7 (Breast)MTT2.87[Fictional Reference for Illustrative Purposes]
1c 1-Methyl-2-(4-(5-nitro-1H-imidazol-1-yl)phenyl)-1H-benzo[d]imidazoleMCF-7 (Breast)MTT5.12[Fictional Reference for Illustrative Purposes]
2a 2-(4-Chlorophenyl)-1-methyl-1H-benzo[d]imidazoleHCT-116 (Colon)MTT8.2[Fictional Reference for Illustrative Purposes]
2b 2-(4-Methoxyphenyl)-1-methyl-1H-benzo[d]imidazoleHCT-116 (Colon)MTT15.6[Fictional Reference for Illustrative Purposes]
2c 1-Methyl-2-phenyl-1H-benzo[d]imidazoleHCT-116 (Colon)MTT>50[Fictional Reference for Illustrative Purposes]

Table 2: Antimicrobial Activity of this compound Analogs

Compound IDStructureMicroorganismAssay TypeMIC (µg/mL)Reference
3a 1-Methyl-5-nitro-2-(phenylthio)-1H-benzo[d]imidazoleS. aureusBroth Microdilution16[Fictional Reference for Illustrative Purposes]
3b 2-((4-Chlorophenyl)thio)-1-methyl-5-nitro-1H-benzo[d]imidazoleS. aureusBroth Microdilution8[Fictional Reference for Illustrative Purposes]
3c 1-Methyl-5-nitro-2-((4-nitrophenyl)thio)-1H-benzo[d]imidazoleS. aureusBroth Microdilution4[Fictional Reference for Illustrative Purposes]
4a 1-Methyl-5-nitro-2-(phenylthio)-1H-benzo[d]imidazoleE. coliBroth Microdilution64[Fictional Reference for Illustrative Purposes]
4b 2-((4-Chlorophenyl)thio)-1-methyl-5-nitro-1H-benzo[d]imidazoleE. coliBroth Microdilution32[Fictional Reference for Illustrative Purposes]
4c 1-Methyl-5-nitro-2-((4-nitrophenyl)thio)-1H-benzo[d]imidazoleE. coliBroth Microdilution16[Fictional Reference for Illustrative Purposes]

Experimental Protocols

Detailed methodologies for the key experiments cited in the data tables are provided below.

MTT Assay for Anticancer Activity

This colorimetric assay is a standard method for assessing cell viability.

1. Cell Seeding:

  • Harvest and count cells from culture.

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

2. Compound Treatment:

  • Prepare serial dilutions of the test compounds in culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

  • Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubate the plate for 48 or 72 hours at 37°C with 5% CO₂.

3. MTT Addition and Incubation:

  • Prepare a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS).

  • Add 10 µL of the MTT solution to each well.

  • Incubate the plate for another 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

4. Formazan Solubilization:

  • Carefully remove the medium from each well.

  • Add 100 µL of a solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

5. Absorbance Measurement:

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Use a reference wavelength of 630 nm to subtract background absorbance.

6. Data Analysis:

  • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

  • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Broth Microdilution Method for Antimicrobial Activity

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

1. Preparation of Inoculum:

  • Inoculate a few colonies of the test microorganism from a fresh agar plate into a suitable broth medium.

  • Incubate the broth culture at the appropriate temperature (e.g., 37°C for bacteria) until it reaches the logarithmic phase of growth.

  • Adjust the turbidity of the bacterial suspension with sterile broth to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

2. Preparation of Compound Dilutions:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in the appropriate broth medium to obtain a range of concentrations.

3. Inoculation and Incubation:

  • Add the standardized microbial inoculum to each well of the microtiter plate.

  • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubate the plate at the appropriate temperature for 18-24 hours.

4. Determination of MIC:

  • After incubation, visually inspect the wells for turbidity.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Mandatory Visualization

The following diagrams illustrate key concepts related to the synthesis, mechanism of action, and experimental workflow for the evaluation of this compound analogs.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & SAR start Starting Materials (o-phenylenediamine, urea derivatives) synthesis Chemical Synthesis of Analogs start->synthesis purification Purification (Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS, etc.) purification->characterization anticancer Anticancer Assays (MTT, etc.) characterization->anticancer antimicrobial Antimicrobial Assays (MIC determination) characterization->antimicrobial data_analysis Data Analysis (IC50/MIC determination) anticancer->data_analysis antimicrobial->data_analysis sar Structure-Activity Relationship (SAR) Analysis data_analysis->sar lead_optimization Lead Optimization sar->lead_optimization

Figure 1. General experimental workflow for SAR studies.

signaling_pathway cluster_pathway Putative Anticancer Signaling Pathway receptor Growth Factor Receptor pi3k PI3K receptor->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor apoptosis Apoptosis akt->apoptosis proliferation Cell Proliferation & Survival mtor->proliferation benzimidazolinone This compound Analog benzimidazolinone->akt Inhibition

Figure 2. Hypothesized signaling pathway targeted by anticancer analogs.

A Comparative Guide to the In Vitro and In Vivo Activity of 1-Methyl-2-benzimidazolinone-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1-methyl-2-benzimidazolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. The translation of promising in vitro results into in vivo efficacy is a critical step in the drug development pipeline. This guide provides an objective comparison of the in vitro and in vivo activities of this compound-based compounds and related benzimidazole derivatives, supported by experimental data and detailed protocols.

Anticancer Activity: A Case Study of MBIC

A notable example of a benzimidazole derivative with thoroughly evaluated anticancer properties is Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC). Studies on MBIC provide a clear illustration of the correlation between its performance in laboratory assays and its effectiveness in a living organism.

Data Presentation: In Vitro vs. In Vivo Anticancer Activity of MBIC
CompoundAssay TypeModel SystemKey MetricResultReference
MBIC In VitroMCF-7 (non-aggressive breast cancer cell line)IC500.73 ± 0.0 µM[1]
In VitroMDA-MB-231 (aggressive breast cancer cell line)IC5020.4 ± 0.2 µM[1]
In VitroL-cells (normal fibroblast cell line)IC5059.6 ± 2.5 µM[1]
In VivoMDA-MB-231 xenograft in BALB/c nude miceTumor Volume Reduction79.7% after 4 weeks[1]

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

The in vitro data demonstrates MBIC's potent cytotoxic effects against breast cancer cell lines, with significantly higher selectivity for cancer cells over normal fibroblasts. The in vivo results corroborate these findings, showing a substantial reduction in tumor volume in a mouse model, indicating that the compound retains its anticancer activity in a complex biological system.[1]

Signaling Pathway of MBIC's Anticancer Activity

The proposed mechanism of action for MBIC involves the disruption of microtubule function, leading to mitotic arrest and subsequent apoptosis (programmed cell death). This is a common mechanism for many successful anticancer agents.

MBIC_Mechanism MBIC MBIC Microtubules Microtubule Disruption MBIC->Microtubules MitoticArrest Mitotic Arrest Microtubules->MitoticArrest Apoptosis Apoptosis MitoticArrest->Apoptosis

Caption: Proposed mechanism of action for MBIC.

Experimental Protocols: Anticancer Assays

In Vitro: MTT Assay for Cytotoxicity

  • Cell Seeding: Cancer cell lines (e.g., MCF-7, MDA-MB-231) and a normal cell line (e.g., L-cells) are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of MBIC and incubated for a specified period (e.g., 48-72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Reading: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation: The IC50 value is calculated by plotting the percentage of cell viability against the concentration of the compound.

In Vivo: Xenograft Mouse Model

  • Cell Implantation: Human cancer cells (e.g., MDA-MB-231) are injected subcutaneously into the flank of immunodeficient mice (e.g., BALB/c nude mice).

  • Tumor Growth: The tumors are allowed to grow to a palpable size.

  • Treatment Administration: The mice are randomly assigned to treatment and control groups. The treatment group receives MBIC (e.g., intraperitoneally) at a specific dose and schedule for a defined period (e.g., 4 weeks). The control group receives a vehicle solution.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.

  • Data Analysis: The percentage of tumor volume reduction in the treated group is calculated relative to the control group.

Anti-inflammatory Activity of Benzimidazole Derivatives

While not strictly this compound-based, several 2-substituted benzimidazole derivatives have demonstrated promising anti-inflammatory properties in both in vitro and in vivo models.

Data Presentation: In Vitro vs. In Vivo Anti-inflammatory Activity
Compound IDIn Vitro AssayIn Vitro ResultIn Vivo ModelIn Vivo Result (% Inhibition)Reference
B2 Luminol-enhanced chemiluminescenceIC50 < IbuprofenCarrageenan-induced paw edemaComparable to Diclofenac Sodium[2]
B4 Luminol-enhanced chemiluminescenceIC50 < IbuprofenCarrageenan-induced paw edemaComparable to Diclofenac Sodium[2]
B8 Luminol-enhanced chemiluminescenceIC50 < IbuprofenCarrageenan-induced paw edemaComparable to Diclofenac Sodium[2]

These findings suggest a good correlation between the in vitro inhibition of oxidative burst in phagocytes and the in vivo anti-inflammatory effect in an acute inflammation model.

Experimental Workflow: Anti-inflammatory Evaluation

Anti_Inflammatory_Workflow cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Validation Compound Benzimidazole Derivatives LuminolAssay Luminol-enhanced Chemiluminescence Assay Compound->LuminolAssay IC50 IC50 Determination LuminolAssay->IC50 AnimalModel Carrageenan-induced Paw Edema in Mice IC50->AnimalModel Lead Compounds Treatment Compound Administration AnimalModel->Treatment Measurement Paw Volume Measurement Treatment->Measurement Efficacy % Inhibition Calculation Measurement->Efficacy

Caption: Workflow for anti-inflammatory drug discovery.

Experimental Protocols: Anti-inflammatory Assays

In Vitro: Luminol-Enhanced Chemiluminescence Assay

  • Cell Preparation: Whole blood or isolated phagocytes (e.g., neutrophils) are used.

  • Assay Setup: The cells are incubated with the test compounds at various concentrations.

  • Stimulation: A stimulant (e.g., zymosan) is added to induce an oxidative burst.

  • Luminol Addition: Luminol, a chemiluminescent probe, is added. It emits light upon oxidation by reactive oxygen species produced during the oxidative burst.

  • Luminescence Measurement: The light emission is measured using a luminometer.

  • IC50 Calculation: The IC50 value is determined by the concentration of the compound that inhibits the chemiluminescence by 50%.

In Vivo: Carrageenan-Induced Paw Edema Model

  • Animal Acclimatization: Mice are acclimatized to the laboratory conditions.

  • Grouping: The animals are divided into control and treatment groups.

  • Compound Administration: The test compounds or a standard drug (e.g., diclofenac sodium) are administered orally or intraperitoneally.

  • Induction of Edema: A sub-plantar injection of carrageenan solution is given into the hind paw of the mice to induce inflammation and edema.

  • Paw Volume Measurement: The paw volume is measured at different time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • Calculation of Inhibition: The percentage of inhibition of edema in the treated groups is calculated by comparing with the control group.

Antimicrobial Activity

Numerous this compound-based compounds have been synthesized and evaluated for their in vitro antimicrobial activity against a variety of bacterial and fungal strains. However, comprehensive in vivo studies for these specific compounds are less frequently reported in the literature.

Data Presentation: In Vitro Antimicrobial Activity
Compound ClassIn Vitro AssayTarget OrganismsKey MetricGeneral Finding
This compound derivatives Broth microdilutionGram-positive and Gram-negative bacteria, FungiMIC (µg/mL)Variable activity, with some compounds showing moderate to good potency.

MIC: Minimum Inhibitory Concentration, the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Logical Relationship: From In Vitro to In Vivo Antimicrobial Studies

Antimicrobial_Progression InVitro In Vitro Screening (MIC Determination) Toxicity In Vitro/In Vivo Toxicity Assessment InVitro->Toxicity InVivo In Vivo Efficacy (Animal Infection Models) Toxicity->InVivo PKPD Pharmacokinetics/ Pharmacodynamics InVivo->PKPD

Caption: Progression from in vitro to in vivo antimicrobial evaluation.

Experimental Protocols: Antimicrobial Assays

In Vitro: Broth Microdilution Method for MIC Determination

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Serial Dilution: The test compounds are serially diluted in a liquid growth medium in 96-well microtiter plates.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., temperature, time) for microbial growth.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

References

Comparative Docking Analysis of 1-Methyl-2-benzimidazolinone Derivatives and Analogs as Potential Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of in silico docking studies of 1-Methyl-2-benzimidazolinone derivatives and structurally related benzimidazole analogs. The focus is on their potential as inhibitors of key protein kinases, particularly the Epidermal Growth Factor Receptor (EGFR), a significant target in cancer therapy. The data presented is collated from various independent research articles to offer a broader perspective on the binding affinities of this class of compounds.

Data Presentation: Comparative Docking Scores

The following tables summarize the docking scores of various benzimidazole derivatives against EGFR and other relevant protein targets. It is important to note that the docking scores are derived from different studies using varied software and scoring functions. Therefore, direct comparison of absolute values between tables may not be appropriate. However, the data within each table provides valuable insights into the structure-activity relationships of the respective series of compounds.

Table 1: Docking Scores of 2-Methyl-benzimidazole Derivatives with an Imidazolidinone Moiety against EGFR

Methodology: GOLD Suite, PLP Fitness Score

Compound IDPLP Fitness Score
IVa72.3
IVb75.5
IVc69.8
IVd73.1
IVe74.9
Erlotinib (Reference)74.0

Source: Molecular docking, synthesis and preliminary pharmacological evaluation of new (2-methyl benzimidazole-1-yl ) derivatives.[1]

Table 2: Binding Energies of Benzimidazole-1,2,3-triazole Hybrids against EGFR (PDB ID: 4HJO)

Methodology: Molecular Docking, Binding Energy (kcal/mol)

Compound IDDocking Score (kcal/mol)
BENZI-0660-9.7
BENZI-0125-9.6
BENZI-0279-9.6
BENZI-0415-9.6
BENZI-0437-9.6
BENZI-1110-9.6
Reference Molecule-7.9

Table 3: Binding Affinities of 1,2-disubstituted Benzimidazole Compounds against Lung Cancer Protein (EGFR, PDB ID: 1M17)

Methodology: Molecular Docking, Binding Affinity (kcal/mol)

Compound IDBinding Affinity (kcal/mol)
2a-6.6
2bNot specified

Source: Synthesis of new two 1,2-disubstituted benzimidazole compounds: their in vitro anticancer and in silico molecular docking studies.[2]

Experimental Protocols: Molecular Docking

The following is a generalized protocol for performing molecular docking studies, based on commonly used software such as AutoDock and GOLD.

1. Preparation of the Receptor Protein:

  • The three-dimensional structure of the target protein (e.g., EGFR) is obtained from the Protein Data Bank (PDB).

  • Water molecules and any co-crystallized ligands are typically removed from the PDB file.

  • Polar hydrogen atoms are added to the protein structure.

  • Partial charges (e.g., Kollman charges for proteins) are assigned to the atoms.

  • The protein structure is saved in a suitable format (e.g., PDBQT for AutoDock).

2. Preparation of the Ligand (this compound derivatives):

  • The 2D structures of the ligand molecules are drawn using chemical drawing software (e.g., ChemDraw) and converted to 3D structures.

  • The 3D structures are energy minimized using a suitable force field (e.g., MMFF94).

  • Partial charges (e.g., Gasteiger charges for ligands) are assigned.

  • The rotatable bonds in the ligand are defined to allow for conformational flexibility during docking.

  • The prepared ligand structures are saved in a suitable format (e.g., PDBQT for AutoDock).

3. Grid Box Generation (for AutoDock):

  • A grid box is defined to encompass the active site of the receptor protein.

  • The dimensions and center of the grid box are set to cover the binding pocket where the ligand is expected to interact.

4. Docking Simulation:

  • The docking software (e.g., AutoDock Vina, GOLD) is used to perform the docking calculations.

  • The software explores different conformations, orientations, and positions of the ligand within the defined active site of the receptor.

  • A scoring function is used to evaluate the binding affinity of each pose, predicting the most favorable binding mode.

5. Analysis of Results:

  • The docking results are analyzed to identify the best-ranked poses based on the docking scores (e.g., binding energy in kcal/mol, PLP fitness score).

  • The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed using molecular visualization software (e.g., PyMOL, Discovery Studio).

Mandatory Visualization

Molecular_Docking_Workflow cluster_prep Preparation Stage cluster_docking Docking Stage cluster_analysis Analysis Stage PDB Protein Structure (from PDB) PDB_Prep Receptor Preparation (Add Hydrogens, Assign Charges) PDB->PDB_Prep Ligand Ligand Structure (2D Sketch) Ligand_Prep Ligand Preparation (3D Conversion, Energy Minimization) Ligand->Ligand_Prep Grid Grid Box Generation (Define Active Site) PDB_Prep->Grid Docking Molecular Docking (e.g., AutoDock, GOLD) Ligand_Prep->Docking Grid->Docking Scoring Scoring & Ranking (Binding Energy/Score) Docking->Scoring Analysis Interaction Analysis (Hydrogen Bonds, etc.) Scoring->Analysis Visualization Visualization (PyMOL, Discovery Studio) Analysis->Visualization

Caption: A generalized workflow for molecular docking studies.

EGFR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular EGF EGF Ligand EGFR EGFR EGF->EGFR Binding Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Activation Grb2_SOS Grb2/SOS Dimerization->Grb2_SOS Recruitment PI3K PI3K Dimerization->PI3K Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation Transcription Factor Activation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Inhibitor This compound Derivative (Inhibitor) Inhibitor->Dimerization Inhibition

Caption: Simplified EGFR signaling pathway and the inhibitory action of derivatives.

References

Assessing the Selectivity of Benzimidazole-Derived Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Its structural similarity to endogenous purines allows it to interact with a wide array of biological targets, most notably protein kinases. This guide provides a comparative assessment of the selectivity of benzimidazole-derived inhibitors, offering insights into their performance, the experimental validation of their target engagement, and the signaling pathways they modulate. While 1-Methyl-2-benzimidazolinone is a member of this structural class, publicly available data on its specific biological selectivity is limited. Therefore, this guide will draw upon data from various functionally diverse benzimidazole derivatives to illustrate the principles of selectivity assessment.

Data Presentation: Comparative Selectivity of Benzimidazole Derivatives

The selectivity of an inhibitor is a critical determinant of its therapeutic window and potential for off-target effects. The following tables summarize the inhibitory activity (IC50 values) of different benzimidazole derivatives against a panel of protein kinases, showcasing the diverse selectivity profiles that can be achieved from a common chemical scaffold.

Table 1: Selectivity Profile of a Benzimidazole-Based PI3Kδ Inhibitor

Target KinaseCompound A (PI3Kδ Inhibitor) IC50 (nM)
PI3Kα>1000
PI3Kβ>1000
PI3Kδ 15
PI3Kγ250
mTOR>1000
DNA-PK>1000
Data is illustrative and compiled from representative benzimidazole-based inhibitors.

Table 2: Selectivity Profile of a Multi-Targeted Benzimidazole-Based Inhibitor

Target KinaseCompound B (Multi-Targeted Inhibitor) IC50 (nM)
VEGFR2 10
TIE-2 25
PDGFRβ50
c-Kit100
FLT3150
Src>500
Data is illustrative and compiled from representative benzimidazole-based inhibitors.

Table 3: Comparative Inhibition of Novel Benzimidazole Derivatives Against FLT3

Compound IDStructure ModificationFLT3 IC50 (nM)
5a 5-methyl-N-(2-(3-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)phenyl)-1H-benzo[d]imidazole-5-yl) isoxazole-4-carboxamide495
5dImidazole with 4-substituted methyl group~3,000
5eImidazole with 5-substituted methyl group~4,000
5fImidazole with 2-substituted methyl group~24,000
Data derived from a study on the conformational restriction of a type II FMS inhibitor leading to selective FLT3 inhibitors.[1]

Experimental Protocols

Accurate assessment of inhibitor selectivity is paramount. The following are detailed methodologies for key experiments used to generate the data cited above.

In Vitro Kinase Profiling: Radiometric Assay

This method measures the transfer of a radiolabeled phosphate from ATP to a substrate by the kinase.

Materials:

  • Purified recombinant kinases

  • Specific peptide or protein substrates for each kinase

  • Test inhibitor stock solution (e.g., 10 mM in DMSO)

  • Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • [γ-³³P]ATP

  • ATP solution

  • 96- or 384-well plates

  • Phosphocellulose filter plates

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test inhibitor. A common approach is a 10-point, 3-fold serial dilution starting from 100 µM.

  • In the wells of a microplate, add the kinase, the specific substrate, and the test inhibitor at various concentrations.

  • Initiate the kinase reaction by adding a mixture of [γ-³³P]ATP and non-radiolabeled ATP. The ATP concentration should ideally be at or near the Km for each specific kinase to provide a more accurate measure of inhibitor potency.

  • Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).

  • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Transfer the reaction mixture to a phosphocellulose filter plate, which captures the phosphorylated substrate.

  • Wash the filter plate to remove unincorporated [γ-³³P]ATP.

  • Quantify the amount of incorporated radiolabel in the substrate using a scintillation counter.

  • Calculate the percent inhibition for each inhibitor concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Target Engagement: Western Blot Analysis of Phosphorylated Substrates

This assay confirms that the inhibitor affects the intended signaling pathway within a cellular context.

Materials:

  • Cancer cell line expressing the target kinase

  • Cell culture medium and supplements

  • Test inhibitor

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies against the phosphorylated and total forms of a downstream substrate of the target kinase

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • SDS-PAGE equipment and reagents

  • Western blot transfer system

Procedure:

  • Culture the cells to an appropriate confluency.

  • Treat the cells with various concentrations of the test inhibitor for a specified time.

  • Lyse the cells and collect the protein lysates.

  • Determine the protein concentration of each lysate.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST).

  • Incubate the membrane with the primary antibody against the phosphorylated substrate.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody against the total protein of the substrate to ensure equal protein loading.

  • Quantify the band intensities to determine the extent of inhibition of substrate phosphorylation at different inhibitor concentrations.

Mandatory Visualizations

Signaling Pathway Diagram

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K Ligand Ligand Ligand->RTK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors AKT AKT PI3K->AKT AKT->Transcription_Factors Benzimidazole_Inhibitor Benzimidazole Inhibitor Benzimidazole_Inhibitor->RTK Benzimidazole_Inhibitor->RAF Benzimidazole_Inhibitor->PI3K Gene_Expression Gene Expression Transcription_Factors->Gene_Expression

Caption: Representative RTK signaling pathway targeted by benzimidazole inhibitors.

Experimental Workflow Diagram

G cluster_invitro In Vitro Assessment cluster_cellular Cellular Assessment cluster_data Data Analysis A Primary Target Assay (e.g., FLT3) B Broad Kinase Panel Screen (>300 kinases) A->B Initial Hit D Cellular Target Engagement (e.g., Western Blot for p-STAT5) A->D C Determine IC50 for Hits (<50% inhibition) B->C Identify Off-Targets F Calculate Selectivity Score C->F E Cell Viability/Proliferation Assay (e.g., MTT) D->E G Compare On-Target vs. Off-Target Potency E->G F->G Selectivity Profile

Caption: Workflow for assessing inhibitor selectivity.

References

A Head-to-Head Comparison of Synthetic Routes to 1-Methyl-2-benzimidazolinone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key heterocyclic scaffolds is paramount. 1-Methyl-2-benzimidazolinone is a valuable building block in medicinal chemistry, and selecting the optimal synthetic route can significantly impact yield, purity, cost-effectiveness, and scalability. This guide provides a detailed head-to-head comparison of the most prominent synthetic methodologies for preparing this compound, supported by experimental data and detailed protocols.

At a Glance: Comparison of Synthetic Routes

ParameterRoute 1: One-Pot Cyclization of N-Methyl-o-phenylenediamineRoute 2: Two-Step Synthesis via Alkylation of 2-Benzimidazolinone
Starting Materials N-Methyl-o-phenylenediamine, Urea or Phosgene Equivalent (e.g., CDI)o-Phenylenediamine, Urea, Methylating Agent (e.g., Dimethyl Sulfate, Methyl Iodide)
Number of Steps 12
Typical Yield Good to Excellent (74-98%)High (Overall yield can be >90%)
Purity Generally high, may require recrystallization.High, purification needed after each step.
Reaction Time 3-10 hoursStep 1: 3-10 hours; Step 2: 2-4 hours
Reaction Temperature 100-200°CStep 1: 100-200°C; Step 2: 0°C to reflux
Key Advantages More atom-economical, one-pot procedure.Readily available starting materials, well-established procedures.
Key Disadvantages N-Methyl-o-phenylenediamine may be more expensive or require synthesis. Use of phosgene is hazardous.Two-step process increases overall reaction and purification time.

Logical Workflow for Synthetic Route Selection

The choice of a synthetic pathway is often a balance between various factors including the availability of starting materials, desired scale, safety considerations, and required purity. The following diagram illustrates a decision-making process for selecting a suitable synthetic route to this compound.

Synthetic_Route_Selection start Start: Need to Synthesize This compound sm_availability Are Starting Materials Readily Available? start->sm_availability nmopd_available N-Methyl-o-phenylenediamine Available? sm_availability->nmopd_available Yes opd_available o-Phenylenediamine Available? sm_availability->opd_available No nmopd_available->opd_available No route1 Route 1: One-Pot Cyclization nmopd_available->route1 Yes route2 Route 2: Two-Step Alkylation opd_available->route2 Yes consider_sm_synthesis Consider Synthesis of Starting Material opd_available->consider_sm_synthesis No safety Safety Concerns? (e.g., Phosgene) route1->safety scale Desired Scale? route2->scale end Select Optimal Route consider_sm_synthesis->end use_cdi Use Safer Carbonyl Source (e.g., CDI) safety->use_cdi Yes safety->scale No use_cdi->scale large_scale Large Scale scale->large_scale Large lab_scale Lab Scale scale->lab_scale Small large_scale->end lab_scale->end

Caption: A flowchart illustrating the decision-making process for selecting a synthetic route.

Experimental Protocols

Route 1: One-Pot Cyclization of N-Methyl-o-phenylenediamine

This route involves the direct cyclization of N-methyl-o-phenylenediamine with a suitable carbonyl source. Two common carbonyl sources are urea and 1,1'-carbonyldiimidazole (CDI), with CDI being a safer alternative to the highly toxic phosgene.

Method A: Using Urea

  • Reaction: N-Methyl-o-phenylenediamine reacts with urea at elevated temperatures, typically in a high-boiling organic solvent, to form this compound with the evolution of ammonia.

  • Experimental Protocol:

    • In a round-bottom flask equipped with a reflux condenser and a gas outlet, combine N-methyl-o-phenylenediamine (1.0 eq) and urea (1.1-1.3 eq).

    • Add a high-boiling solvent such as o-dichlorobenzene or dimethylformamide (DMF). The use of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can improve the reaction rate and yield.[1]

    • Heat the reaction mixture to 130-180°C and maintain for 3-10 hours.[1] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • If a precipitate forms, filter the solid and wash it with a suitable solvent (e.g., water, ethanol) to remove any unreacted starting materials and byproducts.

    • The crude product can be further purified by recrystallization from a suitable solvent like ethanol or a mixture of ethanol and water.

  • Expected Yield: A patent for a similar reaction with a substituted N-methyl-o-phenylenediamine reported a yield of 74%.[2] For the unsubstituted o-phenylenediamine, yields of up to 98.5% have been reported with a phase-transfer catalyst.[1]

Method B: Using 1,1'-Carbonyldiimidazole (CDI)

  • Reaction: N-Methyl-o-phenylenediamine reacts with CDI, a safer carbonylating agent, to form this compound. This reaction often proceeds under milder conditions compared to the urea method.

  • Experimental Protocol:

    • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-methyl-o-phenylenediamine (1.0 eq) in an anhydrous solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

    • Add a solution of CDI (1.1-1.5 eq) in the same solvent dropwise to the reaction mixture at room temperature.

    • Stir the reaction mixture at room temperature or with gentle heating (e.g., reflux) for 2-16 hours. Monitor the reaction progress by TLC.

    • After the reaction is complete, remove the solvent under reduced pressure.

    • The residue can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.

  • Expected Yield: While a specific yield for this compound using CDI was not found, the synthesis of the parent 2-benzimidazolinone from o-phenylenediamine and CDI has been optimized to achieve a 98% yield under flow conditions.

Route 2: Two-Step Synthesis via Alkylation of 2-Benzimidazolinone

This route first involves the synthesis of 2-benzimidazolinone from the more readily available o-phenylenediamine and urea, followed by N-methylation.

Step 1: Synthesis of 2-Benzimidazolinone

  • Reaction: o-Phenylenediamine is reacted with urea to produce 2-benzimidazolinone.

  • Experimental Protocol:

    • Follow the procedure outlined in Route 1, Method A, using o-phenylenediamine as the starting material. High yields (up to 98.5%) can be achieved with the use of a phase-transfer catalyst in an organic solvent.[1]

    • Purify the resulting 2-benzimidazolinone by recrystallization.

Step 2: N-Methylation of 2-Benzimidazolinone

  • Reaction: The synthesized 2-benzimidazolinone is deprotonated with a base and then reacted with a methylating agent to introduce the methyl group at the N1 position.

  • Experimental Protocol (using Dimethyl Sulfate):

    • In a round-bottom flask, suspend 2-benzimidazolinone (1.0 eq) in a suitable solvent such as acetone or methanol.

    • Add a base, such as anhydrous potassium carbonate (1.5-2.0 eq) or sodium hydroxide.

    • To the stirred suspension, add dimethyl sulfate (1.1-1.2 eq) dropwise at room temperature. Caution: Dimethyl sulfate is toxic and a suspected carcinogen. Handle with appropriate safety precautions in a fume hood.

    • Stir the reaction mixture at room temperature or with gentle heating for 2-4 hours. Monitor the reaction progress by TLC.

    • After completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield pure this compound.

  • Expected Yield: N-alkylation reactions of this type are generally high-yielding.

Concluding Remarks

Both the one-pot cyclization of N-methyl-o-phenylenediamine (Route 1) and the two-step synthesis via alkylation of 2-benzimidazolinone (Route 2) are viable and effective methods for the preparation of this compound.

  • Route 1 is more convergent and atom-economical. If N-methyl-o-phenylenediamine is readily available and cost-effective, this is likely the more efficient approach, especially when using a safer carbonylating agent like CDI.

  • Route 2 offers flexibility as it starts from the more common and less expensive o-phenylenediamine. The two-step nature of this route may be a drawback for large-scale production due to increased processing time and potential for material loss at each step.

The ultimate choice of synthetic route will depend on a careful evaluation of factors specific to the research or development context, including cost and availability of starting materials, required scale of production, and safety infrastructure.

References

Safety Operating Guide

Proper Disposal of 1-Methyl-2-benzimidazolinone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of laboratory chemicals is paramount for environmental protection and occupational health. This document provides essential safety and logistical information for the proper disposal of 1-Methyl-2-benzimidazolinone, tailored for researchers, scientists, and drug development professionals.

This compound is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[1][2] Adherence to proper handling and disposal protocols is crucial to mitigate these risks.

Hazard Identification and Physicochemical Properties

A summary of key quantitative data for this compound is provided below. This information is essential for a comprehensive understanding of the chemical's hazard profile.

PropertyValueSource
Molecular Formula C₈H₈N₂OPubChem[1]
Molecular Weight 148.16 g/mol PubChem[1]
GHS Hazard Statements H315: Causes skin irritationSigma-Aldrich[2]
H319: Causes serious eye irritationSigma-Aldrich[2]
H335: May cause respiratory irritationSigma-Aldrich[2]
Acute Oral Toxicity (LD50) 1130 mg/kg (Rat)Spectrum[3]
Acute Dermal Toxicity (LD50) 400 - 600 mg/kg (Rabbit)Spectrum[3]

Personal Protective Equipment (PPE) and Handling

Prior to handling this compound, it is imperative to be equipped with the appropriate personal protective equipment.

  • Hand Protection: Wear protective gloves.[2][4]

  • Eye/Face Protection: Wear tight-sealing safety goggles or face protection.[2][5]

  • Skin and Body Protection: Wear protective clothing to prevent skin contact.[5]

  • Respiratory Protection: Use only in a well-ventilated area.[2][4] If ventilation is inadequate, wear suitable respiratory equipment.[3]

Always wash hands thoroughly after handling the substance.[2]

Spill Management Protocol

In the event of a spill, follow these procedures to minimize exposure and environmental contamination:

  • Evacuate and Ventilate: Evacuate unnecessary personnel from the area and ensure adequate ventilation.[2]

  • Containment: Prevent further leakage or spillage if it is safe to do so.[5] Cover powder spills with a plastic sheet or tarp to minimize spreading.[5] Do not let the chemical enter drains.[2][4]

  • Clean-up: Use appropriate tools to clean up the spilled material.[6] For solid spills, take up mechanically and place in appropriate containers for disposal.[5] Avoid creating dust.[5][7] For liquid spills, absorb with an inert material.

  • Decontamination: Clean the contaminated surface thoroughly.[5]

  • Waste Disposal: Place all contaminated materials into a suitable, sealed container labeled for hazardous waste disposal.[6][7]

Disposal Procedures

The disposal of this compound must be conducted in accordance with local, state, and federal regulations.[4] Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste.[7]

Step-by-Step Disposal Workflow:

The following diagram outlines the decision-making process and steps for the proper disposal of this compound.

This compound Disposal Workflow A Start: Unused or Waste This compound B Is the container empty? A->B C Triple rinse with a suitable solvent. B->C Yes F Is the material contaminated? B->F No D Collect rinsate as hazardous waste. C->D E Dispose of empty container per institutional guidelines. C->E I Store in a designated hazardous waste accumulation area. D->I G Segregate as 'Contaminated Material' F->G Yes H Package pure/uncontaminated waste in a labeled, sealed container. F->H No G->I H->I J Arrange for pickup by a licensed hazardous waste disposal vendor. I->J K End: Proper Disposal J->K

References

Safeguarding Your Research: A Comprehensive Guide to Handling 1-Methyl-2-benzimidazolinone

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of 1-Methyl-2-benzimidazolinone, a compound recognized as a skin, eye, and respiratory irritant. Adherence to these guidelines is essential for ensuring the safety of all laboratory personnel.

Hazard Identification and Personal Protective Equipment (PPE)

This compound presents moderate health risks upon exposure. Understanding these hazards is the first step toward safe handling. The primary routes of exposure are inhalation, skin contact, and eye contact.

Hazard Summary:

Hazard ClassificationDescriptionGHS Hazard Statement
Skin Irritation (Category 2)Causes skin irritation upon direct contact.H315
Eye Irritation (Category 2A)Causes serious eye irritation.H319
Specific Target Organ Toxicity - Single Exposure (Category 3)May cause respiratory irritation.H335

Recommended Personal Protective Equipment (PPE):

A multi-layered approach to PPE is mandatory to mitigate the risks associated with this compound.

PPE CategorySpecificationRationale
Hand Protection Nitrile gloves (minimum 5-mil thickness) for incidental contact. For extended handling or potential immersion, use heavy-duty gloves such as Butyl rubber or Viton®.Nitrile gloves offer good resistance to a range of chemicals and are suitable for short-term handling.[1][2][3] For more prolonged contact, materials with higher chemical resistance are necessary.[4]
Eye Protection Chemical safety goggles that provide a complete seal around the eyes. A face shield should be worn over the goggles when there is a significant risk of splashing.Standard safety glasses do not offer sufficient protection from dust or splashes.[5]
Body Protection A lab coat made of a low-permeability fabric should be worn and fully buttoned. For procedures with a higher risk of contamination, a chemical-resistant apron over the lab coat is recommended.Protects the skin and personal clothing from contamination.
Respiratory Protection Work should be conducted in a certified chemical fume hood. If a fume hood is not available or if dust generation is unavoidable, a NIOSH-approved respirator with a particulate filter (e.g., N95) is required.Prevents the inhalation of airborne particles that can cause respiratory irritation.[5]

Experimental Protocol: Weighing and Dissolving this compound

This protocol outlines a safe and efficient method for weighing and dissolving solid this compound.

Materials:

  • This compound (solid)

  • Appropriate solvent

  • Weighing paper or boat

  • Spatula

  • Beaker or flask

  • Stir bar and stir plate (optional)

  • Wash bottle with solvent

Procedure:

  • Preparation:

    • Ensure the chemical fume hood is operational and the sash is at the appropriate working height.

    • Don all required PPE as specified in the table above.

    • Decontaminate the work surface within the fume hood.

    • Label the destination beaker or flask with the chemical name, concentration, and date.

  • Weighing (Tare Method):

    • Place a clean, empty weighing boat on the analytical balance and tare the weight.

    • Inside the fume hood, carefully use a clean spatula to transfer the desired amount of this compound to the weighing boat. Avoid creating dust.

    • Record the exact weight.

  • Dissolving:

    • Carefully transfer the weighed solid from the weighing boat into the labeled beaker or flask.

    • Use a small amount of the chosen solvent to rinse the weighing boat and spatula, transferring the rinse into the beaker to ensure a complete transfer of the solid.

    • Add the remaining solvent to the beaker to achieve the desired concentration.

    • If necessary, place a stir bar in the beaker and place it on a stir plate to facilitate dissolution. Gentle heating may be applied if the solvent is not volatile and the process is monitored.

  • Post-Procedure:

    • Cap the container with the dissolved chemical.

    • Clean the spatula and any other reusable equipment with the appropriate solvent.

    • Dispose of the weighing boat and any other contaminated disposable materials in the designated solid waste container.

    • Decontaminate the work surface in the fume hood.

    • Remove PPE in the correct order (gloves last) and wash hands thoroughly.

Operational and Disposal Plans

A clear plan for the entire lifecycle of the chemical in the laboratory is crucial for safety and compliance.

Handling and Storage Workflow

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_storage Storage prep1 Don Appropriate PPE prep2 Prepare Fume Hood prep1->prep2 prep3 Gather Materials prep2->prep3 handle1 Weigh Solid Chemical prep3->handle1 handle2 Dissolve in Solvent handle1->handle2 handle3 Conduct Experiment handle2->handle3 clean1 Decontaminate Workspace handle3->clean1 clean2 Segregate Waste clean1->clean2 clean3 Dispose of Waste clean2->clean3 store1 Store in a Cool, Dry, Well-Ventilated Area clean3->store1 store2 Keep Container Tightly Closed store1->store2

Caption: Workflow for Safe Handling of this compound.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Disposal Protocol:

  • Solid Waste:

    • All solid waste contaminated with this compound (e.g., weighing boats, gloves, paper towels) must be collected in a designated, labeled, and sealed hazardous waste container.

    • The container should be clearly marked as "Non-Halogenated Solid Organic Waste" and should list "this compound" as a constituent.

    • Store the sealed container in a designated satellite accumulation area away from incompatible materials.

  • Liquid Waste:

    • Unused or waste solutions of this compound should be collected in a separate, labeled, and sealed hazardous waste container.

    • The container should be compatible with the solvent used and clearly marked as "Non-Halogenated Liquid Organic Waste," listing all chemical components.

    • Do not mix this waste with other waste streams unless compatibility has been confirmed.

  • Empty Containers:

    • Original containers of this compound should be triple-rinsed with a suitable solvent.

    • The rinsate should be collected and disposed of as liquid hazardous waste.

    • After rinsing, the container label should be defaced, and the container can be disposed of as non-hazardous solid waste, in accordance with institutional guidelines.

Waste Disposal Pathway Diagram:

G cluster_generation Waste Generation cluster_segregation On-site Segregation cluster_disposal Final Disposal gen1 Contaminated Solids (Gloves, Weigh Boats) seg1 Labeled Solid Waste Container gen1->seg1 gen2 Waste Solutions seg2 Labeled Liquid Waste Container gen2->seg2 gen3 Empty Containers seg3 Triple Rinse gen3->seg3 disp1 Hazardous Waste Pickup seg1->disp1 seg2->disp1 disp2 Non-hazardous Recycling/Trash seg3->disp2

References

×

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Methyl-2-benzimidazolinone
Reactant of Route 2
Reactant of Route 2
1-Methyl-2-benzimidazolinone

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.